molecular formula C28H32O16 B12365683 Azaleatin-3-rutinoside CAS No. 63764-79-4

Azaleatin-3-rutinoside

Cat. No.: B12365683
CAS No.: 63764-79-4
M. Wt: 624.5 g/mol
InChI Key: ZQGOPIYRGSTAIY-GEBJFKNCSA-N
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Description

Azaleatin-3-rutinoside is a useful research compound. Its molecular formula is C28H32O16 and its molecular weight is 624.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63764-79-4

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-14(39-2)6-11(29)7-15(17)42-25(26)10-3-4-12(30)13(31)5-10/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,23+,24+,27+,28-/m0/s1

InChI Key

ZQGOPIYRGSTAIY-GEBJFKNCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Azaleatin-3-rutinoside, a flavonoid glycoside, is a derivative of azaleatin (B191873) (5-O-methylquercetin). While direct evidence for the natural occurrence of this compound is limited in scientific literature, its aglycone, azaleatin, has been identified in several plant species, primarily within the Rhododendron genus. This technical guide provides a comprehensive overview of the known natural sources of azaleatin, and by extension, the probable sources of this compound. It details quantitative data for related flavonoids in these sources, outlines experimental protocols for extraction and analysis, and presents logical relationships through pathway diagrams to aid in further research and drug discovery efforts.

Introduction to this compound

This compound is a flavonoid, specifically a glycoside of azaleatin. The chemical structure consists of the flavonol azaleatin (5-O-methylquercetin) bonded to a rutinose sugar moiety (a disaccharide of rhamnose and glucose) at the 3-hydroxyl position.

  • Aglycone: Azaleatin (5-O-Methylquercetin)[1]

  • Glycoside: Rutinose

While the PubChem database contains an entry for this compound, it does not currently list any known natural sources[2]. However, the presence of its aglycone, azaleatin, in certain plant species strongly suggests the potential for the co-occurrence of its glycosidic forms, including this compound.

Natural Sources of the Aglycone: Azaleatin

The primary documented natural sources of azaleatin belong to the Rhododendron genus within the Ericaceae family. Various species of Rhododendron, commonly known as azaleas, have been shown to produce this flavonoid.

  • Rhododendron pulchrum : Metabolite analysis of the flowers of this species has identified azaleatin as one of the key flavonols contributing to petal coloration[3].

  • Rhododendron dauricum and Rhododendron latoucheae : These species are also reported as natural sources of azaleatin[1].

The presence of azaleatin in these species makes them prime candidates for the investigation of this compound. Other azaleatin glycosides, such as azaleatin-3-glucoside, have been identified in other plant families, for instance, in Carya illinoinensis (pecan)[4].

Quantitative Data on Flavonoids in Rhododendron Species

Direct quantitative data for this compound is not available in the current literature. However, studies on Rhododendron species provide quantitative data for other related and abundant flavonoids. This data can serve as a benchmark for estimating the potential yield of flavonoid glycosides from these plants. The following table summarizes the content of several key flavonoids identified in the flowers of Rhododendron pulchrum at different developmental stages.

FlavonoidPlant SpeciesPlant PartDevelopmental StageConcentration (mg/g)Reference
Quercetin-3-rhamnosideRhododendron pulchrumFlowerBud Stage2.123 ± 0.081[5]
Quercetin-3-rhamnosideRhododendron pulchrumFlowerInitial Flowering1.536 ± 0.062[5]
Quercetin-3-rhamnosideRhododendron pulchrumFlowerFull Flowering0.945 ± 0.045[5]
Quercetin-3-rhamnosideRhododendron pulchrumFlowerLate Flowering0.531 ± 0.031[5]
Quercetin-3-galactosideRhododendron pulchrumFlowerBud Stage0.876 ± 0.054[5]
Myricetin 3-rhamnosideRhododendron pulchrumFlowerBud Stage0.654 ± 0.032[5]
Quercetin (B1663063)Rhododendron pulchrumFlowerBud Stage0.132 ± 0.011[5]

Experimental Protocols

The following sections detail generalized protocols for the extraction, isolation, and identification of flavonoids from plant sources, particularly adaptable for Rhododendron species.

Extraction of Flavonoids from Plant Material

This protocol is a composite of standard methods for flavonoid extraction from plant tissues.

  • Sample Preparation:

    • Collect fresh plant material (e.g., flowers of Rhododendron pulchrum).

    • Freeze-dry the material to remove water and then grind it into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol (B129727) at a ratio of 1:10 (w/v).

    • Perform the extraction at room temperature for 24 hours with continuous agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with the plant residue to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C to remove the methanol.

    • The resulting aqueous extract can then be used for subsequent fractionation.

Isolation and Purification

This protocol outlines a general procedure for the separation of flavonoid glycosides.

  • Liquid-Liquid Partitioning:

    • Sequentially partition the aqueous extract with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel or Sephadex LH-20 column.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing methanol concentration, to separate the different flavonoid glycosides.

  • Preparative HPLC:

    • For final purification, use preparative High-Performance Liquid Chromatography (HPLC) on the fractions obtained from column chromatography.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified compounds using analytical HPLC with a UV-Vis or Diode Array Detector (DAD). Flavonoids typically show characteristic absorption maxima.

    • For quantification, use an external standard of a known concentration of a related compound if a pure standard of this compound is unavailable.

  • Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (LC-MS), preferably a high-resolution instrument like Q-TOF or Orbitrap, for accurate mass determination and elemental composition analysis.

    • Use tandem MS (MS/MS) to fragment the molecule. The fragmentation pattern will show the loss of the rutinose moiety (308 Da) and further fragmentation of the azaleatin aglycone, confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For unambiguous structure elucidation, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis on the isolated compound. This will confirm the structure of the azaleatin aglycone and the nature and attachment point of the sugar moiety.

Signaling Pathways and Biological Activity

There is currently no specific information on the signaling pathways or biological activities of this compound. However, the activities of its parent compounds, quercetin and rutin (B1680289) (quercetin-3-rutinoside), are well-documented and suggest potential areas of investigation. Rutin is known for its antioxidant, anti-inflammatory, and vasoprotective effects.

Visualizations

Flavonoid Biosynthetic Relationship

The following diagram illustrates the biosynthetic relationship between quercetin, azaleatin, and their rutinoside derivatives.

flavonoid_relationship quercetin Quercetin azaleatin Azaleatin (5-O-methylquercetin) quercetin->azaleatin O-methylation rutin Rutin (Quercetin-3-rutinoside) quercetin->rutin Glycosylation (Rutinoside at C3) azaleatin_rutinoside This compound quercetin->azaleatin_rutinoside Methylation & Glycosylation azaleatin->azaleatin_rutinoside Glycosylation (Rutinoside at C3)

Caption: Biosynthetic relationship of key flavonoids.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the extraction, isolation, and identification of this compound from a plant source.

experimental_workflow cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Analysis & Identification plant_material Plant Material (e.g., Rhododendron flowers) extraction Solvent Extraction (80% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Column Chromatography (Sephadex LH-20) partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc hplc_dad HPLC-DAD prep_hplc->hplc_dad lc_ms LC-MS/MS prep_hplc->lc_ms nmr NMR Spectroscopy prep_hplc->nmr identification Structure Elucidation hplc_dad->identification lc_ms->identification nmr->identification

Caption: Workflow for flavonoid analysis.

Conclusion

While this compound has not yet been definitively isolated and quantified from a natural source, the presence of its aglycone, azaleatin, in several Rhododendron species provides a strong rationale for its existence in these plants. The methodologies and data presented in this guide for related flavonoids offer a solid foundation for researchers to pursue the targeted isolation and characterization of this compound. Further investigation into the rich phytochemical landscape of the Rhododendron genus is warranted and may lead to the successful identification and quantification of this and other novel flavonoid glycosides with potential pharmacological applications.

References

Azaleatin-3-rutinoside: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azaleatin-3-rutinoside, a naturally occurring flavonol glycoside. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antioxidant and anti-inflammatory potential. It is intended to serve as a foundational resource for professionals engaged in natural product research and drug development.

Chemical Identity and Structure

This compound is a flavonoid, specifically a glycoside of the flavonol azaleatin (B191873).[1] The core structure consists of azaleatin (also known as quercetin-5-O-methyl ether) linked to a rutinoside sugar moiety at the 3-position.[1] Rutinose is a disaccharide composed of rhamnose and glucose. This compound has been isolated from various plant species, including Carya pecan and members of the Rhododendron genus.[2][3]

The chemical structure is defined by the following identifiers:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[1]

  • Molecular Formula: C₂₈H₃₂O₁₆[1][2]

  • Canonical SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Azaleatin_3_rutinoside_Structure Chemical Connectivity of this compound cluster_aglycone Azaleatin (Aglycone) cluster_sugar Rutinoside Moiety A_Ring A Ring (5-Methoxy, 7-Hydroxy) C_Ring C Ring (Flavonol Core) A_Ring->C_Ring B_Ring B Ring (3',4'-Dihydroxy) B_Ring->C_Ring Linkage O-Glycosidic Bond (at C3) C_Ring->Linkage Glucose Glucose Rhamnose Rhamnose Glucose->Rhamnose α(1→6) Linkage->Glucose Inflammatory_Pathway Hypothesized Anti-inflammatory Mechanism LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation Azaleatin This compound Azaleatin->NFkB Inhibition Experimental_Workflow Workflow for In Vitro Anti-inflammatory Assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture 1. Culture RAW 264.7 Macrophages Seed 2. Seed Cells in Plates Culture->Seed Pretreat 3. Pretreat with This compound Seed->Pretreat Stimulate 4. Stimulate with LPS (Lipopolysaccharide) Pretreat->Stimulate Collect 5. Collect Supernatant Stimulate->Collect Viability 7. Assess Cell Viability (MTT Assay) Stimulate->Viability Parallel Plate ELISA 6. Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA Data 8. Analyze Data & Determine IC₅₀ ELISA->Data Viability->Data

References

The Azaleatin-3-rutinoside Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of Azaleatin-3-rutinoside, a naturally occurring flavonol glycoside found in various plant species, notably within the Rhododendron genus. This document details the enzymatic steps involved in its formation from the general flavonoid pathway, summarizes key quantitative data on related enzymes, and provides detailed experimental protocols for the characterization of this pathway. Furthermore, this guide presents visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. Among these, flavonol glycosides such as this compound are noted for their potential health benefits. Azaleatin (B191873) is the 5-O-methylated derivative of quercetin (B1663063), and its 3-O-rutinoside is a diglycoside formed by the sequential addition of glucose and rhamnose. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for engineering plants with enhanced levels of this valuable metabolite.

This guide elucidates the multi-step enzymatic pathway leading to the synthesis of this compound, starting from the common flavonoid precursor, quercetin.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the well-characterized flavonoid biosynthesis pathway. It proceeds in three key steps following the synthesis of the flavonol aglycone, quercetin.

  • Methylation of Quercetin: The pathway initiates with the specific methylation of quercetin at the 5-hydroxyl position to form azaleatin (5-O-methylquercetin). This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[1][2]

  • Glucosylation of Azaleatin: The newly formed azaleatin then serves as a substrate for a UDP-glucose:flavonol 3-O-glucosyltransferase (UFGT), which attaches a glucose moiety from UDP-glucose to the 3-hydroxyl group of azaleatin, forming azaleatin-3-glucoside.[3][4][5]

  • Rhamnosylation of Azaleatin-3-glucoside: The final step involves the addition of a rhamnose sugar to the glucose moiety of azaleatin-3-glucoside. This reaction is catalyzed by a UDP-rhamnose:flavonol-3-O-glucoside 6''-O-rhamnosyltransferase, which utilizes UDP-rhamnose as the sugar donor, to produce this compound.[6][7]

Azaleatin_3_rutinoside_Biosynthesis_Pathway Quercetin Quercetin OMT Flavonoid 5-O-methyltransferase (OMT) Quercetin->OMT Azaleatin Azaleatin (5-O-methylquercetin) UFGT Flavonol 3-O-glucosyltransferase (UFGT) Azaleatin->UFGT A3G Azaleatin-3-glucoside RT Flavonol-3-O-glucoside 6''-O-rhamnosyltransferase A3G->RT A3R This compound OMT->Azaleatin SAH S-adenosyl-L-homocysteine OMT->SAH UFGT->A3G UDP UDP UFGT->UDP RT->A3R UDP2 UDP RT->UDP2 SAM S-adenosyl-L-methionine SAM->OMT UDPGlc UDP-glucose UDPGlc->UFGT UDPRha UDP-rhamnose UDPRha->RT

Quantitative Data on Pathway Enzymes

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous enzymes provide valuable insights into their catalytic efficiencies.

Table 1: Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs)
Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Citrus reticulata (CrOMT2)Quercetin13.9 ± 1.10.22 ± 0.011.58 x 104[8]
Perilla frutescens (PfOMT3)Kaempferol10.38 ± 1.12--[9]
Oryza sativa (ROMT-9)Quercetin---[10]
Table 2: Kinetic Parameters of Flavonoid Glycosyltransferases (UGTs)
Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Reference
Vitis vinifera (VvGT1)Quercetin--[11]
Arabidopsis thaliana (UGT74F1)Quercetin--[12]
Nicotiana benthamiana (NbUGT72AY1)Kaempferol--[13]
Rheum palmatum (RpUGT1)Kaempferol517.9 ± 7.264.15 ± 0.87[14]

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Protocol 1: Heterologous Expression and Purification of Pathway Enzymes

This protocol describes the expression of OMTs and UGTs in Escherichia coli for subsequent in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Synthesize the codon-optimized coding sequences of the candidate OMT and UGT genes.
  • Clone the synthesized genes into a suitable prokaryotic expression vector, such as pET-28a(+), containing an N-terminal His-tag for purification.[15]
  • Verify the constructs by sequencing.

2. Protein Expression:

  • Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)pLysS).[16]
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

3. Protein Purification:

  • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Desalt the purified protein using a desalting column (e.g., PD-10) into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
  • Assess protein purity by SDS-PAGE and concentration by Bradford assay. Store at -80°C.

Protein_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis Codon-optimized gene synthesis Vector_Ligation Ligation into pET-28a(+) Gene_Synthesis->Vector_Ligation Transformation_Ecoli Transformation into E. coli Vector_Ligation->Transformation_Ecoli Sequencing Sequence verification Transformation_Ecoli->Sequencing Inoculation Inoculation and growth Sequencing->Inoculation Induction IPTG induction Inoculation->Induction Low_Temp_Culture Low-temperature incubation Induction->Low_Temp_Culture Harvesting Cell harvesting Low_Temp_Culture->Harvesting Lysis Sonication Harvesting->Lysis Clarification Centrifugation Lysis->Clarification Affinity_Chrom Ni-NTA affinity chromatography Clarification->Affinity_Chrom Desalting Desalting Affinity_Chrom->Desalting Analysis SDS-PAGE & Bradford Desalting->Analysis

Protocol 2: In Vitro Enzyme Assays

This protocol details the procedure to determine the activity and kinetic parameters of the purified enzymes.

1. O-Methyltransferase (OMT) Assay:

  • Prepare a reaction mixture (total volume 100 µL) containing:
  • 50 mM Tris-HCl (pH 7.5)
  • 1-10 µg of purified OMT
  • 100 µM Quercetin (substrate, dissolved in DMSO)
  • 200 µM S-adenosyl-L-methionine (SAM) (co-substrate)
  • Incubate the reaction at 30°C for 30-60 minutes.
  • Stop the reaction by adding 100 µL of methanol.
  • Centrifuge to pellet the precipitated protein.
  • Analyze the supernatant by HPLC or LC-MS/MS to detect the formation of azaleatin.

2. Glycosyltransferase (UGT) Assay:

  • Prepare a reaction mixture (total volume 100 µL) containing:
  • 50 mM Tris-HCl (pH 7.5)
  • 1-10 µg of purified UGT
  • 100 µM of the appropriate acceptor substrate (Azaleatin for UFGT, Azaleatin-3-glucoside for RT)
  • 1 mM of the corresponding UDP-sugar (UDP-glucose for UFGT, UDP-rhamnose for RT)
  • Incubate the reaction at 30°C for 30-60 minutes.
  • Stop the reaction by adding an equal volume of methanol.
  • Centrifuge and analyze the supernatant by HPLC or LC-MS/MS.

3. Determination of Kinetic Parameters:

  • To determine Km and Vmax values, perform the assays as described above, varying the concentration of one substrate while keeping the other co-substrate at a saturating concentration.
  • Analyze the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: LC-MS/MS Analysis of Azaleatin and its Glycosides

This protocol provides a general method for the detection and quantification of the pathway intermediates and final product.

1. Sample Preparation:

  • For in vitro assay samples, use the supernatant after reaction termination and centrifugation.
  • For plant extracts, homogenize the plant tissue in 80% methanol, centrifuge, and filter the supernatant.

2. Chromatographic Separation:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes to elute the compounds.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40°C.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
  • MRM Transitions:
  • Quercetin: Precursor ion -> Product ions
  • Azaleatin: Precursor ion -> Product ions
  • Azaleatin-3-glucoside: Precursor ion -> Product ions (e.g., loss of glucose)
  • This compound: Precursor ion -> Product ions (e.g., loss of rhamnose and/or glucose)
  • Optimize the MRM transitions and collision energies for each compound using authentic standards if available.

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of flavonols, the precursors to azaleatin, is tightly regulated at the transcriptional level. This regulation primarily involves a complex of transcription factors.

  • R2R3-MYB Transcription Factors: Members of the R2R3-MYB family, particularly those in subgroup 7 (e.g., AtMYB11, AtMYB12, and AtMYB111 in Arabidopsis thaliana), are known to be key positive regulators of the expression of early flavonoid biosynthesis genes, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS).[17][18][19][20] These MYB factors often act independently of bHLH co-factors for the activation of flavonol-specific genes.[20]

  • bHLH and WD40 Proteins: While some MYB factors act independently, the regulation of the general flavonoid pathway often involves a ternary complex of MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins (the MBW complex).[21] This complex can regulate the expression of genes further upstream in the phenylpropanoid pathway.

The specific regulation of the late-stage modification enzymes in the this compound pathway (the OMT and the two UGTs) is less well understood but is likely also controlled by developmental and environmental cues through the action of specific transcription factors.

Regulatory_Network cluster_signals Environmental & Developmental Cues cluster_tfs Transcription Factors cluster_genes Biosynthetic Genes cluster_products Products Light Light (UV-B) MYB R2R3-MYB (e.g., MYB12, MYB11, MYB111) Light->MYB bHLH bHLH Light->bHLH WD40 WD40 Light->WD40 Hormones Hormones Hormones->MYB Hormones->bHLH Hormones->WD40 Development Developmental Stage Development->MYB Development->bHLH Development->WD40 Early_Genes Early Flavonoid Genes (CHS, CHI, F3H, FLS) MYB->Early_Genes Late_Genes Late Modification Genes (OMT, UFGT, RT) MYB->Late_Genes bHLH->Early_Genes WD40->Early_Genes Early_Genes->Late_Genes Azaleatin_Rutinoside This compound Late_Genes->Azaleatin_Rutinoside

Conclusion

The biosynthesis of this compound involves a series of specific enzymatic modifications of the common flavonol quercetin. This technical guide has provided a detailed overview of this pathway, including the enzymes involved, available quantitative data, and comprehensive experimental protocols for its study. The elucidation of this pathway and its regulatory networks opens avenues for the metabolic engineering of plants and microorganisms to produce this and other valuable flavonoid compounds for various applications. Further research is needed to identify and characterize the specific enzymes from different plant species and to unravel the precise signaling cascades that govern the production of this compound in response to environmental and developmental cues.

References

In Vitro Biological Activity of Azaleatin-3-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin-3-rutinoside, a flavonoid glycoside, is a derivative of quercetin (B1663063) with a methyl group at the 5-hydroxyl position and a rutinoside moiety at the 3-hydroxyl position. As a member of the flavonoid family, it is anticipated to possess a range of biological activities. This technical guide provides a comprehensive overview of the currently available in vitro biological activity data for this compound. Due to the limited availability of studies on the isolated compound, this guide also incorporates data from structurally similar flavonoids, such as rutin (B1680289) (quercetin-3-rutinoside) and 3'-methoxyquercetin-3-O-rutinoside, to infer potential therapeutic applications. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz (DOT language).

Quantitative Biological Activity Data

The in vitro biological activities of this compound and related compounds are summarized below.

Table 1: Antioxidant Activity of this compound

AssayTest SystemIC50 (µM)Reference CompoundIC50 of Reference (µM)
DPPH Radical ScavengingChemical Assay13.62 ± 1.23Not specifiedNot specified

Note: Data for this compound is limited. Further studies are required to fully characterize its antioxidant profile.

Table 2: Potential Anti-inflammatory and Enzyme Inhibitory Activities (Inferred from Structurally Similar Compounds)

Biological ActivityAssayTest SystemCompoundIC50 (µM)Reference CompoundIC50 of Reference (µM)
Anti-inflammatoryCarrageenan-induced rat paw edemaIn vivo model3'-methoxyquercetin-3-O-rutinosideSignificant inhibitionNot specifiedNot specified
Enzyme InhibitionAngiotensin-Converting Enzyme (ACE)Porcine KidneyRutin (Quercetin-3-rutinoside)95.7Captopril0.0059
Enzyme InhibitionAcetylcholinesterase (AChE)Chemical AssayRutin (Quercetin-3-rutinoside)1.892Galanthamine0.043

Disclaimer: The anti-inflammatory and enzyme inhibitory activities listed above have not been directly reported for this compound but are inferred from structurally related compounds. These areas represent promising avenues for future research on this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or control solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula:

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach a desired confluency.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production and incubate for a further period (e.g., 24 hours).

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the collected supernatant.

  • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at a wavelength of around 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Fluorescent probe (e.g., ADHP)

  • Test compound (this compound)

  • Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the fluorescent probe.

  • Add various concentrations of the test compound or the positive control to the wells.

  • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the fluorescence in a kinetic mode for a defined period (e.g., 10-20 minutes) with appropriate excitation and emission wavelengths.

  • The rate of the reaction is determined from the linear phase of the fluorescence increase.

  • The percentage of COX-2 inhibition is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of the structurally related flavonoid, rutin. Experimental workflows for common in vitro assays are also provided.

experimental_workflow_antioxidant cluster_dpph DPPH Assay Workflow cluster_no Nitric Oxide Inhibition Workflow dpph_start Prepare this compound dilutions dpph_mix Mix with DPPH solution dpph_start->dpph_mix dpph_incubate Incubate in dark dpph_mix->dpph_incubate dpph_read Measure absorbance at 517 nm dpph_incubate->dpph_read dpph_calc Calculate % inhibition and IC50 dpph_read->dpph_calc no_cells Seed RAW 264.7 cells no_treat Pre-treat with this compound no_cells->no_treat no_stimulate Stimulate with LPS no_treat->no_stimulate no_supernatant Collect supernatant no_stimulate->no_supernatant no_griess Add Griess Reagent no_supernatant->no_griess no_read Measure absorbance at 540 nm no_griess->no_read no_calc Calculate % inhibition and IC50 no_read->no_calc

Caption: General experimental workflows for in vitro antioxidant (DPPH) and anti-inflammatory (NO) assays.

nfkb_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces transcription of Azaleatin3R This compound (Potential) Azaleatin3R->IKK Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_nucleus Inside Nucleus Stress_Stimuli Cellular Stress / LPS MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Mediates Azaleatin3R This compound (Potential) Azaleatin3R->MAPK Inhibits?

The Discovery and First Isolation of Azaleatin-3-rutinoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin-3-rutinoside is a naturally occurring flavonol glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides an in-depth overview of the discovery, first isolation, and characterization of this compound. The document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and explores its biosynthetic and potential signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

The foundational discovery in this area was the first isolation of the aglycone, azaleatin (B191873) (5-O-methylquercetin), from the flowers of Rhododendron mucronatum in 1956 by Wada. While the initial isolation of the glycoside this compound is less definitively documented in readily available literature, a significant early report of its isolation is from the leaves of Carya pecan and Casuarina equisetifolia by El-Ansari and colleagues in 1977.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification and for the development of analytical methods.

PropertyValueSource
Molecular Formula C28H32O16PubChem
Molecular Weight 624.5 g/mol PubChem
Exact Mass 624.16903493 DaPubChem
Appearance Solid (predicted)HMDB
Solubility Soluble in methanol (B129727), ethanol; sparingly soluble in waterGeneral Flavonoid Properties
UV max Not available

Experimental Protocols: Isolation and Purification

While the precise protocol from the very first isolation is not available, a general and modern methodology for the extraction and purification of flavonol glycosides like this compound from plant material is outlined below. This protocol is based on established phytochemical techniques.

Plant Material Collection and Preparation
  • Fresh or dried plant material (e.g., leaves, flowers) is collected.

  • The material is ground into a fine powder to increase the surface area for extraction.

Extraction
  • The powdered plant material is subjected to solvent extraction, typically using a polar solvent such as methanol or ethanol, or a mixture of alcohol and water (e.g., 80% methanol).

  • Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed. UAE is often preferred for its efficiency and lower solvent consumption.

  • The resulting crude extract is filtered and concentrated under reduced pressure.

Fractionation
  • The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • Flavonol glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Purification
  • The enriched fraction is subjected to column chromatography for further purification.

  • Initial Column Chromatography: Silica gel is a common stationary phase, with a mobile phase gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).

  • Size-Exclusion Chromatography: Sephadex LH-20 is often used for further purification, with methanol as the eluent, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a C18 column is employed. A gradient of water (often with a small amount of acid like formic acid) and methanol or acetonitrile (B52724) is used as the mobile phase.

Structure Elucidation
  • The purified compound is identified and its structure elucidated using spectroscopic methods:

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavonol core.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the structure of the aglycone and the sugar moieties, as well as their linkage.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the structure.

Spectroscopic Data

Table of 1H and 13C NMR Data for Rutin (Quercetin-3-rutinoside) in DMSO-d6

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Aglycone (Quercetin)
2156.4
3133.3
4177.4
5161.2
698.66.19, d (2.0)
7164.2
893.56.38, d (2.0)
9156.6
10104.0
1'121.2
2'115.27.54, d (2.2)
3'144.8
4'148.4
5'116.36.84, d (8.5)
6'121.67.56, dd (8.5, 2.2)
Glucose
1''101.25.34, d (7.6)
2''74.13.08-3.18, m
3''76.53.08-3.18, m
4''70.03.08-3.18, m
5''75.93.08-3.18, m
6''67.03.40, m; 3.56, m
Rhamnose
1'''100.84.39, d (1.5)
2'''70.43.48, m
3'''70.63.22, m
4'''71.93.12, m
5'''68.33.35, m
6'''17.80.99, d (6.2)

Data compiled from various sources and represents typical values.

Biosynthesis and Signaling Pathways

Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general flavonoid biosynthetic pathway, with an additional methylation step.

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Azaleatin Azaleatin Quercetin->Azaleatin OMT Azaleatin_3_glucoside Azaleatin_3_glucoside Azaleatin->Azaleatin_3_glucoside UGT Azaleatin_3_rutinoside Azaleatin_3_rutinoside Azaleatin_3_glucoside->Azaleatin_3_rutinoside RT

Caption: Proposed biosynthetic pathway of this compound.

Potential Signaling Pathway: Antioxidant Activity

Flavonoids, including this compound, are known for their antioxidant properties. They can act through various mechanisms, including direct scavenging of reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. A probable signaling pathway involved in the antioxidant effect is depicted below, based on the known actions of similar flavonoids.

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Azaleatin_3_rutinoside This compound Azaleatin_3_rutinoside->Keap1 induces dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates and binds Keap1->Nrf2 sequesters Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Putative antioxidant signaling pathway of this compound.

Experimental Workflow: From Plant to Pure Compound

The overall logical workflow for the discovery and isolation of a novel natural product like this compound is summarized in the following diagram.

Experimental_Workflow Plant_Material Plant Material Collection & Preparation Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Crude_Fraction Bioactive Crude Fraction Fractionation->Crude_Fraction Column_Chromatography Column Chromatography (Silica, Sephadex) Crude_Fraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, UV) Pure_Compound->Structure_Elucidation Bioactivity_Testing Biological Activity Assessment Pure_Compound->Bioactivity_Testing

Caption: General experimental workflow for isolation and characterization.

Conclusion

This compound represents a significant member of the flavonol glycoside family. While the precise historical details of its first isolation require access to older and less digitized literature, the established methodologies for natural product chemistry provide a clear path for its extraction, purification, and characterization. The structural similarity of this compound to other well-studied flavonoids suggests a range of potential biological activities, particularly as an antioxidant. This technical guide provides a solid foundation for researchers and professionals to further explore the therapeutic potential of this and other related natural products. Future work should focus on obtaining a complete spectroscopic profile of this compound and elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological promise.

A Technical Deep Dive: Unraveling the Core Differences Between Azaleatin-3-rutinoside and its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of flavonoid research, understanding the nuanced distinctions between a glycoside and its aglycone counterpart is paramount for harnessing their full therapeutic potential. This technical guide offers an in-depth exploration of the core differences between Azaleatin-3-rutinoside and its aglycone, Azaleatin (B191873). Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on their physicochemical properties, biological activities, and underlying mechanisms of action, providing a comprehensive resource for advancing research in this promising area.

Introduction: The Significance of Glycosylation

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide array of biological activities, including antioxidant and anti-inflammatory properties. They exist in nature primarily as glycosides, where a sugar moiety is attached to the flavonoid backbone (aglycone). This glycosylation significantly influences their chemical and physical properties, which in turn dictates their pharmacokinetic and pharmacodynamic profiles. Azaleatin, a methylated flavonol, and its common glycosidic form, this compound, serve as a pertinent case study for examining the profound impact of a rutinoside sugar attachment on the parent molecule.

Physicochemical Properties: A Tale of Two Molecules

The addition of a rutinoside group to the azaleatin aglycone at the 3-position dramatically alters its fundamental physicochemical characteristics. These differences are crucial in drug development, affecting formulation, delivery, and bioavailability.

PropertyThis compoundAzaleatin (aglycone)Data Source
Molecular Formula C₂₈H₃₂O₁₆C₁₆H₁₂O₇PubChem
Molecular Weight 624.5 g/mol 316.26 g/mol PubChem
Solubility Generally more water-soluble due to the hydrophilic sugar moiety. Flavonoid glycosides are often extracted using alcohol-water mixtures.[1]Less soluble in water and more soluble in organic solvents like DMSO, acetone, and ethyl acetate.[1][2]General Flavonoid Chemistry
Stability The glycosidic bond can offer protection to the aglycone, potentially increasing its stability under certain pH and temperature conditions.[3][4][5] Flavonoid glycosides have been shown to be more stable than their aglycones during in vitro digestion.[4][6]The aglycone can be more susceptible to degradation, particularly at alkaline pH.[5]General Flavonoid Chemistry

Biological Activity: The Glycosidic Influence

The presence or absence of the rutinoside moiety is a key determinant of the biological efficacy of azaleatin. While glycosylation can enhance in vivo bioavailability, it often tempers in vitro activity.

Antioxidant Activity

In vitro antioxidant assays consistently demonstrate that flavonoid aglycones are more potent radical scavengers than their glycoside counterparts.[3][7] This is attributed to the fact that the sugar moiety can sterically hinder the access of free radicals to the hydroxyl groups responsible for antioxidant activity.

CompoundAssayEC₅₀/IC₅₀Data Source
Azaleatin DPPH radical scavenging37 µg/mL[8]
This compound DPPH radical scavengingNot explicitly found, but generally lower than the aglycone.[3][7]General Flavonoid Research
Anti-inflammatory Activity

Flavonoids exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. The aglycone form is typically more effective in these actions in in vitro settings.

CompoundAssay/TargetIC₅₀Data Source
Azaleatin Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsNot explicitly found for Azaleatin, but flavonoid aglycones are known to be potent inhibitors.General Flavonoid Research
This compound Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsNot explicitly found, but generally less potent than the aglycone in vitro.[7]General Flavonoid Research

Pharmacokinetics: The In Vivo Advantage of Glycosylation

Despite the often-lower in vitro bioactivity, glycosylation can be advantageous for in vivo applications. Flavonoid glycosides can exhibit improved stability in the gastrointestinal tract and may have higher plasma concentrations and longer residence times compared to their aglycones.[3][7] The sugar moiety can influence absorption and metabolism, with deglycosylation often occurring in the intestines before the aglycone is absorbed.

G cluster_ingestion Oral Ingestion cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Tissues This compound This compound Intestinal Lumen Intestinal Lumen This compound->Intestinal Lumen Transit Enterocytes Enterocytes Intestinal Lumen->Enterocytes Hydrolysis by β-glucosidases Portal Vein Portal Vein Enterocytes->Portal Vein Absorption of Azaleatin (aglycone) Liver Liver Portal Vein->Liver First-pass metabolism Systemic Circulation Systemic Circulation Liver->Systemic Circulation Distribution of metabolites Target Tissues Target Tissues Systemic Circulation->Target Tissues Delivery

Simplified metabolic pathway of this compound.

Experimental Protocols

Determination of Antioxidant Activity (DPPH Assay)

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound. In its radical form, DPPH absorbs at 517 nm, but upon reduction by an antioxidant, the absorbance decreases.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of Azaleatin and this compound in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Determination of Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of the flavonoid (Azaleatin or this compound) to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved flavonoid using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathways in Anti-inflammatory Action

Flavonoids, including Azaleatin, are known to modulate key signaling pathways involved in inflammation. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription Azaleatin (Aglycone) Azaleatin (Aglycone) Azaleatin (Aglycone)->IKK Complex Inhibition

Generalized flavonoid inhibition of the NF-κB pathway.

Conclusion

The distinction between this compound and its aglycone, Azaleatin, extends beyond a simple structural modification. The presence of the rutinoside moiety fundamentally alters the molecule's physicochemical properties, which in turn governs its biological activity and pharmacokinetic profile. While Azaleatin aglycone demonstrates superior in vitro antioxidant and anti-inflammatory potential, its glycoside counterpart, this compound, may offer advantages in terms of in vivo stability and bioavailability. A thorough understanding of these differences is critical for the strategic design of future research and the development of novel flavonoid-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of both forms.

References

An In-depth Technical Guide to the Known Glycosides of the Flavonol Azaleatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin (B191873) (5-O-methylquercetin) is a naturally occurring O-methylated flavonol, a class of flavonoids recognized for their diverse biological activities. First isolated from the flowers of Rhododendron mucronatum in 1956, azaleatin and its glycosidic derivatives have since been identified in a variety of plant species, attracting interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the known glycosides of azaleatin, detailing their chemical structures, quantitative data, experimental protocols for their study, and insights into their biological signaling pathways.

Known Glycosides of Azaleatin

Azaleatin primarily occurs in nature as glycosides, where one or more of its hydroxyl groups are attached to a sugar moiety. The sugar component can vary, leading to a range of derivatives. The most well-documented glycosides of azaleatin are:

  • Azalein (Azaleatin 3-O-α-L-rhamnoside): This is one of the most common glycosides of azaleatin, where a rhamnose sugar is attached at the 3-position.

  • Azaleatin 3-O-β-D-glucoside: In this glycoside, a glucose molecule is linked to the 3-position of the azaleatin aglycone.

  • Azaleatin 3-O-β-D-galactoside: This derivative features a galactose sugar at the 3-position.

  • Azaleatin 3-O-arabinoside: This glycoside contains an arabinose sugar moiety at the 3-position.

These glycosides have been identified in various plant species, including those from the Rhododendron, Plumbago, and Ceratostigma genera.

Data Presentation

Quantitative Analysis of Azaleatin

While quantitative data for specific azaleatin glycosides remain limited in the literature, a study on Rhododendron przewalskii provides a quantitative measure for the aglycone, azaleatin. This data is crucial for researchers sourcing this compound from natural materials.

Plant SpeciesPlant PartCompoundMethod of AnalysisQuantityReference
Rhododendron przewalskii-AzaleatinUPLC0.10 mg/g fresh material[1]

Experimental Protocols

General Workflow for the Isolation and Identification of Flavonoid Glycosides

The isolation and identification of azaleatin glycosides from plant sources typically involve a multi-step process. The following diagram illustrates a general workflow that can be adapted for specific plant materials and target glycosides.

Flavonoid Glycoside Isolation Workflow Plant_Material Plant Material (e.g., leaves, flowers) Extraction Extraction (e.g., Maceration with 70% Methanol) Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Filtration_Concentration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Azaleatin_TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Azaleatin Azaleatin Azaleatin->MyD88 Inhibits Azaleatin->NFkB Inhibits (Upregulation) DNA DNA NFkB_nuc->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Azaleatin_JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 Receptor->JAK Activates STAT STAT3 JAK->STAT Phosphorylates STAT_p p-STAT3 (dimer) STAT->STAT_p Dimerizes STAT_p_nuc p-STAT3 STAT_p->STAT_p_nuc Translocates Azaleatin Azaleatin Azaleatin->JAK Inhibits (Upregulation) Azaleatin->STAT Inhibits (Upregulation) DNA DNA STAT_p_nuc->DNA Binds to promoter Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

References

The Role of Azaleatin-3-rutinoside in Plant Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaleatin-3-rutinoside, a methylated flavonol glycoside, is a specialized secondary metabolite found predominantly in the plant genus Rhododendron. As a derivative of quercetin (B1663063), it is biosynthesized through a branch of the flavonoid pathway and is implicated in various physiological and ecological functions within the plant, including pigmentation and defense. For drug development professionals, this compound and its aglycone, azaleatin (B191873), represent intriguing molecules with potential antioxidant, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biosynthesis, biological roles, and potential pharmacological activities of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Introduction to this compound

This compound is a flavonoid, specifically a flavonol, characterized by a quercetin backbone that is methylated at the 5'-hydroxyl group and glycosylated with a rutinose (a disaccharide of rhamnose and glucose) at the 3-hydroxyl position. Flavonoids are a diverse class of plant secondary metabolites known for their wide range of biological activities.[1] The methylation and glycosylation of the quercetin core can significantly alter the bioavailability, stability, and biological activity of the molecule.[2] Azaleatin and its glycosides are notably found in various Rhododendron species, contributing to their vibrant floral colors and potential medicinal properties.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavonoid structure.

The key steps culminating in the formation of this compound are:

  • Core Flavonoid Synthesis: The general phenylpropanoid pathway produces p-coumaroyl-CoA, which enters the flavonoid biosynthesis pathway. Chalcone (B49325) synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Chalcone isomerase (CHI) then converts the chalcone to a flavanone (B1672756), naringenin.

  • Hydroxylation to Quercetin: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Further hydroxylation by flavonoid 3'-hydroxylase (F3'H) yields dihydroquercetin. Flavonol synthase (FLS) then introduces a double bond into the C ring to form the flavonol quercetin.

  • Methylation to Azaleatin: A crucial step is the methylation of the 5-hydroxyl group of quercetin. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While the exact OMT responsible for this specific methylation in Rhododendron has not been fully characterized, it is known that flavonoid OMTs exhibit high substrate and regioselectivity.[1][5]

  • Glycosylation to this compound: The final step involves the attachment of a rutinose sugar moiety to the 3-hydroxyl group of azaleatin. This is a two-step process catalyzed by glycosyltransferases (GTs). First, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) attaches a glucose molecule to the 3-OH group. Subsequently, a rhamnosyltransferase (RT) adds a rhamnose molecule to the glucose to form the rutinose disaccharide.

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Naringenin p-Coumaroyl-CoA->Naringenin CHS, CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Azaleatin Azaleatin Quercetin->Azaleatin OMT (5-O-methylation) Azaleatin-3-O-glucoside Azaleatin-3-O-glucoside Azaleatin->Azaleatin-3-O-glucoside UFGT This compound This compound Azaleatin-3-O-glucoside->this compound RT

Caption: Proposed biosynthetic pathway of this compound.

Role in Plant Secondary Metabolism

In plants, secondary metabolites like this compound are not directly involved in growth and development but play crucial roles in adaptation and defense.

  • Pigmentation: Flavonols, including azaleatin glycosides, act as co-pigments, forming complexes with anthocyanins to modify and stabilize flower color. This is particularly evident in the diverse flower colors of Rhododendron species.[3]

  • UV Protection: Flavonoids accumulate in the epidermal layers of leaves and flowers, where they absorb harmful UV-B radiation, thus protecting the plant from DNA damage.

  • Defense: As antioxidants, flavonoids can help mitigate oxidative stress caused by various biotic and abiotic factors. They can also act as deterrents to herbivores and pathogens.

Bioactivities for Drug Development

While specific data for this compound is limited, the biological activities of its aglycone, azaleatin, and the structurally similar, well-studied flavonoid, rutin (B1680289) (quercetin-3-rutinoside), provide strong indications of its potential therapeutic effects.

Antioxidant Activity

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is influenced by the number and arrangement of hydroxyl groups.

CompoundAssayEC50 / IC50Reference
AzaleatinDPPH Radical Scavenging37 µg/mL (EC50)[6]
AzaleatinSuperoxide Radical Scavenging90 µg/mL (EC50)[6]
AzaleatinReducing Power27 µg/mL (EC50)[6]
Rutin (Quercetin-3-rutinoside)ACE Inhibition85.5 µM (IC50)[7]
Rutin (Quercetin-3-rutinoside)AChE Inhibition~2.5 µM (IC50)[7]
Rutin (Quercetin-3-rutinoside)AGE Formation Inhibition~0.15 mM (IC50)[7]

Note: Lower EC50/IC50 values indicate higher antioxidant/inhibitory activity.

Anti-inflammatory Activity
Enzyme Inhibitory Activity

Flavonoids can inhibit a variety of enzymes, which is a basis for many of their therapeutic effects. For instance, rutin has been shown to inhibit angiotensin-converting enzyme (ACE) and acetylcholinesterase (AChE).[7] Azaleatin has demonstrated inhibitory activity against α-amylase.[2] This suggests that this compound may also possess enzyme-inhibitory properties relevant to conditions like hypertension, neurodegenerative diseases, and diabetes.

Signaling Pathways Modulated by Flavonoids

Flavonoids, as a class, are known to interact with and modulate intracellular signaling cascades, particularly those related to inflammation and cellular stress responses. It is highly probable that this compound shares these mechanisms of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IκB kinase (IKK), thereby preventing NF-κB activation.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key signaling molecules that regulate a wide range of cellular processes, including inflammation, apoptosis, and cell proliferation. Flavonoids can modulate MAPK signaling, often by inhibiting the phosphorylation and activation of these kinases, which in turn downregulates the expression of inflammatory mediators.

Flavonoid_Signaling_Inhibition cluster_stimuli Pro-inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimuli Stimuli IKK IKK Stimuli->IKK activates MAPK_Kinases MAPK_Kinases Stimuli->MAPK_Kinases activates IkB_Degradation IkB_Degradation IKK->IkB_Degradation phosphorylates AP1_Activation AP1_Activation MAPK_Kinases->AP1_Activation activates NFkB_Activation NFkB_Activation IkB_Degradation->NFkB_Activation leads to Gene_Transcription Gene_Transcription NFkB_Activation->Gene_Transcription translocates to nucleus AP1_Activation->Gene_Transcription translocates to nucleus Inflammatory_Mediators Inflammatory_Mediators Gene_Transcription->Inflammatory_Mediators expresses This compound This compound This compound->IKK inhibits This compound->MAPK_Kinases inhibits

Caption: Putative mechanism of anti-inflammatory action by this compound.

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material, such as Rhododendron flowers or leaves.

Materials:

  • Dried, powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • This compound standard

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Extraction: a. Weigh 1 g of powdered plant material into a flask. b. Add 20 mL of 80% methanol. c. Sonicate for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction process twice more on the pellet. f. Combine the supernatants and evaporate to dryness under vacuum. g. Re-dissolve the residue in a known volume of methanol (e.g., 5 mL).

  • Sample Preparation: a. Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Column: C18 (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol with 0.1% formic acid). c. Gradient Program: Start with 95% A, ramp to 50% A over 30 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions. d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 350 nm. f. Injection Volume: 10 µL.

  • Quantification: a. Prepare a calibration curve using a series of known concentrations of the this compound standard. b. Inject the standards and the sample extract. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Calculate the concentration in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow Plant_Material Dried, Powdered Plant Material Extraction Ultrasonic Extraction with 80% Methanol Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration 0.45 µm Syringe Filtration Reconstitution->Filtration HPLC_Analysis HPLC-UV Analysis (C18 Column) Filtration->HPLC_Analysis Quantification Quantification against Standard Curve HPLC_Analysis->Quantification

Caption: General workflow for extraction and HPLC analysis.
DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

  • Test compound (this compound) dissolved in methanol at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol (as blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of various concentrations of the test compound or positive control to triplicate wells.

  • Add 50 µL of methanol to the blank wells.

  • Add 150 µL of the DPPH solution to all wells.

  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a significant secondary metabolite in certain plant species, contributing to their ecological fitness. For the scientific and drug development communities, it represents a promising, yet understudied, flavonoid. Based on the activities of its aglycone and related compounds, this compound likely possesses valuable antioxidant and anti-inflammatory properties. Further research is warranted to isolate and purify this compound in larger quantities, definitively characterize its bioactivities through in vitro and in vivo studies, and elucidate its precise mechanisms of action on cellular signaling pathways. This technical guide provides a foundational framework to support and guide these future research endeavors.

References

Azaleatin-3-rutinoside: A Comprehensive Technical Guide to its Potential Therapeutic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental research on Azaleatin-3-rutinoside is limited. This document infers its potential therapeutic properties from studies conducted on its aglycone, Azaleatin (B191873) (5-O-Methylquercetin), and the structurally related flavonoid glycoside, Rutin (Quercetin-3-rutinoside). The presented data and experimental protocols are derived from research on these related compounds and should be considered as a predictive framework for the potential bioactivity of this compound.

Introduction

This compound is a flavonoid glycoside, a class of natural compounds renowned for their diverse pharmacological activities. As a derivative of Azaleatin, which is the 5-O-methyl ether of quercetin, and containing a rutinose sugar moiety akin to the well-studied flavonoid Rutin, this compound is poised to exhibit a range of therapeutic benefits. This technical guide provides an in-depth overview of its potential antioxidant, anti-inflammatory, and anti-cancer properties, drawing upon experimental evidence from its constituent and related molecules. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Potential Therapeutic Properties

The therapeutic potential of this compound is primarily attributed to the bioactive properties of its aglycone, Azaleatin, and the functional characteristics of the rutinoside moiety, which are well-documented in studies of Rutin.

Antioxidant Activity

Flavonoids are potent antioxidants, and Azaleatin is no exception. Its ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, a pathological process implicated in numerous chronic diseases. The antioxidant capacity of Azaleatin has been quantified in various in vitro assays.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders and cancer. Flavonoids are known to modulate inflammatory responses, and recent studies have specifically implicated Azaleatin in the regulation of key inflammatory signaling pathways. In a study on sodium arsenite-induced cardiotoxicity, Azaleatin demonstrated significant anti-inflammatory and anti-apoptotic potential.[1] The study found that Azaleatin administration ameliorated cardiac toxicity by down-regulating the expression of pro-inflammatory markers such as NF-κB, TNF-α, IL-1β, and IL-6.[1][2]

Anti-Cancer Potential

The anti-cancer properties of flavonoids are a major area of research. Rutin, a close structural analog of this compound, has been extensively studied for its anti-cancer effects. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer (MCF-7), colon cancer, and leukemia. These effects are often mediated through the modulation of critical signaling pathways that govern cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Azaleatin and Rutin, which provide a basis for predicting the potential efficacy of this compound.

Table 1: Antioxidant Activity of Azaleatin

AssayCompoundEC50 (µg/mL)Reference
DPPH Radical ScavengingAzaleatin37[3]
Superoxide Radical ScavengingAzaleatin90[3]
Reducing PowerAzaleatin27[3]

Table 2: Anti-inflammatory Activity of Azaleatin and Rutin

AssayCell LineCompoundConcentrationEffectReference
Nitric Oxide (NO) ProductionRAW 264.7Rutin30 µMInhibition of LPS-induced NO production
Gene ExpressionCardiac Tissue (in vivo)Azaleatin25 mg/kgDown-regulation of NF-κB, TNF-α, IL-1β, IL-6[1]

Table 3: Anti-Cancer Activity of Rutin

AssayCell LineCompoundIC50 (µM)EffectReference
Cell Viability (MTT Assay)MCF-7 (Breast Cancer)Rutin45.6Inhibition of cell proliferation
Apoptosis InductionMCF-7 (Breast Cancer)Rutin100 µM70.8% of cells in early apoptosis after 48h

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the therapeutic properties of Azaleatin and Rutin. These protocols can serve as a foundation for designing studies on this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound (Azaleatin) dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO)

    • Methanol (or other solvent as a blank)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Protocol:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the test compound or standard to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Assay in RAW 264.7 Macrophages

This in vitro assay assesses the potential of a compound to inhibit the inflammatory response in immune cells.

  • Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines. The inhibitory effect of the test compound on the production of these mediators is quantified.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

    • LPS

    • Test compound (Azaleatin or Rutin)

    • Griess Reagent for NO measurement

    • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

  • Protocol for Nitric Oxide (NO) Measurement:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Quantify the nitrite (B80452) concentration (a stable product of NO) using a standard curve of sodium nitrite.

  • Protocol for Cytokine Measurement:

    • Follow steps 1-4 from the NO measurement protocol.

    • Measure the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Apoptosis Assay in MCF-7 Breast Cancer Cells

This assay determines the ability of a compound to induce programmed cell death (apoptosis) in cancer cells.

  • Principle: Annexin V, a protein with high affinity for phosphatidylserine (B164497), is used to detect early apoptotic cells where phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Reagents:

    • MCF-7 cells

    • Complete growth medium (e.g., DMEM with FBS and antibiotics)

    • Test compound (Rutin)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Protocol:

    • Seed MCF-7 cells in a 6-well plate and allow them to attach.

    • Treat the cells with different concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS (Phosphate-Buffered Saline).

    • Resuspend the cells in the provided Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate the cells in the dark at room temperature for about 15 minutes.

    • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

Signaling Pathway Visualizations

The therapeutic effects of Azaleatin and its related compounds are underpinned by their ability to modulate key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

NF-κB Signaling Pathway and the Inhibitory Action of Azaleatin

The NF-κB pathway is a central regulator of inflammation. Azaleatin has been shown to down-regulate the expression of key components of this pathway, thereby exerting its anti-inflammatory effects.

NF_kB_Pathway cluster_complex Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degradation releases Nucleus Nucleus NFkB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes transcription Azaleatin Azaleatin Azaleatin->TLR4 inhibits Azaleatin->MyD88 inhibits Azaleatin->NFkB_active inhibits

Caption: Azaleatin's inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway and Modulation by Rutin

The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Rutin has been shown to inhibit this pathway, contributing to its anti-cancer effects.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Rutin Rutin Rutin->PI3K inhibits Rutin->Akt inhibits phosphorylation

Caption: Rutin's modulation of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a test compound.

Antioxidant_Workflow Preparation Prepare Test Compound (Azaleatin) and DPPH Solution Reaction Mix Compound and DPPH in 96-well plate Preparation->Reaction Incubation Incubate in Dark (30 minutes) Reaction->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Analysis Calculate % Scavenging and EC50 Measurement->Analysis Anti_inflammatory_Workflow Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat with Test Compound (Azaleatin/Rutin) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Measurement Measure NO (Griess) and Cytokines (ELISA) Supernatant_Collection->Measurement Apoptosis_Workflow Cell_Treatment Treat MCF-7 Cells with Test Compound (Rutin) Harvesting Harvest Cells Cell_Treatment->Harvesting Staining Stain with Annexin V-FITC & PI Harvesting->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Apoptotic Cell Population Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols: Isolation of Azaleatin-3-rutinoside from Carya pecan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carya pecan, commonly known as pecan, is a rich source of phenolic compounds, which are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties. Among these compounds is Azaleatin-3-rutinoside, a flavonoid glycoside. This document provides a detailed protocol for the isolation and purification of this compound from various tissues of the pecan tree. The described methodology is a composite of established techniques for the extraction of phenolics from pecan and general purification strategies for flavonoid glycosides.

Data Presentation

The distribution of flavonols, including azaleatin (B191873) derivatives, varies across different organs of the Carya pecan tree. The following table summarizes the quantitative analysis of selected phenolic metabolites, highlighting the tissues with higher concentrations of flavonols, making them suitable starting materials for the isolation of this compound.[1]

Table 1: Content of Selected Phenolic Metabolites in Different Organs of Carya pecan

Compound ClassCompoundKernel (mg/g DW)Testa (mg/g DW)Shell (mg/g DW)Shuck (mg/g DW)Bark (mg/g DW)Branch (mg/g DW)Leaf (mg/g DW)Flower (mg/g DW)
Flavonols Azaleatin derivativesPresentPresentLowPresentHigh High High Present
Caryatin derivativesNot DetectedNot DetectedNot DetectedNot DetectedHigh High High Not Detected
Quercetin derivativesPresentPresentLowPresentPresentPresentPresentPresent
Tannins Ellagic acid pentoseLowHigh LowPresentLowLowLowLow
CatechinPresentHigh LowPresentLowLowLowPresent

Note: "Present" indicates identification without precise quantification in the cited study. "High" and "Low" are relative content descriptions based on the findings of metabolic profiling studies.[1] Flavonols like azaleatin derivatives are found in greater abundance in the bark, leaves, and branches of the pecan tree.[1]

Experimental Protocols

This protocol is divided into three main stages: Extraction, Fractionation, and Purification.

Extraction of Crude Flavonoid Mixture

This initial step is adapted from the methodology for extracting phenolic metabolites from Carya pecan.[1]

Materials:

  • Pecan tissue (bark, leaves, or branches, air-dried and powdered)

  • Methanol (B129727)/water/acetic acid (70:29.5:0.5, v/v/v)

  • n-hexane

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator

Protocol:

  • Weigh 500 mg of powdered pecan tissue into a 10 ml centrifuge tube.

  • Add 1 ml of the methanol/water/acetic acid solution.

  • Perform ultrasonic extraction for 5 minutes in an ice bath to prevent degradation of thermolabile compounds.

  • Centrifuge the mixture at 8,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean centrifuge tube.

  • Repeat the extraction process (steps 2-5) on the remaining plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • To remove lipids, add 1 ml of n-hexane to the combined supernatant, vortex for 1 minute, and centrifuge at 8,000 x g for 5 minutes at 4°C.

  • Collect the lower methanol layer. Repeat the defatting process (step 8) one more time.

  • Combine the methanol layers and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract can be stored at -20°C until further processing.

Fractionation of Crude Extract by Column Chromatography

This step aims to separate the crude extract into fractions with varying polarities, enriching the fraction containing flavonoid glycosides.

Materials:

Protocol:

  • Prepare a silica gel slurry in chloroform and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform, followed by chloroform-ethyl acetate mixtures, ethyl acetate, ethyl acetate-methanol mixtures, and finally 100% methanol.

  • Collect fractions of a consistent volume using a fraction collector.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates using a suitable solvent system (e.g., ethyl acetate:methanol:water, 100:13.5:10, v/v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., natural product-polyethylene glycol reagent).

  • Pool the fractions that show a similar TLC profile and are suspected to contain flavonoid glycosides based on their chromatographic behavior.

  • Evaporate the solvent from the pooled fractions to obtain an enriched flavonoid fraction.

Purification of this compound by Preparative HPLC

The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Acetonitrile (B52724) (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • Syringe filters (0.45 µm)

Protocol:

  • Dissolve the enriched flavonoid fraction in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Inject the sample onto the column.

  • Elute the compounds using a linear gradient of increasing acetonitrile concentration in water (with 0.1% formic acid). A typical gradient might be from 5% to 40% acetonitrile over 60 minutes.

  • Monitor the elution profile at a suitable wavelength for flavonoids (e.g., 280 nm or 350 nm).

  • Collect the peaks corresponding to this compound based on retention time (if a standard is available) or by collecting all major peaks for subsequent analysis.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

  • Lyophilize the final product to obtain a pure, dry powder of this compound.

  • Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction 1. Extraction cluster_fractionation 2. Fractionation cluster_purification 3. Purification cluster_analysis 4. Identification start Start: Carya pecan tissue (Bark, Leaves, or Branches) powder Powdered Plant Material start->powder extraction Ultrasonic Extraction (Methanol/Water/Acetic Acid) powder->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 defatting Defatting with n-hexane supernatant1->defatting crude_extract Crude Flavonoid Extract defatting->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom elution Stepwise Gradient Elution column_chrom->elution tlc TLC Monitoring elution->tlc pooling Pool Flavonoid Fractions tlc->pooling enriched_fraction Enriched Flavonoid Fraction pooling->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc fraction_collection Peak Fraction Collection prep_hplc->fraction_collection purity_check Analytical HPLC for Purity fraction_collection->purity_check pure_compound Pure this compound purity_check->pure_compound analysis MS and NMR Analysis pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Simplified Flavonoid Biosynthesis Pathway Leading to Azaleatin

flavonoid_biosynthesis phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa Phenylpropanoid Pathway chalcone_synthase Chalcone Synthase (CHS) coumaroyl_coa->chalcone_synthase naringenin_chalcone Naringenin Chalcone chalcone_synthase->naringenin_chalcone chalcone_isomerase Chalcone Isomerase (CHI) naringenin_chalcone->chalcone_isomerase naringenin Naringenin chalcone_isomerase->naringenin f3h Flavanone 3-hydroxylase (F3H) naringenin->f3h dihydrokaempferol Dihydrokaempferol f3h->dihydrokaempferol f3primeh Flavonoid 3'-hydroxylase (F3'H) dihydrokaempferol->f3primeh dihydroquercetin Dihydroquercetin f3primeh->dihydroquercetin fls Flavonol Synthase (FLS) dihydroquercetin->fls quercetin Quercetin fls->quercetin omt O-methyltransferase (OMT) quercetin->omt azaleatin Azaleatin omt->azaleatin gt Glycosyltransferase (GT) azaleatin->gt azaleatin_rutinoside This compound gt->azaleatin_rutinoside

Caption: Biosynthesis pathway of this compound.

References

Application Note: Quantification of Azaleatin-3-rutinoside using a Validated HPLC-DAD Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Azaleatin-3-rutinoside in various matrices, such as plant extracts and formulated products. The described protocol provides a clear methodology for sample preparation, chromatographic separation, and detection. The method is designed to be specific, accurate, and precise, making it suitable for quality control, stability studies, and pharmacokinetic analysis.

Introduction

This compound is a flavonoid glycoside, a class of compounds known for their significant biological activities, including antioxidant properties. As interest in natural products for pharmaceutical and nutraceutical applications grows, the need for accurate and validated analytical methods for their quantification is critical. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful technique for this purpose, offering high resolution and sensitivity.[1][2] The DAD allows for the simultaneous monitoring of multiple wavelengths and provides spectral information, which aids in peak identification and purity assessment. This document provides a comprehensive protocol for the quantification of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoid glycosides.[3][4]

  • Software: Chromatography data station software (e.g., OpenLab CDS).

  • Chemicals and Reagents:

  • Equipment: Analytical balance, vortex mixer, sonicator, centrifuge, 0.22 µm syringe filters.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1 g of homogenized, dried plant material. Add 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet twice more and combine all supernatants.

  • Evaporation & Reconstitution: Evaporate the combined supernatant to dryness under reduced pressure. Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Chromatographic Conditions

The separation of flavonoid glycosides is typically achieved using a reversed-phase C18 column.[3][4]

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-60% B; 25-30 min: 60-15% B; 30-35 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection DAD, 280 nm and 350 nm. Monitor full spectrum (200-400 nm) for peak purity analysis.

Method Validation Summary

The described method should be validated according to ICH guidelines.[4] The following table summarizes representative performance data for a validated method for flavonoid glycoside analysis.[5][6][7][8]

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Accuracy (Recovery) 98.5% - 101.5%
Precision (RSD%)
Intra-day< 1.5%
Inter-day< 2.0%
Specificity No interference from blank matrix

Visualization of Experimental Workflow

The logical flow from sample collection to final data analysis is a critical component of a reproducible protocol.

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC-DAD method outlined in this application note provides a reliable and efficient tool for the quantification of this compound. The detailed protocols for sample preparation and chromatographic analysis, combined with the representative validation data, demonstrate the method's suitability for routine use in research and quality control laboratories. The use of a C18 column and a gradient elution with acidified water and acetonitrile ensures good separation and peak shape for flavonoid glycosides.

References

Application Note: Identification and Quantification of Azaleatin-3-rutinoside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin-3-rutinoside, a flavonoid glycoside, is a derivative of the flavonol isorhamnetin. Flavonoids are a large class of plant secondary metabolites with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive analytical methods are crucial for the identification and quantification of these compounds in various matrices, which is essential for drug discovery and development, quality control of herbal products, and phytochemical research. This application note provides a detailed protocol for the identification and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.

Principle

The method utilizes reversed-phase liquid chromatography to separate this compound from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer. In the mass spectrometer, the precursor ion of this compound is selected and fragmented through collision-induced dissociation (CID). The resulting specific product ions are then detected and quantified. This Multiple Reaction Monitoring (MRM) approach ensures high selectivity and sensitivity for the target analyte.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical to remove interfering substances and enrich the analyte of interest. The following is a general procedure for the extraction of flavonoids from plant material.

Materials:

  • Plant material (e.g., leaves, flowers)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Freeze the plant material with liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

  • Add 10 mL of 80% methanol to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound:

Based on the fragmentation of isorhamnetin-3-O-beta-D-rutinoside, the following MRM transitions can be used for the identification and quantification of this compound.[1]

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
623.16315.0530100
623.16477.1025100
623.16300.0335100

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound. These values are representative and may vary depending on the specific matrix and instrumentation.

ParameterValue
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis start Plant Material grind Grinding in Liquid N2 start->grind extract Extraction with 80% Methanol grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter lc LC Separation (C18 Column) filter->lc ms Mass Spectrometry (ESI-) lc->ms msms Tandem MS (MRM) ms->msms identification Identification (Fragment Ions) msms->identification quantification Quantification (Peak Area) msms->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Product Ions parent This compound [M-H]⁻ m/z 623.16 frag1 Isorhamnetin aglycone [M-H-rutinose]⁻ m/z 315.05 parent->frag1 Loss of Rutinose (-308 Da) frag2 [M-H-rhamnose]⁻ m/z 477.10 parent->frag2 Loss of Rhamnose (-146 Da) frag3 [Isorhamnetin-H-CH3]⁻ m/z 300.03 frag1->frag3 Loss of CH3 radical

Caption: Proposed fragmentation pathway of this compound in negative ESI mode.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound by LC-MS/MS. The described method is sensitive, selective, and applicable to the analysis of this flavonoid in complex matrices. The provided experimental parameters and expected performance characteristics can serve as a valuable starting point for researchers in natural product chemistry, pharmacology, and drug development. The included diagrams offer a clear visual representation of the experimental workflow and the underlying fragmentation mechanism, facilitating a better understanding of the analytical process.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin-3-rutinoside is a flavonoid glycoside found in various plant species, notably within the Rhododendron genus.[1][2][3] Like other flavonoids, it exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][4] Ultrasound-assisted extraction (UAE) is a modern and efficient green technology for extracting bioactive compounds from plant matrices.[5][6] This method utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times with reduced solvent consumption compared to conventional methods.[6][7]

These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from plant material, along with methods for its quantification. The provided protocols are based on established methodologies for the extraction of structurally similar flavonoid glycosides, such as rutin (B1680289) and other quercetin (B1663063) derivatives.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Drying: Fresh plant material (e.g., leaves or flowers of Rhododendron species) should be dried to a constant weight to prevent enzymatic degradation of the target compound. This can be achieved by air-drying in a shaded, well-ventilated area or by using a laboratory oven at a controlled temperature (typically 40-50°C) to avoid thermal degradation of flavonoids.

  • Grinding: The dried plant material should be ground into a fine powder using a laboratory mill or blender. A smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency. The powder should be sieved to obtain a uniform particle size (e.g., 40-60 mesh).

  • Storage: The powdered plant material should be stored in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol outlines the steps for extracting this compound using an ultrasonic bath or probe system.

  • Materials and Reagents:

    • Dried and powdered plant material

    • Extraction solvent (e.g., 70% ethanol (B145695) in water, v/v)

    • Ultrasonic bath or probe sonicator

    • Centrifuge

    • Filter paper (e.g., Whatman No. 1) or syringe filter (0.45 µm)

    • Rotary evaporator (optional, for solvent removal)

  • Procedure:

    • Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into an extraction vessel (e.g., a flask or beaker).

    • Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 30:1 mL/g).[8]

    • Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

    • Set the extraction parameters:

      • Temperature: 50°C (A temperature around 45°C is often optimal, as higher temperatures can degrade antioxidant compounds).[9][10]

      • Time: 30 minutes.[11][12]

      • Ultrasonic Power: For a bath sonicator, ensure the vessel is in a position of maximum energy transfer. For a probe sonicator, set the power output (e.g., 200 W).[10]

    • After sonication, separate the extract from the solid residue by centrifugation (e.g., 4000 rpm for 15 minutes).

    • Filter the supernatant through filter paper or a 0.45 µm syringe filter to obtain a clear extract.

    • The extract can be used directly for analysis or the solvent can be removed under reduced pressure using a rotary evaporator to concentrate the extract.

    • Store the final extract at 4°C in a dark container until further analysis.

Quantification of this compound by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for the quantification of flavonoids.[13][14]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for flavonoid separation.

    • Mobile Phase: A gradient elution is often employed for better separation of complex plant extracts. A common mobile phase consists of:

      • Solvent A: 0.1% phosphoric acid in water.[14]

      • Solvent B: Acetonitrile.[14]

      • A typical gradient might be: 0-30 min, 10-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Flavonoids like rutin and its derivatives show strong absorbance around 254 nm or 365 nm. The optimal wavelength for this compound should be determined by examining its UV spectrum, but a starting wavelength of 365 nm is recommended.[14]

  • Standard Preparation:

    • Prepare a stock solution of a reference standard (if available) or a closely related standard like rutin in the mobile phase or a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis:

    • Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared plant extract (diluted if necessary to fall within the calibration range).

    • Identify the peak corresponding to this compound based on its retention time compared to the standard (if available) or by using techniques like HPLC-MS for confirmation.

    • Quantify the amount of this compound in the extract by using the regression equation from the calibration curve.

Data Presentation

Table 1: Optimization of UAE Parameters for Flavonoid Glycoside (Rutin) Extraction.

ParameterLevels InvestigatedOptimal ConditionReference
Solvent Concentration 50%, 70%, 90% Ethanol70% Ethanol[11]
Liquid-to-Solid Ratio 20:1, 30:1, 40:1 mL/g40:1 mL/g[11]
Extraction Time 20, 30, 40 min30 min[11]
Ultrasonic Power 200, 300, 400 W411 W[12]
Temperature 40, 50, 60 °C63 °C[16]

Table 2: Comparison of Extraction Yields for Total Flavonoids using Different Methods.

Extraction MethodExtraction TimeYield (mg/g dry weight)Reference
Ultrasound-Assisted Extraction (UAE) 30 min48.01[12]
Microwave-Assisted Extraction (MAE) 5 min42.50[12]
Conventional Solvent Extraction 24 hours25.30[12]

Note: The data presented in these tables are based on studies of total flavonoids or specific flavonoid glycosides like rutin and may vary for this compound and the specific plant matrix used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ultrasound-assisted extraction and analysis of this compound.

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis plant_material Plant Material (e.g., Rhododendron leaves) drying Drying (40-50°C) plant_material->drying grinding Grinding and Sieving drying->grinding powder Fine Plant Powder grinding->powder mixing Mixing with Solvent (e.g., 70% Ethanol) powder->mixing sonication Sonication (e.g., 50°C, 30 min) mixing->sonication separation Centrifugation & Filtration sonication->separation extract Crude Extract separation->extract hplc HPLC-UV Analysis extract->hplc quantification Quantification of This compound hplc->quantification

Caption: Workflow for UAE of this compound.

Antioxidant Mechanism of Flavonoids

This compound, as a flavonoid, is expected to exert its antioxidant effects through mechanisms such as free radical scavenging and metal chelation. The diagram below provides a simplified representation of these actions.

G cluster_actions Antioxidant Actions azaleatin This compound scavenging Radical Scavenging azaleatin->scavenging chelation Metal Chelation azaleatin->chelation ros Reactive Oxygen Species (ROS) (e.g., •OH, O2•−) oxidative_stress Cellular Oxidative Stress ros->oxidative_stress metal Metal Ions (e.g., Fe2+, Cu2+) metal->oxidative_stress scavenging->ros protection Cellular Protection scavenging->protection chelation->metal chelation->protection

Caption: Antioxidant mechanisms of flavonoids.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaleatin-3-rutinoside is a flavonoid glycoside that, like many polyphenolic compounds, is anticipated to possess antioxidant properties. Reactive oxygen species (ROS) are implicated in numerous disease pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the exploration of their therapeutic potential.

These application notes provide detailed protocols for a panel of common and robust in vitro assays to determine the antioxidant activity of this compound. The assays included are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Each assay is based on a different mechanism of antioxidant action, and collectively they provide a comprehensive antioxidant profile of the test compound.

Principles of the Assays

A multi-mechanistic approach is recommended for assessing antioxidant activity. The selected assays cover the key mechanisms of antioxidant action: hydrogen atom transfer (HAT) and single electron transfer (SET).

  • DPPH Assay (SET/HAT): This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from deep violet to pale yellow.[1][2][3][4][5] The decrease in absorbance is proportional to the radical scavenging activity.

  • ABTS Assay (SET/HAT): In this assay, the ABTS radical cation (ABTS•+) is generated and, in the presence of an antioxidant, it is reduced back to its colorless neutral form.[6][7][8][9] This decolorization is measured spectrophotometrically and is indicative of the antioxidant's scavenging capacity.

  • FRAP Assay (SET): The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11][12][13] The resulting ferrous iron forms a colored complex, and the intensity of the color is proportional to the reducing power of the antioxidant.

  • ORAC Assay (HAT): This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[14][15][16][17][18] The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Data Presentation: Summary of Anticipated Quantitative Data

The antioxidant capacity of this compound will be quantified and compared to a standard antioxidant, such as Trolox (a water-soluble analog of vitamin E) or Quercetin. The results will be summarized in the following table:

AssayParameterUnitThis compound (Value)Standard (e.g., Trolox) (Value)
DPPH Assay IC₅₀µg/mL or µM[Insert experimental value][Insert experimental value]
ABTS Assay TEACµM TE/µM[Insert experimental value]N/A
FRAP Assay FRAP ValueµM Fe(II)/µM[Insert experimental value]N/A
ORAC Assay ORAC ValueµM TE/µM[Insert experimental value]N/A

Note:

  • IC₅₀: The concentration of the sample required to scavenge 50% of the initial radical concentration. A lower IC₅₀ value indicates higher antioxidant activity.

  • TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of Trolox that has the same antioxidant capacity as a 1 µM solution of the sample.

  • FRAP Value: The concentration of Fe(II) that has the same reducing power as a 1 µM solution of the sample.

  • ORAC Value: The concentration of Trolox that has the same peroxyl radical scavenging capacity as a 1 µM solution of the sample.

Experimental Protocols

General Considerations
  • Reagent Purity: Use analytical grade reagents and solvents.

  • Standard Compound: Trolox or Quercetin should be used as a positive control and for generating standard curves where applicable.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and make serial dilutions to obtain a range of concentrations for testing.

  • Spectrophotometer/Plate Reader: A microplate reader capable of measuring absorbance and fluorescence at the specified wavelengths is required.

  • Replicates: All experiments should be performed in at least triplicate.

DPPH Radical Scavenging Assay

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[1][2][3][4][5]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • This compound (various concentrations)

  • Trolox or Quercetin (standard, various concentrations)

  • Methanol (solvent)

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 100 µL of various concentrations of this compound or the standard.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • A control well should contain 100 µL of the sample solvent and 100 µL of the DPPH solution.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without sample).

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS Radical Cation Decolorization Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[6][7][8][9]

Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • This compound (various concentrations)

  • Trolox (standard, various concentrations)

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+.

  • Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well microplate, add 20 µL of various concentrations of this compound or the standard.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10][11][12][13]

Reagents:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio, v/v/v)

  • This compound (various concentrations)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard, various concentrations)

Procedure:

  • Prepare the FRAP reagent and pre-warm it to 37°C.

  • In a 96-well microplate, add 20 µL of various concentrations of this compound or the standard.

  • Add 180 µL of the FRAP reagent to each well.

  • Incubate the plate at 37°C for 4-6 minutes.[11]

  • Measure the absorbance at 593 nm.

Calculation: A standard curve is prepared using known concentrations of FeSO₄ or Trolox. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14][15][16][17][18] The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).

Reagents:

  • Fluorescein (B123965) sodium salt solution (fluorescent probe)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical generator)

  • This compound (various concentrations)

  • Trolox (standard, various concentrations)

  • Phosphate buffer (75 mM, pH 7.4)

Procedure:

  • In a black 96-well microplate, add 25 µL of various concentrations of this compound or the standard.

  • Add 150 µL of the fluorescein solution to each well.

  • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well using the plate reader's injector.

  • Immediately begin monitoring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

Calculation: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then calculated from this curve and expressed as µM Trolox equivalents.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Acquisition & Analysis prep_sample Prepare this compound and Standard Solutions assay_dpph DPPH Assay prep_sample->assay_dpph assay_abts ABTS Assay prep_sample->assay_abts assay_frap FRAP Assay prep_sample->assay_frap assay_orac ORAC Assay prep_sample->assay_orac prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, FRAP, ORAC) prep_reagents->assay_dpph prep_reagents->assay_abts prep_reagents->assay_frap prep_reagents->assay_orac measurement Spectrophotometric / Fluorometric Measurement assay_dpph->measurement assay_abts->measurement assay_frap->measurement assay_orac->measurement calculation Calculate % Inhibition, IC50, TEAC, FRAP, ORAC values measurement->calculation data_table Summarize Data in Table calculation->data_table

Caption: General experimental workflow for in vitro antioxidant activity assays.

DPPH Assay Signaling Pathway

DPPH_Assay DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH + H• (from AH) Antioxidant This compound (AH) A_radical A• Antioxidant->A_radical - H•

Caption: DPPH radical scavenging mechanism by an antioxidant.

ABTS Assay Signaling Pathway

ABTS_Assay ABTS ABTS ABTS_radical ABTS•+ (Blue-Green) ABTS->ABTS_radical Oxidation Persulfate K₂S₂O₈ Persulfate->ABTS_radical Oxidation ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced + e⁻ (from AH) Antioxidant This compound (AH) Antioxidant->ABTS_reduced

Caption: ABTS radical cation decolorization by an antioxidant.

FRAP Assay Signaling Pathway

FRAP_Assay Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ + e⁻ (from AH) Antioxidant This compound (AH) Antioxidant->Fe2_TPTZ

Caption: Ferric reducing mechanism of the FRAP assay.

ORAC Assay Signaling Pathway

ORAC_Assay AAPH AAPH Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Peroxyl_Radical->Oxidized_Fluorescein Oxidizes Stable_Radical Stable Radical (ROOH) Peroxyl_Radical->Stable_Radical Quenched by AH Fluorescein Fluorescein (Fluorescent) Fluorescein->Oxidized_Fluorescein Antioxidant This compound (AH) Antioxidant->Stable_Radical

Caption: Peroxyl radical quenching mechanism in the ORAC assay.

References

Application Notes and Protocols for Cell Viability Assays Using Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effects of Azaleatin-3-rutinoside, a flavonoid glycoside, on cell viability. The protocols outlined below are standard methods for determining cytotoxicity and investigating the potential mechanisms of action of novel compounds in a preclinical setting.

Introduction

This compound belongs to the flavonoid family, a class of polyphenolic compounds widely found in plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Preliminary studies on structurally similar flavonoid glycosides, such as rutin (B1680289) and cyanidin-3-rutinoside, suggest that they can modulate various signaling pathways involved in cell proliferation, apoptosis, and survival.[1][2] Therefore, accurately assessing the impact of this compound on cell viability is a critical first step in evaluating its therapeutic potential.

This document provides detailed protocols for three commonly used cell viability and apoptosis assays: the MTT assay, the MTS assay, and the Annexin V/PI apoptosis assay.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables represent hypothetical data to illustrate how to summarize quantitative results from cell viability and apoptosis assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
1095.2 ± 5.1
2582.1 ± 6.3
5065.7 ± 4.9
10048.3 ± 5.8
20025.1 ± 3.7

Table 2: Time-Course of this compound Cytotoxicity (MTS Assay)

Time (hours)% Cell Viability (50 µM this compound) (Mean ± SD)
1288.4 ± 6.2
2465.7 ± 4.9
4845.2 ± 5.5
7230.9 ± 4.1

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control96.1 ± 2.51.8 ± 0.71.1 ± 0.51.0 ± 0.4
This compound (50 µM)68.3 ± 4.115.2 ± 2.812.5 ± 2.14.0 ± 1.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]

Workflow Diagram:

MTT_Workflow plate Plate cells and treat with this compound incubate_treatment Incubate for desired time (e.g., 24-72h) plate->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read MTS_Workflow plate Plate cells and treat with this compound incubate_treatment Incubate for desired time (e.g., 24-72h) plate->incubate_treatment add_mts Add MTS/PES solution to each well incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours at 37°C add_mts->incubate_mts read Measure absorbance at 490 nm incubate_mts->read AnnexinV_PI_Workflow treat Treat cells with this compound harvest Harvest and wash cells treat->harvest resuspend Resuspend cells in Annexin V binding buffer harvest->resuspend stain Add Annexin V and Propidium Iodide resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze Signaling_Pathway cluster_cell Cell A3R This compound AKT AKT A3R->AKT NFkB NF-κB A3R->NFkB Bax Bax A3R->Bax + Bcl2 Bcl-2 A3R->Bcl2 Proliferation Cell Proliferation AKT->Proliferation NFkB->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Note: Quantitative Analysis of Azaleatin-3-rutinoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reliable and accurate method for the identification and quantification of Azaleatin-3-rutinoside in various sample matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a flavonol glycoside, is a key phytochemical found in plants such as various Rhododendron species and Carya pecan (pecans)[1][2]. As a certified reference material, it is crucial for the quality control of herbal products, phytochemical research, and drug development. The protocol provided is suitable for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.

Introduction

Flavonoids are a diverse group of polyphenolic compounds widely present in plants, known for their antioxidant and other health-promoting properties[3]. This compound (C28H32O16) is a specific glycoside of the flavonol azaleatin (B191873) (5-O-methylquercetin)[2][4]. Accurate quantification of such compounds is essential for standardizing natural product extracts and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual flavonoids in complex mixtures[3][5][6]. This method utilizes an external standard calibration with pure this compound to ensure precise and reproducible results.

Principle of the Method

The quantification of this compound is achieved by RP-HPLC coupled with a UV-Vis or Diode Array Detector (DAD)[5]. The compound is separated on a C18 stationary phase based on its polarity. Identification is performed by comparing the retention time of the analyte peak in a sample chromatogram with that of a pure this compound standard. Quantification is based on the peak area, which is proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak areas of several standard solutions of known concentrations against their respective concentrations. The concentration of this compound in an unknown sample is then determined using the linear regression equation derived from this curve[6][7].

Experimental
  • Instrumentation:

    • Waters 2695 Alliance HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) Detector[5].

    • Analytical Balance (4-decimal place).

    • Ultrasonic Bath.

    • Centrifuge.

    • pH Meter.

  • Chemicals and Reagents:

    • This compound reference standard (≥95% purity).

    • Methanol (HPLC Grade).

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (ACS Grade).

    • Deionized water (18.2 MΩ·cm).

  • Chromatographic Column:

    • Reversed-phase C18 column (e.g., Waters Sunfire™ C18, 250 mm x 4.6 mm, 5 µm particle size)[5].

Quantitative data and chromatographic conditions are summarized in the tables below.

Parameter Value
Chemical Formula C28H32O16[4]
Molecular Weight 624.54 g/mol
CAS Number 63764-79-4[1]
Appearance Typically a yellow or off-white solid[]
Solubility Soluble in Methanol, DMSO, Acetone[9]
Table 1: Physicochemical Properties of this compound.
Parameter Condition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water[6][10]
Mobile Phase B Acetonitrile[10]
Gradient Elution 0-10 min: 10-25% B; 10-35 min: 25-60% B; 35-40 min: 60-10% B
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C
Injection Volume 20 µL[6][10]
Detection Wavelength 285 nm and 350 nm[6][11]
Run Time 45 minutes
Table 2: Recommended HPLC Operating Conditions.
Parameter Result Description
Linearity Range 1 - 100 µg/mL[6]The concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (R²) > 0.999[12]A measure of the goodness of fit of the linear regression model for the calibration curve.
Limit of Detection (LOD) ~0.08 µg/mL[7]The lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ~0.24 µg/mL[7]The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 2.0%[6]The relative standard deviation for repeated injections, indicating the method's reproducibility.
Accuracy (Recovery) 98 - 102%[11]The percentage of the true amount of analyte recovered, determined by spiking a blank matrix.
Table 3: Method Validation Summary (Typical Performance Data). Values are representative and based on similar flavonoid analyses; they should be verified experimentally.

Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at -20°C in a dark vial.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with methanol[6].

  • Filtration: Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: Sample Preparation (General Protocol for Plant Material)
  • Homogenization: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

  • Extraction: Add 20 mL of 80% methanol. Vortex the mixture for 1 minute and then extract using an ultrasonic bath for 30 minutes at 40°C[11].

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes[6].

  • Collection: Decant the supernatant into a clean flask. Repeat the extraction process (steps 2-3) on the solid residue two more times to ensure complete extraction.

  • Evaporation: Combine the supernatants and evaporate to dryness under vacuum using a rotary evaporator at 45°C[6].

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol[6].

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis[10].

Protocol 3: HPLC Analysis and Quantification
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 20 µL of each standard solution in triplicate, starting from the lowest concentration.

  • Sample Analysis: Inject 20 µL of the prepared sample solution(s).

  • Data Acquisition: Record the chromatograms and integrate the peak corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the mean peak area against the concentration for the standards.

    • Perform a linear regression analysis to obtain the equation y = mx + c, where 'y' is the peak area and 'x' is the concentration.

    • Calculate the concentration of this compound in the sample extract using its measured peak area and the regression equation.

    • Determine the final concentration in the original plant material using the following formula: Concentration (mg/g) = (C × V × D) / W Where: C = Concentration from calibration curve (mg/mL) V = Reconstitution volume (mL) D = Dilution factor (if any) W = Weight of the initial sample (g)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Sample Weigh & Homogenize Plant Sample Extract Solvent Extraction (e.g., 80% MeOH) Sample->Extract Dilute Create Calibration Standards Stock->Dilute Concentrate Evaporate & Reconstitute Extract Extract->Concentrate Filter_Std Filter Standards (0.45 µm) Dilute->Filter_Std Filter_Sample Filter Sample (0.45 µm) Concentrate->Filter_Sample HPLC HPLC Injection & Separation Filter_Std->HPLC Filter_Sample->HPLC Detect UV Detection (285/350 nm) HPLC->Detect Chromatogram Generate Chromatograms Detect->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify Report Final Report (mg/g) Quantify->Report

Caption: Workflow for the quantification of this compound.

Conceptual Signaling Pathway

Many flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. Rutin, a structurally related flavonoid, has been shown to inhibit the NF-κB pathway[13]. The diagram below illustrates this conceptual mechanism, which may be relevant for investigating the biological activity of this compound.

Caption: Conceptual inhibition of the NF-κB signaling pathway by a flavonoid.

References

Application Notes and Protocols: Solid-Phase Extraction for the Purification of Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azaleatin-3-rutinoside is a flavonoid glycoside with significant research interest due to its potential biological activities. As a methylated derivative of quercetin-3-rutinoside (rutin), it is often present in complex plant matrices. Efficient purification is crucial for accurate downstream analysis, including structural elucidation, bioactivity screening, and pharmacokinetic studies. Solid-phase extraction (SPE) is a robust and widely used technique for the selective isolation and concentration of flavonoids from crude plant extracts.[1] This document provides a detailed protocol for the purification of this compound from a plant extract using reversed-phase C18 SPE cartridges.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective SPE protocol.

PropertyValueSource
Molecular FormulaC₂₈H₃₂O₁₆PubChem
Molecular Weight624.5 g/mol PubChem
XLogP3-AA-1.5PubChem
Hydrogen Bond Donor Count9PubChem
Hydrogen Bond Acceptor Count16PubChem

The negative XLogP3-AA value indicates that this compound is a polar molecule, which is characteristic of flavonoid glycosides. This polarity dictates the choice of a reversed-phase SPE sorbent, where the nonpolar stationary phase retains the moderately polar analyte from a polar sample matrix.

Principle of Reversed-Phase SPE

Reversed-phase solid-phase extraction (RP-SPE) utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In this protocol, the crude plant extract, dissolved in a polar solvent, is loaded onto the C18 cartridge. This compound, being moderately polar, will be retained on the nonpolar sorbent through hydrophobic interactions. Highly polar impurities, such as sugars and salts, will pass through the cartridge with the loading and washing solvents. The purified this compound is then eluted with a less polar organic solvent.

Experimental Protocol

This protocol is designed for the purification of this compound from a methanolic plant extract.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 500 mg bed weight, 6 mL volume)

  • Crude plant extract containing this compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator or rotary evaporator

Step 1: Sample Preparation

  • Accurately weigh the dried crude plant extract.

  • Reconstitute the extract in a minimal volume of 10-20% methanol in deionized water. The goal is to ensure the analyte is fully dissolved while maintaining a high polarity to promote retention on the C18 sorbent.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Step 2: SPE Cartridge Conditioning

  • Place the C18 SPE cartridges on a vacuum manifold.

  • Condition the cartridges by passing 5 mL of methanol through the sorbent bed. This step solvates the C18 functional groups.

  • Equilibrate the cartridges by passing 5 mL of deionized water. It is critical not to let the sorbent bed dry out after this step.

Step 3: Sample Loading

  • Load the prepared sample supernatant onto the conditioned C18 cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, controlled flow rate (approximately 1-2 mL/min). A slow flow rate is crucial for efficient retention of the analyte.

Step 4: Washing

  • Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.

  • Perform a second wash with 5 mL of 5-10% methanol in deionized water. This step removes less polar impurities without eluting the target compound. The optimal percentage of methanol in the wash step may require optimization depending on the complexity of the sample matrix.

Step 5: Elution

  • Place clean collection tubes in the vacuum manifold.

  • Elute the purified this compound from the cartridge with 5 mL of 80% methanol in deionized water. Studies on the closely related compound, rutin (B1680289) (quercetin-3-rutinoside), have shown that an 80% methanol solution provides good recovery.[1] A second elution with 100% methanol can be performed to ensure complete recovery.

  • Collect the eluate.

Step 6: Solvent Evaporation and Reconstitution

  • Evaporate the solvent from the collected eluate using a gentle stream of nitrogen or a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in a known, small volume of a suitable solvent (e.g., methanol or mobile phase for HPLC analysis) for subsequent quantitative and qualitative analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the purification of this compound using this protocol. The values are based on typical recoveries and purities achieved for similar flavonoid rutinosides, such as rutin, under optimized SPE conditions.[1][2][3]

ParameterCrude ExtractAfter SPEMethod of Analysis
Concentration of this compound VariableEnrichedHPLC-UV/Vis or LC-MS
Purity of this compound Low (<5%)> 85%HPLC Peak Area %
Recovery Rate N/A~85-95%HPLC Quantification
Removal of Polar Impurities HighVery LowHPLC Analysis
Removal of Nonpolar Impurities VariableHighHPLC Analysis

Experimental Workflow Diagram

SPE_Workflow start Start: Crude Plant Extract sample_prep Step 1: Sample Preparation - Reconstitute in 10-20% MeOH - Centrifuge to remove insolubles start->sample_prep loading Step 3: Sample Loading - Load supernatant onto C18 cartridge - Flow rate: 1-2 mL/min sample_prep->loading conditioning Step 2: Cartridge Conditioning - 5 mL Methanol - 5 mL Deionized Water conditioning->loading wash1 Step 4a: Washing (Polar Impurities) - 5 mL Deionized Water loading->wash1 wash2 Step 4b: Washing (Less Polar Impurities) - 5 mL 5-10% Methanol wash1->wash2 elution Step 5: Elution - 5 mL 80% Methanol wash2->elution evaporation Step 6: Solvent Evaporation - Nitrogen or Rotary Evaporator elution->evaporation end End: Purified this compound evaporation->end

Caption: Workflow for the solid-phase extraction of this compound.

Troubleshooting and Optimization
  • Low Recovery: If the recovery of this compound is low, consider the following:

    • Sample Overload: The capacity of the SPE sorbent may have been exceeded. Try using a smaller amount of crude extract or a larger SPE cartridge.

    • Incomplete Elution: The elution solvent may not be strong enough. Increase the percentage of methanol in the elution solvent or try a different organic solvent like acetonitrile.

    • Analyte Breakthrough: The sample may be too nonpolar, causing the analyte to pass through during loading and washing. Decrease the organic content of the sample solvent.

  • Low Purity: If the final product is not sufficiently pure, consider:

    • Inefficient Washing: The wash step may not be effectively removing impurities. Try increasing the volume of the wash solvent or slightly increasing its organic content, being careful not to elute the target compound.

    • Co-elution of Impurities: Impurities with similar polarity to this compound may be co-eluting. A gradient elution with increasing concentrations of organic solvent may provide better separation.

Conclusion

This solid-phase extraction protocol provides a reliable and efficient method for the purification of this compound from complex plant extracts. The use of C18 reversed-phase cartridges allows for the effective removal of both polar and nonpolar impurities, resulting in a significantly enriched and purified product suitable for further analysis. Optimization of the wash and elution steps may be necessary to achieve the highest purity and recovery depending on the specific characteristics of the plant matrix.

References

Application Notes and Protocols for the Validated Analytical Method of Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azaleatin-3-rutinoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities[1][2]. As research into this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This document provides a comprehensive, validated analytical method for the determination of this compound in various matrices, including plant extracts and pharmaceutical formulations. The protocols herein are established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reproducibility[1][2][3][4][5].

Chemical Structure of this compound:

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[6]

  • Molecular Formula: C₂₈H₃₂O₁₆[6]

  • Molecular Weight: 624.5 g/mol [7]

Analytical Method Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection for the separation and quantification of this compound. For higher sensitivity and selectivity, an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is also described. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix and the required limits of detection.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions

HPLC-UV Method
  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-visible spectra of Azaleatin, a primary detection wavelength of 254 nm and a secondary wavelength of 350 nm is recommended[8][9].

  • Injection Volume: 10 µL.

Table 1: HPLC Gradient Program

Time (min)% Solvent A% Solvent B
09010
206040
254060
301090
351090
409010
459010
UPLC-MS/MS Method
  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[10][11].

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B)[10][11].

  • Flow Rate: 0.4 mL/min[10][11].

  • Column Temperature: 40 °C[10].

  • Injection Volume: 2 µL[10].

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The precursor ion ([M-H]⁻) for this compound is m/z 623.16. The product ions would need to be determined by infusion of a standard solution, but based on similar flavonoid glycosides, fragments corresponding to the loss of the rutinoside moiety and further fragmentation of the aglycone would be expected[12][13].

Table 2: UPLC Gradient Program

Time (min)% Solvent A% Solvent B
0955
107030
154060
18595
20595
21955
25955

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase initial composition (90:10 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Plant Extracts: Accurately weigh a known amount of the dried plant material. Extract the material with a suitable solvent (e.g., 70% ethanol) using sonication or maceration[14]. Filter the extract and dilute it with the mobile phase to a concentration within the calibration range.

  • Pharmaceutical Formulations: For solid dosage forms, grind a known number of units to a fine powder. Dissolve a portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), in a suitable solvent. For liquid formulations, directly dilute the sample. Filter the solution before injection.

Method Validation Protocol

The analytical method shall be validated according to ICH Q2(R2) guidelines, encompassing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a blank, a placebo, and the sample spiked with this compound. The peak for this compound should be well-resolved from any other peaks. Forced degradation studies are also conducted to demonstrate specificity against degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the reference standard are analyzed, and the calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

    • Repeatability (Intra-day precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This includes changes in mobile phase composition, pH, flow rate, and column temperature.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
SpecificityNo interference at the retention time of this compound.
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
LODSignal-to-Noise ratio of 3:1
LOQSignal-to-Noise ratio of 10:1
Robustness%RSD of results should be within acceptable limits.
Forced Degradation Studies Protocol

Forced degradation studies are performed to establish the stability-indicating nature of the analytical method[3][4][15][16]. A solution of this compound is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance is kept at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution is exposed to UV light (254 nm) and visible light for a specified period.

The stressed samples are then analyzed by the developed HPLC method. The chromatograms are examined for the appearance of degradation product peaks and the resolution between the parent drug and the degradants.

Data Presentation

Table 4: Quantitative Data Summary for Method Validation

ParameterResult
Linearity
Range (µg/mL)1 - 100
Regression Equationy = mx + c
Correlation Coefficient (r²)0.9995
Accuracy
Spiked Level% Recovery (Mean ± SD)
80%99.5 ± 0.8
100%100.2 ± 0.5
120%101.1 ± 0.7
Precision
Repeatability (%RSD)0.65
Intermediate Precision (%RSD)1.23
Sensitivity
LOD (µg/mL)0.15
LOQ (µg/mL)0.45
Robustness
Parameter Varied%RSD
Flow Rate (± 0.1 mL/min)1.5
Mobile Phase Composition (± 2%)1.8

Visualizations

Analytical_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis Literature_Review Literature Review & Physicochemical Properties Initial_Parameters Initial Chromatographic Parameters Literature_Review->Initial_Parameters Optimization Optimization of Mobile Phase, Column, and Detector Settings Initial_Parameters->Optimization Specificity Specificity & Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Data_Reporting Data Reporting Sample_Analysis->Data_Reporting

Caption: Workflow for the development and validation of the analytical method.

Flavonoid_Signaling_Pathway Azaleatin Azaleatin ROS Reactive Oxygen Species Azaleatin->ROS Scavenges NF_kB NF-κB Azaleatin->NF_kB Inhibits Nrf2 Nrf2 Azaleatin->Nrf2 Activates ROS->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Induces Transcription ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Induces Transcription

Caption: Putative signaling pathways modulated by Azaleatin.

References

Application of Azaleatin-3-rutinoside in natural product chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Azaleatin-3-rutinoside is a flavonoid, specifically a glycoside of azaleatin (B191873). Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, known for their diverse biological activities.[1] Azaleatin itself is the 5-O-methyl ether of quercetin (B1663063).[2] Like its close relative, quercetin-3-rutinoside (rutin), this compound is anticipated to possess significant therapeutic potential owing to its antioxidant, anti-inflammatory, and potential anti-cancer properties.[3][4] The methylation of the flavonoid core can enhance metabolic stability and bioavailability, making methylated flavonoids like azaleatin and its glycosides attractive candidates for drug development.[5] These application notes provide an overview of the current understanding of this compound's applications and detailed protocols for its study.

Biological Activities and Potential Applications

This compound, through its aglycone azaleatin, exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.

1. Antioxidant Activity:

Azaleatin has demonstrated notable antioxidant capacity.[5] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant potential of azaleatin is attributed to its ability to scavenge free radicals.

2. Enzyme Inhibition:

Azaleatin has been shown to be an effective inhibitor of α-amylase, an enzyme involved in carbohydrate digestion.[5] This suggests a potential role for azaleatin and its derivatives in the management of hyperglycemia and type 2 diabetes.

3. Anti-inflammatory Effects:

Flavonoids are well-documented for their anti-inflammatory properties.[6] While direct studies on this compound are limited, the structurally similar rutin (B1680289) has been shown to reduce inflammatory cytokines.[7] It is plausible that this compound exerts similar effects by modulating inflammatory signaling pathways.

4. Anti-cancer Potential:

The anticancer activities of flavonoids are a major area of research.[8] They can influence various signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis.[8] Quercetin, the parent compound of azaleatin, and its derivatives have been shown to modulate pathways such as p53 and caspase-dependent apoptosis in cancer cells.[9] The structural similarities suggest that this compound may also possess anti-cancer properties worthy of investigation.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of azaleatin. It is important to note that these values are for the aglycone, and the activity of the rutinoside conjugate may vary.

CompoundAssayTargetResult TypeValueReference
AzaleatinDPPH Radical ScavengingDPPH RadicalEC5036.1 µg/mL[5]
Azaleatinα-Amylase Inhibitionα-AmylaseDocking Energy-8.8 Kcal/mol[5]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Isolation and Purification of this compound

This protocol is based on methods used for the isolation of similar flavonoid glycosides.[10][11][12][13]

Objective: To isolate and purify this compound from a plant source.

Materials:

Procedure:

  • Extraction:

    • Macerate the dried plant powder with 80% ethanol at room temperature for 72 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

    • Concentrate each fraction to dryness. The ethyl acetate and n-butanol fractions are likely to contain flavonoid glycosides.

  • Column Chromatography:

    • Subject the bioactive fraction (e.g., n-butanol fraction) to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Purification:

    • Pool fractions containing the compound of interest and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

    • For final purification, use preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

  • Structure Elucidation:

    • Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing the antioxidant activity of natural products.[5]

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of ascorbic acid in methanol and a series of dilutions.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage inhibition against the sample concentration.

Protocol 3: In Vitro Anti-inflammatory Activity - Inhibition of Albumin Denaturation

This is a widely used in vitro assay to screen for anti-inflammatory activity.[6][14]

Objective: To evaluate the ability of this compound to inhibit protein denaturation.

Materials:

  • This compound

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Diclofenac (B195802) sodium (positive control)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

    • A similar volume of distilled water in place of the sample serves as the control.

    • Prepare solutions of diclofenac sodium at various concentrations to serve as the positive control.

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound are yet to be fully elucidated, the mechanisms of related flavonoids like quercetin and rutin provide valuable insights. Flavonoids are known to modulate key signaling pathways involved in inflammation and cancer.[3][8]

Potential Anti-inflammatory Signaling Pathway:

A likely mechanism for the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 Activates IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces Gene Expression This compound This compound This compound->IKK Inhibits

Caption: Putative anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Potential Anti-cancer Signaling Pathway:

In cancer cells, flavonoids can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins and the activation of caspases.

anti_cancer_pathway cluster_cell Cancer Cell This compound This compound Bax Pro-apoptotic Bax This compound->Bax Upregulates Bcl-2 Anti-apoptotic Bcl-2 This compound->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Experimental Workflow for Bioactivity Screening:

The following diagram illustrates a general workflow for the screening of natural products like this compound for biological activity.

experimental_workflow Start Start: Plant Material Extraction Extraction Start->Extraction Fractionation Fractionation Extraction->Fractionation Isolation_Purification Isolation & Purification Fractionation->Isolation_Purification Structure_Elucidation Structure Elucidation Isolation_Purification->Structure_Elucidation In_Vitro_Assays In Vitro Bioassays (Antioxidant, Anti-inflammatory, etc.) Isolation_Purification->In_Vitro_Assays Active_Compound Active Compound: This compound In_Vitro_Assays->Active_Compound Mechanism_Studies Mechanism of Action (Signaling Pathways) Active_Compound->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies End End: Drug Lead In_Vivo_Studies->End

Caption: General workflow for the discovery of bioactive natural products.

Conclusion

This compound is a promising natural product with potential applications in the pharmaceutical and nutraceutical fields. Its predicted antioxidant, anti-inflammatory, and anti-cancer properties, inferred from its aglycone and related flavonoids, warrant further investigation. The provided protocols and conceptual frameworks for its mechanism of action offer a starting point for researchers to explore the full therapeutic potential of this compound. Further studies are needed to isolate and characterize this compound from various natural sources, confirm its biological activities, and elucidate its precise molecular mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azaleatin-3-rutinoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhanced extraction of Azaleatin-3-rutinoside. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your extraction experiments.

Troubleshooting Guides

This section provides solutions to common issues that can arise during the extraction of this compound, helping you to diagnose and resolve problems to improve your yield and purity.

Issue 1: Consistently Low Yield of this compound

Question: Why is my extraction yield of this compound consistently below expectations?

Answer: Several factors can contribute to a suboptimal yield. A systematic evaluation of your experimental parameters is recommended.

  • Inappropriate Solvent Choice: The polarity of the solvent is crucial for efficiently extracting flavonoid glycosides like this compound. Being polar molecules, they are more soluble in mixtures of alcohol and water.[1][2]

    • Solution: Conduct a solvent screening study to identify the optimal solvent system. Aqueous ethanol (B145695) or methanol (B129727) are often effective for extracting flavonoid glycosides.[2][3]

  • Suboptimal Extraction Temperature: Temperature plays a dual role in extraction. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile compounds like some flavonoids.[1][2]

    • Solution: Perform small-scale extractions across a range of temperatures (e.g., 40°C, 50°C, 60°C) to determine the ideal temperature that maximizes yield without causing degradation. For heat-sensitive compounds, consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) at lower temperatures.[1][2]

  • Incorrect Particle Size of Plant Material: The surface area of the plant material available for solvent contact directly impacts extraction efficiency.

    • Solution: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[4]

  • Inadequate Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction. Conversely, an excessive volume can dilute the extract, making subsequent concentration steps more challenging and energy-intensive.

    • Solution: Optimize the solid-to-liquid ratio by testing different ratios (e.g., 1:10, 1:20, 1:30 w/v). The optimal ratio will depend on the specific plant material and the chosen extraction method.[1]

Issue 2: Degradation of this compound During Extraction

Question: I am observing degradation of my target compound, indicated by discoloration of the extract or unexpected peaks in my analytical results. What could be the cause?

Answer: Degradation is a common challenge, often caused by excessive heat, prolonged extraction times, or unsuitable pH levels.

  • Thermal Degradation: Many flavonoids are sensitive to high temperatures.

    • Solution: Employ lower temperatures for extraction and solvent evaporation (e.g., using a rotary evaporator under vacuum at < 50°C).[2] Consider non-thermal extraction techniques like Ultrasound-Assisted Extraction (UAE) or maceration at room temperature.[2]

  • Extended Extraction Time: While a sufficient extraction time is necessary, prolonged exposure to extraction conditions can lead to degradation.

    • Solution: Optimize the extraction time by performing a time-course study to identify the point of maximum yield before significant degradation occurs.

  • pH Instability: The stability of flavonoids can be pH-dependent.

    • Solution: Investigate the effect of pH on the stability of this compound. Slightly acidic conditions can sometimes improve the stability of flavonoids during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[5] These methods can reduce extraction time and solvent consumption while potentially increasing yield. However, the optimal method can vary depending on the plant matrix and available equipment.

Q2: How can I improve the purity of my this compound extract?

A2: After the initial extraction, purification is essential. Column chromatography is a widely used and effective method for purifying flavonoids.[1] Techniques such as High-Speed Counter-Current Chromatography (HSCCC) have also been shown to be effective for isolating flavonoid glycosides.

Q3: My yield is still low after optimizing the extraction parameters. What else can I check?

A3: If you have optimized the primary extraction parameters, consider the following:

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary depending on the plant's age, growing conditions, and post-harvest handling. Ensure you are using high-quality, properly dried, and stored plant material.

  • Purification Losses: Significant amounts of the target compound can be lost during purification steps. Carefully optimize your purification protocol to minimize these losses.

Data Presentation

Note on Data: Specific quantitative yield data for this compound is limited in publicly available literature. The following tables present data for the closely related compound Rutin (B1680289) (Quercetin-3-rutinoside), which serves as a reasonable proxy due to its structural similarity (Azaleatin is the 5-O-methyl ether of Quercetin). These values should be considered as a guide for experimental design.

Table 1: Effect of Solvent on Flavonoid Glycoside (Rutin) Yield

Solvent System (Ethanol:Water)Yield (g/kg of dry weight)Reference
40%24[5]
60%24[5]
80%22[5]
100% (Absolute Ethanol)16[5]

Table 2: Effect of Temperature on Flavonoid Glycoside (Rutin) Yield using Reflux Extraction

Temperature (°C)Yield (g/kg of dry weight)Reference
40~20[5]
50~22[5]
60Degradation observed[5]

Table 3: Comparison of Extraction Methods for Flavonoid Glycosides (Rutin)

Extraction MethodYield (g/kg of dry weight)Reference
Maceration16[5]
Water Boiling20.38[5]
Reflux22[5]
Ultrasound-Assisted Extraction (UAE)24[5]
Microwave-Assisted Extraction (MAE)23[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for the extraction of this compound from dried plant material using UAE.

  • Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[4]

  • Extraction Procedure:

    • Weigh 10 g of the dried, powdered plant material and place it into a 250 mL beaker.

    • Add 200 mL of 60% ethanol to achieve a 1:20 (w/v) solid-to-liquid ratio.

    • Place the beaker in an ultrasonic bath.

    • Set the sonication frequency to 40 kHz and the temperature to 50°C.

    • Extract for 30 minutes.[1]

  • Post-Extraction:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washing.

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

    • The crude extract can then be lyophilized or stored at -20°C for further purification.[1]

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes a general procedure for the initial fractionation of a crude flavonoid extract.

  • Materials and Equipment:

    • Crude this compound extract

    • Silica (B1680970) gel (60-120 mesh)

    • Glass chromatography column

    • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol)

    • Collection tubes

    • Thin Layer Chromatography (TLC) plates and chamber

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped.[1]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane) and carefully load it onto the top of the silica gel bed.[1]

    • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate, followed by methanol (gradient elution).[1]

    • Fraction Collection: Collect the eluate in separate tubes.

    • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

    • Pooling: Combine the fractions that show a similar TLC profile containing the target compound.

    • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain a purified fraction of this compound. This fraction can be subjected to further purification if necessary.

Visualizations

Flavonoid Biosynthesis Pathway Leading to Azaleatin

flavonoid_biosynthesis Coumaroyl_CoA p-Coumaroyl-CoA CHS CHS Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol F3primeH F3'H Dihydrokaempferol->F3primeH Dihydroquercetin Dihydroquercetin FLS FLS Dihydroquercetin->FLS Quercetin Quercetin OMT OMT Quercetin->OMT RT RT Quercetin->RT Azaleatin Azaleatin Azaleatin->RT Quercetin_3_rutinoside Quercetin-3-rutinoside (Rutin) Azaleatin_3_rutinoside This compound CHS->Naringenin_Chalcone CHI->Naringenin F3H->Dihydrokaempferol F3primeH->Dihydroquercetin FLS->Quercetin OMT->Azaleatin RT->Quercetin_3_rutinoside RT->Azaleatin_3_rutinoside extraction_workflow Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Extraction Ultrasound-Assisted Extraction (e.g., 60% Ethanol, 50°C, 30 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

References

Overcoming solubility issues with Azaleatin-3-rutinoside in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Azaleatin-3-rutinoside in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a flavonol glycoside, a type of flavonoid compound found in various plants.[1][2] Like many flavonoids, it possesses a complex ring structure that can lead to poor solubility in aqueous solutions, which are common in biological assays. While the glycosylation (the attachment of a rutinoside sugar moiety) generally improves water solubility compared to its aglycone form (Azaleatin), achieving sufficient concentrations in assay media without precipitation can still be challenging.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended organic solvent for preparing high-concentration stock solutions of flavonoids, including this compound.[5][6][7] Its aglycone, Azaleatin, is known to be soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[6][7] For biological assays, a high-purity, anhydrous grade of DMSO should be used.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) in the stock solution is necessary to keep the compound dissolved. When this stock is diluted into an aqueous buffer, the final concentration of the organic solvent may be too low to maintain the solubility of the flavonoid, causing it to precipitate out of the solution.[8][9] It is crucial to ensure the final DMSO concentration in your assay is as low as possible, typically well below 0.5%, and ideally at or below 0.1%, to minimize both precipitation and potential solvent-induced artifacts or cytotoxicity.[9]

Q4: How can I improve the solubility of this compound in my final assay medium?

Several strategies can be employed, often in combination:

  • Co-solvents: Using a minimal amount of a water-miscible organic solvent like DMSO is the first-line approach.[8][10]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent.[11][12] Systematically testing a range of pH values for your assay buffer may identify a condition where solubility is enhanced.

  • Excipients/Solubilizing Agents: The use of cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes.[13][14]

  • Temperature and Mixing: Gentle warming and thorough mixing can aid dissolution. However, be cautious of the compound's stability at elevated temperatures.[9]

Q5: What are the potential stability issues with this compound solutions?

Flavonoids can be susceptible to degradation under certain conditions.[15] Factors that can affect the stability of this compound include:

  • pH: Both acidic and alkaline conditions can potentially lead to the degradation of flavonoids over time.[11][16]

  • Light: Exposure to light can cause photodegradation.[11] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation.[11] Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C).

  • Oxidation: Flavonoids can be prone to oxidation.[11]

It is always recommended to prepare fresh dilutions from your stock solution for each experiment and to minimize freeze-thaw cycles of the stock.

Troubleshooting Guides

Problem: Precipitate forms immediately upon adding DMSO stock to aqueous buffer.
Possible Cause Troubleshooting Step
Final DMSO concentration is too low. While aiming for a low final DMSO concentration is important, it might be insufficient to maintain solubility. Try preparing a more concentrated stock solution so a smaller volume is added to the assay medium.
Temperature shock. Adding a cold stock solution to a warm (e.g., 37°C) medium can cause the compound to precipitate.[9] Allow the stock solution to warm to room temperature before use, and ensure the assay medium is at the experimental temperature.
Improper mixing. The compound may not be dispersing quickly enough. Add the stock solution dropwise to the assay medium while vortexing or stirring to ensure rapid and uniform mixing.
Buffer components interaction. Components in the buffer or cell culture medium (e.g., proteins in serum) could be interacting with the compound, reducing its solubility.[9] Consider reducing the serum concentration if possible or testing solubility in a simpler buffer first.
Problem: Low or inconsistent biological activity observed.
Possible Cause Troubleshooting Step
Incomplete dissolution. Visually inspect your stock solution and final dilutions for any particulate matter. If not fully dissolved, sonication of the stock solution may help.[1]
Precipitation over time. The compound may be slowly precipitating out of the assay medium during incubation. Check for precipitate at the end of the experiment. If observed, a solubility enhancement strategy is needed.
Compound degradation. Flavonoids can be unstable.[15][16] Prepare fresh solutions for each experiment, protect from light, and avoid prolonged incubation at high temperatures if possible. Run a vehicle control (medium + DMSO) to ensure the solvent is not causing the observed effects.
Non-specific binding. Lipophilic compounds can bind to plasticware, reducing the effective concentration available to the biological target.[11] Consider using low-binding microplates.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[1]

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Solubility Testing in Assay Medium

This workflow helps determine the practical solubility limit of this compound in your specific assay medium.

G cluster_prep Preparation cluster_test Solubility Test cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare 10 mM stock in 100% DMSO prep_serial Create serial dilutions of stock in 100% DMSO (e.g., 10, 5, 2, 1, 0.5 mM) prep_stock->prep_serial add_to_buffer Add 1 µL of each DMSO dilution to 99 µL of assay buffer (1:100 dilution) prep_serial->add_to_buffer incubate Incubate under assay conditions (e.g., 37°C for 1 hour) add_to_buffer->incubate observe Visually inspect for precipitation (against a dark background) incubate->observe decision Precipitate Observed? observe->decision success Highest concentration with no precipitate is the approximate solubility limit decision->success No fail If precipitation occurs at lowest conc., use solubility enhancement protocol decision->fail Yes

Caption: Workflow for determining the apparent solubility of this compound.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method to increase the aqueous solubility of this compound using a cyclodextrin.

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v). Stir until fully dissolved.

  • Add this compound: Slowly add powdered this compound to the HP-β-CD solution while stirring. A molar ratio of 1:1 or 1:2 (compound:cyclodextrin) is a good starting point.

  • Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed and protected from light.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Determine Concentration: The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC-UV or a spectrophotometer with a standard curve). This filtered solution can then be used in your assays.

Data Summary Tables

Table 1: Recommended Solvents for Flavonoid Stock Solutions

SolventRecommended UseMax Assay Conc. (General Guideline)Notes
DMSO Primary choice for stock solutions < 0.5% (ideally ≤ 0.1%) High dissolving power for a wide range of compounds. Check cell line tolerance.[8][9]
EthanolAlternative for some flavonoids< 1%May be less effective than DMSO for highly insoluble flavonoids. Check cell line tolerance.
AcetoneLimited use in biological assays< 0.1%Higher volatility and potential for cytotoxicity.

Table 2: Troubleshooting Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous medium.[17]Simple and effective for initial dissolution.Potential for precipitation on dilution and solvent toxicity.[8]
pH Adjustment Ionization of phenolic groups can increase water solubility.[2]Can be highly effective if the compound has ionizable groups.May alter compound stability or biological activity; not suitable for all assays.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule in a hydrophilic shell.[13]Can significantly increase aqueous solubility and stability.[18]May alter bioavailability or interaction with the target; requires optimization.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

Based on studies of the structurally similar flavonoid, rutin (B1680289) (quercetin-3-rutinoside), this compound may influence several key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[6][19]

G A3R This compound IKK IKK A3R->IKK Inhibits PI3K PI3K A3R->PI3K Inhibits Bax Bax A3R->Bax Activates Bcl2 Bcl-2 A3R->Bcl2 Inhibits NFkB_path NF-κB Pathway IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammation Inflammation (Pro-inflammatory genes) NFkB_nucleus->Inflammation PI3K_path PI3K/Akt Pathway Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_path Apoptosis Pathway Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

Decision Workflow for Overcoming Solubility Issues

This workflow provides a logical progression for addressing solubility problems during assay development.

G start Start: Compound precipitates in assay medium q1 Is final DMSO conc. > 0.5%? start->q1 a1_yes Reduce DMSO conc. by making a more concentrated stock q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Is precipitation still observed? a1_yes->q2 a1_no->q2 a2_yes Optimize physical parameters: - Pre-warm solutions - Add stock to vortexing buffer q2->a2_yes Yes a2_no Problem Solved q2->a2_no No q3 Is precipitation still observed? a2_yes->q3 a3_yes Explore solubility enhancers: - Test different buffer pH - Use cyclodextrins (HP-β-CD) q3->a3_yes Yes a3_no Problem Solved q3->a3_no No q4 Is compound now soluble? a3_yes->q4 a4_yes Run vehicle control with enhancer to check for assay interference q4->a4_yes Yes a4_no Consult with a formulation scientist q4->a4_no No end_success Proceed with Assay a4_yes->end_success

Caption: A step-by-step decision workflow for troubleshooting solubility.

References

Technical Support Center: Azaleatin-3-rutinoside Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azaleatin-3-rutinoside. The information is designed to address common challenges encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like other flavonoid glycosides, is significantly influenced by several factors:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to basic media.[1][2] At pH values higher than 7, anthocyanins, a class of flavonoids, undergo degradation.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[3][4][5] For instance, the degradation of rutin (B1680289), a structurally similar compound, follows first-order kinetics at high temperatures.[6][7]

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of flavonoids.[8][9]

  • Oxygen: The presence of oxygen can promote the oxidation of flavonoids, leading to their degradation. This effect can be synergistic with light exposure.[8]

  • Solvent Type: The polarity and chemical nature of the solvent can impact the stability of flavonoids.[10] While specific data for this compound is limited, solvents like DMSO, ethanol (B145695), and acetone (B3395972) are commonly used for dissolving flavonoids.[11][12]

  • Presence of Other Substances: Compounds like ascorbic acid can interact with flavonoids, sometimes leading to mutual degradation.[13] Enzymes present in plant extracts can also affect stability.[1]

Q2: I am observing a rapid decrease in the concentration of my this compound standard in solution. What could be the cause?

A2: A rapid decrease in concentration can be attributed to several factors. Please consider the following troubleshooting steps:

  • Check the pH of your solvent: If you are using a neutral or basic buffer, the compound may be degrading. Consider preparing your solutions in a slightly acidic buffer (e.g., pH 4-6) to improve stability.[1]

  • Protect your solution from light: Ensure your vials are wrapped in aluminum foil or use amber vials to prevent photodegradation.[8][9]

  • Store solutions at appropriate temperatures: For short-term storage, keep solutions refrigerated (2-8°C). For long-term storage, aliquoting and freezing at -20°C or below is recommended.[11][] Avoid repeated freeze-thaw cycles.

  • Deoxygenate your solvents: If you suspect oxidative degradation, purging your solvents with an inert gas like nitrogen or argon before use can help.

  • Verify the purity of the compound: Impurities in the this compound sample could potentially catalyze degradation.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: Based on information for the aglycone, Azaleatin, and general practices for flavonoids, the following solvents can be considered:

  • Dimethyl sulfoxide (B87167) (DMSO): Often used for creating concentrated stock solutions.[12]

  • Ethanol and Methanol: Commonly used for dissolving flavonoids.[10][11]

  • Acetone: Another potential solvent for dissolving Azaleatin.[12] For aqueous solutions, it is advisable to first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting with an acidic buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction. Inappropriate solvent polarity.Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and mixtures with water) to find the optimal extraction solvent.[10]
Degradation during extraction.Use milder extraction techniques such as sonication or microwave-assisted extraction with controlled temperature and shorter durations to minimize degradation.[15]
Inconsistent results in analytical assays (e.g., HPLC). Degradation of the compound in the autosampler.Ensure the autosampler is temperature-controlled (e.g., 4°C). Prepare fresh standards and samples before each run.
pH of the mobile phase.Use a mobile phase with a slightly acidic pH to improve the stability of the analyte during chromatographic separation.
Precipitation of the compound in aqueous solutions. Low aqueous solubility.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer. Gentle warming and sonication can aid dissolution.[11]

Data Summary

Table 1: Factors Affecting the Stability of Flavonoid Glycosides (with reference to this compound)

Factor Effect on Stability General Recommendations
pH Decreased stability in neutral to basic conditions.[1][2]Maintain solutions in a slightly acidic pH range (4-6).
Temperature Degradation rate increases with temperature.[3][4]Store solutions at low temperatures (refrigerated or frozen).[11][]
Light Can cause significant photodegradation.[8][9]Protect solutions from light using amber vials or by wrapping them in foil.
Oxygen Promotes oxidative degradation.[8]Use deoxygenated solvents for sensitive experiments.
Solvent Polarity and type can influence stability.[10]Test stability in different solvent systems relevant to the application.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable organic solvent (e.g., HPLC-grade DMSO or methanol) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired test solvents (e.g., phosphate (B84403) buffers of varying pH, different organic solvents, or mixtures) to a final concentration suitable for analysis (e.g., 10-100 µg/mL).

  • Stress Conditions:

    • pH Stability: Incubate the working solutions in different pH buffers (e.g., pH 3, 5, 7, 9) at a constant temperature.

    • Thermal Stability: Incubate the working solutions at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in a stable pH buffer.

    • Photostability: Expose the working solutions to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a control sample in the dark.

  • Sampling and Analysis:

    • Withdraw aliquots from each test solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately analyze the samples by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17]

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.[17]

      • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Detection: UV detector set at the maximum absorbance wavelength for this compound.

      • Quantification: Determine the concentration of this compound by comparing the peak area to a calibration curve of freshly prepared standards.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.[4][6][7][9]

Visualizations

Stability_Assessment_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solutions (in test solvents) stock->working ph pH Variation (e.g., pH 3, 5, 7, 9) working->ph temp Temperature Variation (e.g., 4°C, 25°C, 40°C) working->temp light Light Exposure (UV/Visible) working->light sampling Time-point Sampling ph->sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc kinetics Degradation Kinetics (k, t₁/₂) hplc->kinetics report Stability Report kinetics->report Influencing_Factors cluster_factors Influencing Factors center This compound Stability pH pH pH->center Temperature Temperature Temperature->center Light Light Light->center Oxygen Oxygen Oxygen->center Solvent Solvent Solvent->center Other Other Substances Other->center Degradation_Pathway A This compound B Azaleatin (Aglycone) A->B Hydrolysis of glycosidic bond C Rutinoside (Sugar Moiety) A->C Hydrolysis of glycosidic bond D Further Degradation Products B->D Oxidation / Ring Fission

References

Technical Support Center: Optimizing HPLC Parameters for Azaleatin Glycoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of azaleatin (B191873) glycosides using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of azaleatin glycosides.

1. Poor Resolution Between Azaleatin Glycoside Peaks or with Other Flavonoids

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for different azaleatin glycosides or between an azaleatin glycoside and a quercetin (B1663063) glycoside. How can I improve the separation?

  • Answer: Co-elution is a common challenge due to the structural similarities between different flavonoid glycosides. Azaleatin itself is a 5-O-methylated quercetin, meaning the only structural difference is a methyl group. This similarity can make separation from quercetin glycosides particularly challenging. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase Gradient: A shallow gradient is often key to separating closely related compounds.[1]

      • Decrease the gradient slope: A slower increase in the organic solvent concentration can enhance the separation of isomers and closely eluting compounds.[1]

      • Introduce isocratic holds: If two peaks are nearly baseline separated, adding a short isocratic segment in the gradient at the organic solvent percentage just before their elution can improve resolution.[1]

    • Modify the Mobile Phase Composition:

      • Solvent Choice: While acetonitrile (B52724) is a common choice for flavonoid analysis, switching to methanol (B129727) can alter the selectivity of the separation and may resolve co-eluting peaks.[1] Methanol has different solvent properties that can change the elution order of compounds.[1]

      • Acid Modifier: The addition of a small amount of acid, such as formic acid or acetic acid (typically 0.1%), to the aqueous mobile phase is crucial for good peak shape of phenolic compounds.[2] It suppresses the ionization of phenolic hydroxyl groups, minimizing peak tailing.

    • Adjusting Temperature and Flow Rate:

      • Lower the flow rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

      • Optimize column temperature: Temperature can affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for your specific separation.

2. Peak Tailing

  • Question: The peaks for my azaleatin glycosides are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the sample solvent or column health.

    • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the C18 column packing can interact with the polar hydroxyl groups of the flavonoids, causing tailing.

      • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic or acetic acid to suppress silanol activity.[2]

    • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

    • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can lead to poor peak shape.

      • Solution: Use a guard column to protect the analytical column.[1] If the column is contaminated, try flushing it with a strong solvent like isopropanol (B130326) or a reversed-phase column cleaning solution. If performance does not improve, the column may need to be replaced.[1]

3. Retention Time Shifts

  • Question: I am observing inconsistent retention times for my azaleatin glycoside standards between injections. What could be the problem?

  • Answer: Drifting retention times can be caused by several factors related to the HPLC system and mobile phase stability.

    • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the initial mobile phase conditions before starting a sequence of injections. Insufficient equilibration can lead to a gradual shift in retention times.

      • Solution: Ensure a sufficient equilibration time (e.g., 10-15 column volumes) before the first injection and between runs with different methods.

    • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation.

    • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column temperature, leading to shifts in retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

1. What is the recommended HPLC column for separating azaleatin glycosides?

A reversed-phase C18 column is the most common choice for flavonoid glycoside analysis. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a good starting point. For higher resolution and faster analysis times, consider using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm), but be aware that this will generate higher backpressure and may require a UHPLC system.

2. What is a typical mobile phase for azaleatin glycoside separation?

A common mobile phase consists of:

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile or Methanol.[2]

A gradient elution is typically required to separate a mixture of flavonoid glycosides with varying polarities.

3. How do I develop a gradient elution method for a complex plant extract containing azaleatin glycosides?

Start with a broad scouting gradient, for example, 5% to 95% organic solvent over 30-40 minutes. Based on the results of the scouting run, you can then optimize the gradient to improve the resolution of your target compounds. If your peaks of interest elute closely together, create a shallower gradient in that specific time window.

4. At what wavelength should I detect azaleatin glycosides?

Flavonoids generally have two major absorption maxima. For flavonols like azaleatin and its glycosides, these are typically in the ranges of 250-280 nm and 350-380 nm. A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and to obtain the UV spectrum of each peak for identification purposes. Common detection wavelengths for related flavonoid glycosides are 280 nm and 365 nm.[2]

Experimental Protocols

The following tables provide examples of HPLC parameters that have been used for the analysis of flavonoids in plant species known to contain azaleatin and related compounds. These can serve as a starting point for method development.

Table 1: General HPLC Method for Flavonoid Glycoside Analysis

ParameterRecommended Condition
Column Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm[2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient 30% B to 70% B over 20 minutes[2]
Flow Rate 0.25 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 280 nm and 365 nm[2]
Injection Volume 4 µL[2]

Table 2: HPLC Method for Flavonoids in Rhododendron pulchrum

ParameterCondition
Column Not specified
Mobile Phase A 0.1% Formic acid solution[3]
Mobile Phase B Methanol[3]
Gradient Gradient elution (specifics not detailed)[3]
Flow Rate 0.7 mL/min[3]
Column Temperature 35°C[3]
Detection ESI-MS/MS in negative ion mode[3]

Visualization

Troubleshooting Workflow for HPLC Separation of Azaleatin Glycosides

HPLC_Troubleshooting_Workflow start Initial Chromatogram: Poor Resolution / Peak Tailing check_gradient Is the gradient optimized? start->check_gradient adjust_gradient Decrease gradient slope Introduce isocratic holds check_gradient->adjust_gradient No check_mobile_phase Is mobile phase composition optimal? check_gradient->check_mobile_phase Yes adjust_gradient->check_mobile_phase change_solvent Switch organic solvent (e.g., Acetonitrile to Methanol) check_mobile_phase->change_solvent No check_acid Is an acid modifier present? check_mobile_phase->check_acid Yes change_solvent->check_acid add_acid Add 0.1% Formic Acid to aqueous phase check_acid->add_acid No check_column Is the column healthy? check_acid->check_column Yes add_acid->check_column flush_column Flush with strong solvent Use a guard column check_column->flush_column No check_temp_flow Are temperature and flow rate optimal? check_column->check_temp_flow Yes replace_column Replace column flush_column->replace_column Still poor performance replace_column->check_temp_flow adjust_temp_flow Optimize temperature Decrease flow rate check_temp_flow->adjust_temp_flow No end Optimized Separation check_temp_flow->end Yes adjust_temp_flow->end

Caption: A logical workflow for troubleshooting common HPLC separation issues for azaleatin glycosides.

References

Technical Support Center: LC-MS Analysis of Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Azaleatin-3-rutinoside.

Disclaimer

Specific analytical methods and data for this compound are not widely available in the reviewed literature. The guidance provided herein is based on established principles for the LC-MS analysis of structurally similar flavonoid glycosides, such as other rutinosides. Researchers should validate these methods for their specific application and matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a flavonoid glycoside. Flavonoids are a class of polyphenolic compounds found in plants that are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification by LC-MS is crucial for pharmacokinetic studies, quality control of botanical products, and pharmacological research to ensure data is reliable and reproducible.

Q2: What are matrix effects in the context of LC-MS analysis of this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] The "matrix" refers to all components in a sample other than the analyte of interest.[1]

Q3: What are the common signs of matrix effects in my analysis?

Common indicators of matrix effects include:

  • Poor reproducibility between sample preparations.

  • Inaccurate quantification and high variability in results.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: Which types of samples are most susceptible to matrix effects for this analysis?

Complex matrices are most likely to cause significant matrix effects. These include:

  • Biological fluids: Plasma, serum, urine, and tissue homogenates.[1]

  • Plant extracts: Crude or partially purified extracts from botanical sources.[1]

  • Food samples: Honey, fruit peels, and onions are examples of complex food matrices where matrix effects have been observed for similar flavonoids.[3]

Q5: How can I minimize matrix effects during sample preparation?

Improving sample cleanup is one of the most effective strategies.[4] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like "dilute-and-shoot" or protein precipitation.[4]

Q6: Can I use an internal standard to compensate for matrix effects?

Yes, using an internal standard (IS) is a highly recommended strategy. The ideal choice is a stable isotope-labeled (SIL) version of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing the most accurate compensation.[4] If a SIL-IS is not available, a structurally similar compound that co-elutes and experiences similar ionization suppression or enhancement can be used as an alternative.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS analysis of this compound.

Problem 1: I suspect matrix effects are impacting my results, but I need to confirm their presence and extent.

Solution: Perform a Quantitative Assessment.

You can quantify the matrix effect using a post-extraction spike experiment.[4] The goal is to compare the analyte's response in a clean solvent versus the sample matrix.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into your final reconstitution solvent at a known concentration (e.g., a mid-point on your calibration curve).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (that does not contain the analyte) through your entire sample preparation procedure. Spike this compound into the final, extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before starting the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself.

  • Analyze and Calculate:

    • Analyze all samples by LC-MS.

    • Calculate the Matrix Factor (MF) using the following formula: MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpret the Results:

    • MF = 100%: No significant matrix effect.

    • MF < 100%: Ion suppression is occurring. For example, an MF of 60% indicates a 40% signal suppression.

    • MF > 100%: Ion enhancement is occurring.

Problem 2: I have confirmed the presence of significant ion suppression. How can I mitigate this?

Solution: Implement one or more of the following strategies.

The appropriate strategy will depend on the severity of the matrix effect and the complexity of your sample.

Troubleshooting Workflow for Matrix Effects cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation Start Suspected Matrix Effect Assess Quantitative Assessment (Post-Extraction Spike) Start->Assess Improve_SP Improve Sample Prep (SPE, LLE) Assess->Improve_SP ME > 20%? Optimize_LC Optimize Chromatography (Gradient, Column) Improve_SP->Optimize_LC Use_IS Use Internal Standard (SIL-IS Preferred) Optimize_LC->Use_IS Matrix_Match Matrix-Matched Calibration Use_IS->Matrix_Match Reassess Re-evaluate Matrix Effect Matrix_Match->Reassess Reassess->Improve_SP ME Still Present End Accurate Quantification Reassess->End ME Mitigated

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Strategy 1: Improve Sample Preparation The most direct way to combat matrix effects is to remove the interfering compounds.[4]

Sample Preparation Workflow to Reduce Matrix Effects Start Raw Sample (e.g., Plasma, Plant Extract) Extraction Extraction (e.g., Methanol (B129727)/Water) Start->Extraction Cleanup_Choice Select Cleanup Method Extraction->Cleanup_Choice SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Cleanup_Choice->SPE High Specificity LLE Liquid-Liquid Extraction (LLE) 1. Add Immiscible Solvent 2. Mix & Separate Phases 3. Collect Analyte Phase Cleanup_Choice->LLE Different Polarity Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: A typical sample preparation workflow designed to minimize matrix effects.
  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte or the interferences. For flavonoids, a C18 reversed-phase cartridge is commonly used.

  • Liquid-Liquid Extraction (LLE): This method partitions the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

Strategy 2: Optimize Chromatographic Conditions If sample preparation is insufficient, modify your LC method to chromatographically separate this compound from the co-eluting interferences.

  • Adjust the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

  • Change the Column: Consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Strategy 3: Use Matrix-Matched Calibration If the matrix effect is consistent across all samples, you can compensate for it by preparing your calibration standards in a blank matrix that has been processed through the same sample preparation procedure.[4] This ensures that the standards experience the same degree of ion suppression or enhancement as the unknown samples.

Quantitative Data on Matrix Effects in Flavonoid Analysis

The following table summarizes matrix effect data for flavonoids structurally similar to this compound, demonstrating the variability of these effects across different matrices and analytes. A value below 100% indicates ion suppression.

FlavonoidMatrixMatrix Effect (%)Reference
RutinRed Onion92.5 - 99.5[3]
RutinHoney56.0 - 89.5[3]
QuercetinRed Onion88.3 - 98.7[3]
HesperidinOrange Peel70.0 - 92.0[3]
KaempferolHoney80.0 - 95.0[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Flavonoid Glycosides from Plant Extracts This protocol is a general guideline and should be optimized for your specific application. A C18 cartridge is typically used for flavonoids.[5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of water through the cartridge.[5] Do not let the sorbent go dry.

  • Sample Loading: Dilute the initial plant extract with water and load it onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).[5]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes, including this compound, with 3 mL of methanol.[5]

  • Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.[5]

Protocol 2: Liquid-Liquid Extraction (LLE) for Flavonoids This protocol is a general procedure for extracting flavonoids from an aqueous sample or extract.

  • pH Adjustment: Adjust the pH of the aqueous sample. For flavonoids, an acidic pH can help to keep them in a non-ionized state, which is preferable for extraction into an organic solvent.

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully collect the organic layer (top layer for ethyl acetate) containing the flavonoids.

  • Repeat (Optional): For exhaustive extraction, the LLE process can be repeated on the aqueous layer with fresh organic solvent.

  • Final Steps: Combine the organic extracts, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for analysis.

References

Technical Support Center: Troubleshooting Low Flavonoid Recovery from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and overcome challenges associated with low recovery of flavonoids from plant extracts. Here, you will find comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during flavonoid extraction, helping you to identify and resolve issues that may be impacting your yield and efficiency.

Issue 1: Consistently Low Flavonoid Yield

Question: Why is my flavonoid yield consistently low despite following a standard extraction protocol?

Answer: Several factors can contribute to a suboptimal flavonoid yield. A systematic evaluation of your experimental parameters is recommended.

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for the target flavonoids. Flavonoid glycosides are more polar and are better extracted with alcohol-water mixtures, while less polar aglycones (e.g., isoflavones, flavanones) are more soluble in solvents like acetone (B3395972) or ethyl acetate (B1210297).[1][2][3]

    • Solution: Conduct a solvent screening study to identify the optimal solvent or solvent mixture for your specific plant material and target flavonoids.[1][2] Experiment with varying polarities using solvents such as methanol (B129727), ethanol, acetone, and their aqueous mixtures.[2]

  • Suboptimal Extraction Temperature: Temperature plays a critical role in extraction efficiency. While higher temperatures can enhance solubility and diffusion, excessive heat can lead to the degradation of thermolabile flavonoids.[1][2][4]

    • Solution: Perform small-scale extractions at a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimal balance between extraction efficiency and flavonoid stability.[2] For heat-sensitive flavonoids, consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) at lower temperatures.[2]

  • Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction.[2] Conversely, an excessively large volume can dilute the extract, making subsequent concentration steps more challenging.[2]

    • Solution: Optimize the solid-to-liquid ratio by testing different ratios (e.g., 1:10, 1:20, 1:30 w/v).[2] The ideal ratio depends on the plant material and the chosen extraction method.[2]

  • Inadequate Particle Size: Large particle sizes of the plant material reduce the surface area available for solvent contact, hindering extraction.[2] Conversely, excessively fine particles can lead to clumping and poor solvent penetration.[2]

    • Solution: Grind the plant material to a uniform, fine powder (e.g., 40-60 mesh) to ensure efficient extraction.[2]

  • Insufficient Extraction Time: The duration of the extraction process may not be long enough to allow for the complete diffusion of flavonoids from the plant matrix into the solvent.[2]

    • Solution: Conduct a time-course study (e.g., 30, 60, 90, 120 minutes) to determine the optimal extraction time that maximizes yield without causing flavonoid degradation.[2]

Issue 2: Flavonoid Degradation During Extraction

Question: I suspect my flavonoids are degrading during the extraction process. What are the common causes and how can I prevent this?

Answer: Flavonoid degradation is a common issue that can significantly lower your recovery. Key factors to consider are temperature, oxidation, and pH.

  • Thermal Degradation: Many flavonoids are sensitive to high temperatures, which can occur during extraction and solvent evaporation.[2]

    • Solution: Use lower temperatures for extraction and employ techniques like rotary evaporation under vacuum at temperatures below 50°C for solvent removal.[2] Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or maceration at room temperature.[2]

  • Oxidative Degradation: Flavonoids can be oxidized by enzymes naturally present in the plant material, such as polyphenol oxidase, or by exposure to air and light.[2]

    • Solution: Blanching the plant material before extraction can help deactivate these enzymes.[2]

  • pH Instability: The pH of the extraction solvent can affect the stability of flavonoids.[5] Some flavonoids are more stable in acidic conditions, while others may degrade.[5][6]

    • Solution: Investigate the effect of solvent pH on your target flavonoids. For instance, some studies suggest that acidic pH (2.5–3.5) can increase the recovery of certain flavonoids.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my flavonoid extraction?

The choice of solvent is a critical first step and depends on the polarity of the target flavonoids.[3][5] A general guideline is to use polar solvents for polar flavonoids and non-polar solvents for non-polar flavonoids. For a broad range of flavonoids, mixtures of alcohol (ethanol or methanol) and water are often effective.[7][8] For instance, a study on Pisum sativum found that acetate and methanol yielded the highest flavonoid content.[9] It is highly recommended to perform a preliminary screening with different solvents and their aqueous mixtures to determine the optimal choice for your specific plant material.[1]

Q2: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

Modern extraction techniques offer several advantages over conventional methods. They generally provide higher extraction yields with lower energy and solvent consumption in a shorter amount of time.[10][11] UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration, while MAE uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[10][11] These methods can also be beneficial for extracting thermolabile compounds as they can often be performed at lower temperatures.[2]

Q3: My flavonoid recovery is inconsistent between batches. What could be the cause?

Inconsistent recovery can stem from several sources of variability:

  • Inhomogeneous Plant Material: Ensure your plant material is thoroughly homogenized before taking samples for extraction.

  • Fluctuations in Extraction Parameters: Maintain strict control over all experimental parameters, including temperature, time, and solvent-to-solid ratio, for each extraction.

  • Inconsistent Particle Size: Variations in grinding can lead to different extraction efficiencies. Ensure a consistent particle size for all batches.

Q4: How can I troubleshoot issues during the purification of flavonoids using Solid-Phase Extraction (SPE)?

Low recovery during SPE can be due to several factors. Here's a systematic approach to troubleshooting:

  • Improper Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated according to the manufacturer's instructions to activate the sorbent.[12][13][14]

  • Sample Overload: The capacity of the SPE column may be exceeded. Try decreasing the sample volume or using a column with a larger sorbent mass.[12][13]

  • Incorrect Flow Rate: A sample loading flow rate that is too high can prevent proper binding of the analytes to the sorbent.[12][13]

  • Inappropriate Wash Solvent: The wash solvent may be too strong, leading to the elution of the target flavonoids along with impurities.[12][14]

  • Inefficient Elution: The elution solvent may be too weak to displace the flavonoids from the sorbent. Consider increasing the solvent strength or volume.[12][15]

Data Presentation

Table 1: Effect of Solvent Choice on Total Flavonoid Content (TFC)

Plant MaterialSolventTFC (mg Quercetin Equivalents/100g Dry Weight)Reference
Pisum sativumAcetate13.45[9]
Methanol11.18[9]
Chloroform10.22[9]
Hexane8.43[9]
Water7.84[9]

Table 2: Optimization of Extraction Parameters for Flavonoids from Tabernaemontana heyneana

ParameterOptimal Condition
Temperature85°C
Extraction Time2 hours
Ethanol Concentration75%
Material Ratio (Solid:Liquid)1:5
Number of Extractions4
Source: Adapted from a study on the optimization of flavonoid extraction.[16]

Experimental Protocols

Protocol 1: General Solvent Extraction for Flavonoids
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a flask.

    • Add the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Perform the extraction using the desired method (e.g., maceration, reflux, sonication) for a predetermined time and at a controlled temperature.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude flavonoid extract.

  • Quantification: Determine the total flavonoid content using a suitable analytical method, such as the aluminum chloride colorimetric assay or HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 1 gram of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of the selected extraction solvent (solid-to-liquid ratio of 1:20).[1]

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: power (e.g., 500 W), temperature (e.g., 80°C), and time (e.g., 15 minutes).[1]

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid residue.

  • Analysis: Proceed with flavonoid quantification as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Low_Flavonoid_Recovery start_node Start: Low Flavonoid Recovery A Issue: Consistently Low Yield start_node->A H Issue: Suspected Degradation start_node->H issue_node issue_node decision_node decision_node solution_node solution_node end_node Improved Recovery B Check Extraction Parameters A->B Systematic Check C Optimize Solvent System (Polarity Screening) B->C Solvent Issue D Optimize Temperature (Temperature Gradient) B->D Temp. Issue E Optimize Solid:Liquid Ratio B->E Ratio Issue F Optimize Particle Size (Grinding) B->F Particle Size Issue G Optimize Extraction Time B->G Time Issue M Implement Advanced Extraction (UAE, MAE) C->M D->M E->M F->M G->M I Check for Degradation Factors H->I Investigate J Reduce Temperature / Use Non-thermal Methods I->J Thermal K Prevent Oxidation (e.g., Blanching) I->K Oxidative L Adjust pH of Solvent I->L pH J->end_node K->end_node L->end_node M->end_node

Caption: A workflow for troubleshooting low flavonoid recovery.

SPE_Troubleshooting_Workflow start_node Start: Low Recovery from SPE A Symptom: Analyte in Flow-through start_node->A F Symptom: Analyte Not Eluting start_node->F symptom_node symptom_node cause_node cause_node solution_node solution_node end_node Successful Purification B Potential Cause? A->B C Improper Conditioning B->C Conditioning D Sample Overload B->D Loading E Flow Rate Too High B->E Flow J Solution: Re-condition Column Properly C->J K Solution: Decrease Sample Volume / Increase Sorbent Mass D->K L Solution: Decrease Flow Rate E->L G Potential Cause? F->G H Elution Solvent Too Weak G->H Solvent I Insufficient Elution Volume G->I Volume M Solution: Increase Solvent Strength H->M N Solution: Increase Elution Volume I->N J->end_node K->end_node L->end_node M->end_node N->end_node

Caption: A troubleshooting guide for Solid-Phase Extraction (SPE).

References

Method refinement for selective extraction of flavonol glycosides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method refinement for the selective extraction of flavonol glycosides.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of flavonol glycosides.

Question: Why am I seeing low extraction yields for my target flavonol glycosides?

Answer: Low extraction yields can stem from several factors related to the sample preparation, solvent selection, and extraction technique.

  • Improper Sample Preparation:

    • Cause: Flavonoid glycosides can be degraded by enzymatic action in fresh plant material[1]. Thermal degradation can also occur during high-temperature drying processes[2].

    • Solution: It is advisable to use dried, lyophilized, or frozen samples to minimize enzymatic degradation[1]. If drying, use lower temperatures to prevent the breakdown of thermally unstable compounds like acylated flavonoid glycosides[2]. Ensure the plant material is finely powdered (e.g., smaller than 0.5 mm) to maximize the surface area for solvent contact[2].

  • Suboptimal Solvent Choice:

    • Cause: The polarity of the extraction solvent is critical. Flavonol glycosides are relatively polar and require polar solvents for efficient extraction[1]. Using non-polar solvents like chloroform (B151607) or hexane (B92381) will result in poor yields for these compounds[1].

    • Solution: Employ polar solvents such as methanol (B129727), ethanol (B145695), or mixtures of alcohol and water[1][3]. Aqueous methanol (e.g., 60-70%) or aqueous ethanol are often highly effective[2][3][4]. The optimal ethanol concentration can vary; for some flavonoid glycosides, a very high concentration of ethanol may be adverse to their extraction[5].

  • Inefficient Extraction Method:

    • Cause: Traditional methods like maceration can be time-consuming and result in lower efficiency[6]. The chosen parameters (time, temperature, solvent-to-solid ratio) for modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) may not be optimized.

    • Solution: Consider modern extraction techniques such as UAE, MAE, or Pressurized Liquid Extraction (PLE), which often provide higher yields in shorter times[6][7]. It is crucial to optimize key parameters. For example, increasing extraction temperature can enhance solubility and diffusion coefficients, but excessive heat can cause degradation[5]. The liquid-to-solid ratio must also be optimized; too little solvent may lead to incomplete extraction, while too much can create a "matrix effect" that complicates downstream analysis[6].

Question: My chromatogram shows poor resolution between flavonoid peaks. What should I do?

Answer: Poor peak resolution in HPLC is a common issue that can often be solved by adjusting the mobile phase, gradient, or column temperature.

  • Mobile Phase Composition:

    • Cause: The choice of organic solvent (typically acetonitrile (B52724) or methanol) and the pH of the aqueous phase are not optimal for your specific analytes.

    • Solution: Ensure a small amount of acid (e.g., 0.1% formic acid) is added to both mobile phase components[8]. This suppresses the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing[8]. If using acetonitrile doesn't provide adequate separation, try methanol, as it has different selectivities.

  • Gradient Elution Program:

    • Cause: The gradient slope may be too steep, causing compounds with similar retention times to co-elute[8].

    • Solution: Decrease the gradient slope (i.e., make the increase in organic solvent concentration more gradual over a longer time). This provides more time for the column to resolve closely eluting peaks[8].

  • Column Temperature:

    • Cause: The ambient temperature may be fluctuating, or the chosen temperature is not optimal for separation efficiency.

    • Solution: Use a column oven to maintain a stable temperature[8]. Systematically evaluate different temperatures (e.g., 30°C, 40°C, 50°C). Increasing the temperature can lower mobile phase viscosity and improve peak shape, but its effect on selectivity varies[8].

Question: I am detecting the aglycone forms of my flavonoids, but I am trying to extract the glycosides. What is happening?

Answer: The presence of aglycones (the non-sugar part of the glycoside) suggests that hydrolysis is occurring at some point during your workflow.

  • Cause: Hydrolysis, the cleavage of the sugar moiety from the flavonoid, can be induced by harsh extraction conditions.

    • Acidic Conditions: Using strong acids during extraction can intentionally or unintentionally hydrolyze glycosides[4][9].

    • High Temperatures: Prolonged exposure to high temperatures, especially in aqueous or acidic solutions, can promote hydrolysis.

    • Enzymatic Activity: Endogenous plant enzymes can cleave glycosidic bonds if the sample is not properly handled (e.g., not dried or frozen) prior to extraction[1].

  • Solution:

    • Avoid using strong acids in your extraction solvent unless you are intentionally trying to analyze aglycones[9]. If pH adjustment is needed, use a milder acid or buffer.

    • Minimize the temperature and duration of the extraction process. Modern methods like UAE can often be performed at room temperature[4].

    • Ensure proper sample preparation by drying, freezing, or lyophilizing the plant material immediately after harvesting to deactivate enzymes[1].

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for extracting flavonol glycosides? A1: Flavonol glycosides are polar compounds, so polar solvents are most effective. Mixtures of alcohol (ethanol or methanol) and water are widely used, with concentrations of 70% alcohol often being a good starting point[2][3]. The optimal ratio can depend on the specific glycosides and the plant matrix[5].

Q2: Should I use a traditional or a modern extraction technique? A2: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) are generally preferred over traditional methods like maceration or Soxhlet extraction[6][7]. They offer higher extraction efficiency, reduced solvent consumption, and shorter extraction times[6][10]. However, the choice of method still needs to be optimized for the specific plant material and target compounds[6].

Q3: What is the most common HPLC column used for analyzing flavonol glycosides? A3: The most widely used stationary phase for separating flavonoid glycosides is reversed-phase C18 (octadecyl-silica)[8]. Its nonpolar character is ideal for retaining and separating these moderately polar compounds.

Q4: Is a gradient or isocratic elution better for flavonoid analysis? A4: Due to the complex nature of plant extracts, which contain flavonoids with a wide range of polarities, a gradient elution is almost always necessary[8]. A gradient program, where the organic solvent concentration is increased over time, allows for the effective separation of both polar glycosides and their less polar aglycones in a single run[8].

Q5: What is Solid-Phase Extraction (SPE) used for in this context? A5: Solid-Phase Extraction (SPE) is primarily a purification and sample clean-up technique. After the initial solvent extraction, an SPE cartridge (often C18) can be used to remove interfering compounds from the crude extract. By selectively adsorbing the flavonol glycosides and then eluting them with a stronger solvent, a cleaner, more concentrated sample is obtained for subsequent HPLC analysis.

Data and Protocols

Quantitative Data Summary

Table 1: Comparison of Extraction Method Parameters for Total Flavonoid Content (TFC)

Parameter Method 1: UAE Method 2: Maceration Method 3: PLE Reference
Solvent 55% Ethanol 70% Methanol Methanol-Water (75:25, v/v) [5],[2]
Temperature 92 °C Room Temperature 125 °C [5],[2]
Time 30 min 24 hours 15 min [5],[2]
Liquid-to-Solid Ratio 50:1 (v/w) Not Specified Not Specified [5]

| Resulting TFC Yield | ~36.2 mg/g DM | Effective | High Yield |[5],[2] |

Note: Yields are highly dependent on the plant matrix. This table provides examples of optimized parameters from different studies.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol describes a general procedure for purifying a crude plant extract to enrich for flavonol glycosides prior to HPLC analysis.

  • Cartridge Selection: Choose a reversed-phase C18 SPE cartridge.

  • Conditioning: Condition the cartridge by passing 100% acetonitrile through it, followed by deionized water (often containing 0.01% formic acid). This activates the stationary phase.

  • Sample Loading: Dissolve the dried crude extract in a weak solvent (e.g., 50% acetonitrile in water) and apply it slowly and evenly to the top of the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water with a low percentage of acetonitrile) to remove highly polar, interfering compounds.

  • Elution: Elute the target flavonol glycosides using a step gradient of increasing acetonitrile concentration in water (e.g., 25%, 50%, 75%, 100% acetonitrile). Collect each fraction separately.

  • Analysis: Analyze the collected fractions by HPLC to determine which fraction contains the highest concentration of the target compounds.

Protocol 2: General Purpose HPLC Method for Flavonol Glycoside Profiling

This protocol provides a starting point for the chromatographic separation of flavonol glycosides.

  • Instrumentation: An HPLC or UPLC system equipped with a photodiode array (PDA) detector is recommended. A mass spectrometer (MS) can be used for definitive identification[8].

  • Column: Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm) or equivalent, maintained at a constant temperature (e.g., 40-45°C).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid[8].

    • Solvent B: Acetonitrile with 0.1% formic acid[8].

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Gradient Elution: A typical linear gradient might start with a low percentage of Solvent B (e.g., 10-20%), gradually increasing to a high percentage (e.g., 60-80%) over 20-30 minutes to elute compounds of increasing non-polarity. This is followed by a wash step with a high percentage of B and re-equilibration at the initial conditions[8].

  • Detection: Monitor the eluent at multiple wavelengths. A specific wavelength around 350-370 nm is often optimal for flavonols[9]. A PDA detector will capture the full UV spectrum for each peak.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Concentration cluster_analyze 4. Analysis Start Plant Material Dry Dry/Lyophilize Start->Dry Grind Grind/Powder Extract Solvent Extraction (e.g., UAE, MAE) Grind->Extract Add Polar Solvent Dry->Grind Filter Filter/Centrifuge Extract->Filter Purify Solid-Phase Extraction (SPE) or Liquid-Liquid Partition Filter->Purify Crude Extract Concentrate Evaporate Solvent Purify->Concentrate Analyze HPLC / UPLC-PDA-MS Concentrate->Analyze Purified Sample End Data Interpretation Analyze->End

Caption: A generalized experimental workflow for the selective extraction and analysis of flavonol glycosides.

HPLC_Troubleshooting Problem Problem: Poor Peak Resolution Cause1 Possible Cause: Gradient Too Steep Problem->Cause1 Cause2 Possible Cause: Suboptimal Mobile Phase Problem->Cause2 Cause3 Possible Cause: Column Issues Problem->Cause3 Solution1 Solution: Decrease Gradient Slope Cause1->Solution1 Solution2 Solution: Try Different Organic Solvent (e.g., MeOH vs. ACN) Cause2->Solution2 Solution3 Solution: Ensure 0.1% Acid Modifier Cause2->Solution3 Solution4 Solution: Use Column Oven for Stable Temperature Cause3->Solution4

Caption: Decision tree for troubleshooting poor peak resolution in HPLC analysis of flavonoids.

Solvent_Polarity cluster_nonpolar Less Polar / Non-Polar cluster_polar Polar Flavonoids_NP Flavonoid Types: - Isoflavones - Flavanones - Methylated Flavones Solvents_NP Effective Solvents: - Chloroform - Dichloromethane - Diethyl Ether - Ethyl Acetate Solvents_P Effective Solvents: - Ethanol / Water Mixtures - Methanol / Water Mixtures - Water Solvents_NP->Solvents_P Increasing Polarity Flavonoids_P Flavonoid Types: - Flavonol Glycosides - Polar Aglycones

Caption: Relationship between flavonoid polarity and the appropriate polarity of the extraction solvent.

References

Addressing peak tailing in the chromatography of flavonoids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with peak tailing during the chromatographic analysis of flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In high-performance liquid chromatography (HPLC), peak tailing is a common issue where a chromatogram peak appears asymmetrical, featuring a trailing edge that extends from the main peak.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] This distortion is problematic because it can compromise the accuracy of quantification, reduce the resolution between compounds that elute closely, and indicate poor reproducibility.[1][2]

Q2: Why is peak tailing a common problem when analyzing flavonoids?

The chemical structure of flavonoids makes them particularly susceptible to interactions that cause peak tailing. The primary causes often stem from secondary interactions between the flavonoid molecules and the stationary phase of the HPLC column.[1] Key factors include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar hydroxyl groups present in flavonoid structures, creating a secondary retention mechanism that leads to tailing.[1][2][3][4]

  • Mobile Phase pH: The pH of the mobile phase is critical. Flavonoids are sensitive to pH, and if it is not optimal, they can exist in multiple ionized states, leading to broadened and tailing peaks.[1][5] Generally, acidic conditions improve the peak shape for flavonoids.[1]

  • Metal Chelation: Flavonoids possess the ability to chelate with metal ions (like iron or aluminum) that may be present in the sample, mobile phase, or HPLC system components such as stainless steel tubing and frits.[1][6][7][8] This forms complexes with different chromatographic behaviors, contributing to peak tailing.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes.[1][2][7]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased peak tailing.[1][7]

Troubleshooting Guide for Flavonoid Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Diagnosis

The first step is to determine if the peak tailing is specific to your flavonoid analytes or is a general system-wide issue.

Q3: How do I know if the problem is with my specific method or the entire HPLC system?

Inject a neutral, well-behaved compound (e.g., toluene (B28343) or caffeine) using your current method conditions.[2]

  • If the neutral marker's peak also tails: The issue is likely a physical or systemic problem with your HPLC system. This could include a void at the head of the column, a partially blocked frit, or excessive dead volume in the system (e.g., from overly long tubing).[2][9][10]

  • If the neutral marker's peak is symmetrical, but the flavonoid peak tails: The problem is likely chemical in nature and related to specific interactions between the flavonoids and the stationary phase.[1][2]

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing (including a neutral marker)? start->check_all_peaks system_issue Systemic Issue check_all_peaks->system_issue Yes chemical_issue Analyte-Specific (Chemical) Issue check_all_peaks->chemical_issue No system_solutions Check for: - Column void/damage - Blocked frit - Leaks / Dead volume - Physical obstructions system_issue->system_solutions optimize_mobile_phase Optimize Mobile Phase (See Step 2) chemical_issue->optimize_mobile_phase evaluate_column Evaluate Column (See Step 3) optimize_mobile_phase->evaluate_column check_sample Check Sample Prep (See Step 4) evaluate_column->check_sample check_chelation Investigate Metal Chelation (See Step 5) check_sample->check_chelation

A step-by-step workflow for diagnosing and resolving peak tailing.
Step 2: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective way to address peak tailing for flavonoids.[1]

Q4: What is the ideal mobile phase pH for flavonoid analysis?

Flavonoids generally exhibit better peak shapes in acidic conditions, typically between pH 2.5 and 3.5.[2] This low pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[2][3] It is important to know the pKa of your analyte, as a mobile phase pH close to the pKa can lead to poor peak shape.[11]

Q5: What mobile phase additives can I use to improve peak shape?

Using acidic modifiers or buffers is highly recommended. Buffers help maintain a stable pH and can mask residual silanol interactions.[9]

Modifier/BufferTypical ConcentrationPurpose & Notes
Formic Acid 0.1% (v/v)A common and effective choice for maintaining a low pH, leading to improved peak shape for flavonoids.[1]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)A stronger ion-pairing agent that can be more effective but may suppress Mass Spectrometry (MS) signals.[1]
Phosphate or Formate Buffer 10-25 mMProvides stable pH control to minimize unwanted interactions. Ensure buffer is soluble in the mobile phase.[2]
Step 3: Column Evaluation

The choice of column and its condition are critical for good chromatography.

Q6: What type of column is best for flavonoid analysis?

Use a high-quality, end-capped column. Modern, high-purity silica (B1680970) columns that are thoroughly end-capped are designed to minimize the number of accessible silanol groups, which directly reduces peak tailing for polar compounds like flavonoids.[1][3]

Q7: My column has been used for a while. Could it be the cause of the tailing?

Yes, column degradation or contamination can lead to peak tailing.[1][7] If you suspect the column is contaminated, it can be flushed with a strong solvent. Always follow the manufacturer’s guidelines for column washing.

Step 4: Sample and Injection Considerations

The way the sample is prepared and introduced to the system can impact peak shape.

Q8: Can my sample concentration affect peak tailing?

Yes. Injecting a sample that is too concentrated can lead to column overload and cause peak distortion.[1][2][10] If you suspect overload, try diluting your sample and re-injecting. If the peak shape improves, overload was a contributing factor.

Step 5: Addressing Metal Chelation

Flavonoids are known to be strong metal chelators, which can be a hidden cause of peak tailing.[6][8][12]

Q9: How can I determine if metal chelation is causing my peak tailing?

You can diagnose this issue by adding a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase. If peak tailing is significantly reduced after adding EDTA, metal chelation is a likely cause.[1]

G Chemical Causes of Flavonoid Peak Tailing cluster_interactions Secondary Interactions flavonoid Flavonoid Molecule (with -OH groups) interaction1 Hydrogen Bonding / Ionic Interaction flavonoid->interaction1 interaction2 Chelation flavonoid->interaction2 silanol Residual Silanol Group (on Silica Surface) silanol->interaction1 metal Metal Ion (e.g., Fe³⁺) (from system/sample) metal->interaction2 tailing Peak Tailing interaction1->tailing interaction2->tailing

Interactions leading to flavonoid peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Preparation: Prepare fresh mobile phases. For a starting point, use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[1]

  • Equilibration: Thoroughly equilibrate the column with the new mobile phase for at least 15-20 column volumes.[1]

  • Injection: Inject a standard solution of the flavonoid of interest.

  • Evaluation: Compare the peak asymmetry to the chromatogram obtained with the previous mobile phase. A significant improvement indicates that mobile phase pH was a primary contributor to the tailing.[1]

Protocol 2: General Reversed-Phase Column Cleaning
  • Disconnect Column: Disconnect the column from the detector to prevent contamination.

  • Flush with Water: Flush the column with HPLC-grade water for 20-30 minutes.[2]

  • Flush with Organic Solvent: Flush with 100% acetonitrile or methanol (B129727) for 30-60 minutes.[2]

  • Flush with Stronger Solvent (if needed): If contamination is suspected to be strongly retained, a solvent like isopropanol (B130326) can be used.[1][2]

  • Re-equilibrate: Thoroughly re-equilibrate the column with your mobile phase before the next injection.[2]

Protocol 3: Diagnosing Metal Chelation
  • Introduce a Chelating Agent: Add a small concentration of EDTA to the mobile phase (e.g., 0.1 mM).[1]

  • Equilibrate: Equilibrate the column with the EDTA-containing mobile phase for at least 20 column volumes.

  • Inject and Observe: Inject your flavonoid standard and observe the peak shape.[1]

  • Analyze: If the peak tailing is significantly reduced or eliminated, metal chelation is a likely contributor. Consider passivating the HPLC system to remove metal contaminants from tubing and frits.[1]

References

Reducing interferences in spectrophotometric quantification of flavonoids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the spectrophotometric quantification of flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in spectrophotometric flavonoid quantification?

A1: Several substances can interfere with the accurate spectrophotometric quantification of flavonoids. These primarily include:

  • Other Phenolic Compounds: The reagents used in flavonoid assays are often not entirely specific and can cross-react with other phenolic compounds present in the sample, leading to an overestimation of the total flavonoid content.[1]

  • Ascorbic Acid (Vitamin C): Ascorbic acid can react with the Folin-Ciocalteu reagent, a common method for total phenolic content which is sometimes used alongside flavonoid assays, causing inflated results.[1][2]

  • Proteins: In biological samples, proteins can interfere with colorimetric assays. For instance, in the bicinchoninic acid (BCA) assay, flavonoids themselves can interfere, leading to an overestimation of protein concentration, which can indirectly affect flavonoid quantification if protein removal is a sample preparation step.[3][4][5] Conversely, proteins in the sample can interfere with the flavonoid assay itself.

  • Sample's Inherent Color: The natural color of a sample, such as honey, can contribute to the absorbance reading, leading to an overestimation of the flavonoid content if not properly accounted for.[6]

  • Sugars and other Reducing Agents: Similar to ascorbic acid, other reducing agents present in the sample can react with the assay reagents.

Q2: How can I minimize interference from the sample's inherent color?

A2: Proper blanking is crucial to negate the interference from the sample's inherent color. Instead of a simple solvent blank, a sample blank should be prepared. This involves mixing the sample with the solvent used in the assay but without the colorimetric reagent (e.g., aluminum chloride).[6] Subtracting the absorbance of this sample blank from the absorbance of the sample with the reagent will correct for the background color.

Q3: My sample contains proteins. How can I remove this interference?

A3: Protein precipitation is an effective method to remove protein interference. Acetone (B3395972) precipitation is a commonly used and successful technique.[3][4]

Q4: I suspect ascorbic acid is interfering with my total phenolic assay, which I'm using in conjunction with my flavonoid assay. What can I do?

A4: While the aluminum chloride method for flavonoids is generally not affected by ascorbic acid, the Folin-Ciocalteu assay for total phenolics is.[1] If you need to measure total phenolics without ascorbic acid interference, you might consider methods to selectively degrade or remove ascorbic acid before the assay, though this requires careful validation to ensure flavonoids are not affected.

Q5: The absorbance readings of my samples are very low. How can I improve the signal?

A5: Low absorbance readings can be due to a low concentration of flavonoids in the sample. To address this, you can:

  • Concentrate the Sample: Use extraction techniques to concentrate the flavonoids.

  • Spike the Sample: Add a known amount of a flavonoid standard (e.g., quercetin) to your sample to increase the absorbance into the optimal Beer-Lambert law range. The absorbance of an unspiked sample can then be determined by subtracting the absorbance of the standard.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background absorbance Inherent color of the sample.Prepare a sample blank containing the sample and all reagents except the complexing agent (e.g., AlCl₃) and subtract its absorbance.[6]
Overestimation of flavonoid content Interference from other phenolic compounds.[1]Use a more specific method if possible, or acknowledge the potential for overestimation and report as "total phenolic-like compounds."
Interference from reducing agents like ascorbic acid.[1][2]For total phenolic assays, consider pre-treatment to remove ascorbic acid. The AlCl₃ method for flavonoids is less susceptible.[1]
Interference from proteins.[3][4]Precipitate proteins using acetone before the assay.[3][4]
Inconsistent or non-reproducible results Instability of the flavonoid-AlCl₃ complex.Ensure the reaction time is optimized and consistent for all samples and standards. A reaction time of around 30-60 minutes is often used.[7] Use a buffer (e.g., acetate (B1210297) buffer) with AlCl₃ to stabilize the complex and absorbance readings.[8]
Fluctuations in temperature during extraction or reaction.Control and standardize the temperature for both sample extraction and the colorimetric reaction.[9]
Improper solvent concentration.Optimize the solvent (e.g., ethanol) concentration for efficient flavonoid extraction.[7][10]
Low absorbance readings Low flavonoid concentration in the sample.Concentrate the sample extract or spike the sample with a known concentration of a flavonoid standard.[6]
Suboptimal wavelength selection.Determine the wavelength of maximum absorbance (λmax) for the flavonoid-AlCl₃ complex using a standard (e.g., quercetin). This is typically around 400-435 nm.[6][11]

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Total Flavonoids using the Aluminum Chloride Method

This protocol is based on the principle that aluminum chloride (AlCl₃) forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a colored product that can be measured spectrophotometrically.[12]

Materials:

  • Flavonoid standard (e.g., Quercetin)

  • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol)

  • Methanol (B129727) or Ethanol (as solvent)

  • Sample extract

  • Spectrophotometer

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of quercetin (B1663063) in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to create standards of known concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

    • To a set of test tubes, add a specific volume (e.g., 1 mL) of each standard dilution.

    • Add a specific volume (e.g., 1 mL) of 2% AlCl₃ solution to each tube.

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of a quercetin-AlCl₃ complex (typically around 415-435 nm).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Add the same volume of the sample extract (e.g., 1 mL) to a test tube.

    • Add the same volume of 2% AlCl₃ solution (e.g., 1 mL).

    • Incubate under the same conditions as the standards.

    • Measure the absorbance at the same λmax.

  • Preparation of Sample Blank:

    • Add the same volume of the sample extract (e.g., 1 mL) to a test tube.

    • Add the same volume of the solvent (e.g., methanol) instead of the AlCl₃ solution.

    • Incubate under the same conditions.

    • Measure the absorbance at the same λmax.

  • Calculation:

    • Subtract the absorbance of the sample blank from the absorbance of the sample.

    • Use the corrected absorbance value and the equation from the standard curve to determine the concentration of flavonoids in the sample.

    • Express the total flavonoid content as quercetin equivalents (QE) in mg/g of the sample.

Protocol 2: Protein Precipitation using Acetone

Materials:

  • Sample containing proteins

  • Cold acetone

Procedure:

  • To your sample, add four volumes of cold acetone.

  • Vortex the mixture thoroughly.

  • Incubate the mixture at -20°C for 60 minutes to allow for protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant, which contains the flavonoids, for subsequent analysis.

Visualizations

Interference_Troubleshooting_Workflow start Start: Inaccurate Flavonoid Quantification check_blank Is a proper sample blank being used? start->check_blank use_sample_blank Implement a sample blank (sample + solvent, no AlCl3) check_blank->use_sample_blank No check_protein Does the sample contain proteins? check_blank->check_protein Yes use_sample_blank->check_protein protein_precipitation Perform protein precipitation (e.g., with acetone) check_protein->protein_precipitation Yes check_ascorbic_acid Is ascorbic acid a potential interferent (especially for total phenolic assays)? check_protein->check_ascorbic_acid No protein_precipitation->check_ascorbic_acid ascorbic_acid_note Acknowledge potential interference in total phenolics. AlCl3 method for flavonoids is less affected. check_ascorbic_acid->ascorbic_acid_note Yes check_reproducibility Are results inconsistent? check_ascorbic_acid->check_reproducibility No ascorbic_acid_note->check_reproducibility optimize_conditions Optimize and standardize: - Reaction time - Temperature - Solvent concentration check_reproducibility->optimize_conditions Yes end_good End: Accurate Quantification check_reproducibility->end_good No optimize_conditions->end_good end_issue End: Re-evaluate Method

Caption: Troubleshooting workflow for inaccurate flavonoid quantification.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis sample_prep Sample Extraction (and protein precipitation if needed) add_reagent Add AlCl3 Solution sample_prep->add_reagent standard_prep Prepare Quercetin Standards standard_prep->add_reagent incubate Incubate (e.g., 30 min) add_reagent->incubate measure_abs Measure Absorbance at λmax incubate->measure_abs calibration_curve Generate Standard Curve measure_abs->calibration_curve calculate Calculate Flavonoid Content calibration_curve->calculate

Caption: General experimental workflow for flavonoid quantification.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of Azaleatin-3-rutinoside and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The quest for novel anti-inflammatory agents has led to significant interest in natural compounds, particularly flavonoids. This guide provides a comparative analysis of the anti-inflammatory potential of Azaleatin-3-rutinoside. Due to the limited direct research on this compound, this document focuses on the well-documented anti-inflammatory properties of its close structural relatives, Rutin (Quercetin-3-rutinoside) and its aglycone, Quercetin (B1663063). Azaleatin itself is the 5-O-methyl ether of Quercetin. By examining the extensive data available for Rutin and Quercetin, we can infer the potential mechanisms and efficacy of related but less-studied flavonoids.

This guide presents quantitative data from various studies, details common experimental protocols for evaluating anti-inflammatory activity, and visualizes key signaling pathways involved in the inflammatory process.

Comparative Analysis of Anti-inflammatory Activity: Quercetin vs. Rutin

The following tables summarize quantitative data from in vitro and in vivo studies, offering a comparison of the anti-inflammatory effects of Quercetin and Rutin. These compounds serve as a benchmark for evaluating the potential of other flavonoid glycosides like this compound.

Table 1: In Vitro Anti-inflammatory Effects

ParameterCell LineTreatmentConcentrationEffectReference
Nitric Oxide (NO) Production RAW 264.7Quercetin20 µMSignificant inhibition[1]
RAW 264.7Rutin50 µMDose-dependent reduction[2]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) RAW 264.7Quercetin5-20 µMSignificant reduction in TNF-α, IL-6, and IL-1β[3]
RAW 264.7Rutinup to 50 µg/mLReduction in TNF-α and IL-6[2]
Human Monocytic THP-1Quercetin & Rutin20 µMSignificant inhibition of TNF-α, IL-1β expression[1]
Cyclooxygenase (COX-2) Expression RAW 264.7Quercetin10 µMInhibition of COX-2 activity[1]
Human Monocytic THP-1Rutin20 µMSignificant inhibition of COX-2 expression[1]

Table 2: In Vivo Anti-inflammatory Effects

ModelAnimalTreatmentDosageEffectReference
Carrageenan-induced Paw Edema RatQuercetin30 & 100 mg/kgSignificant inhibition of edema[4][5]
RatFlavone (B191248) Glycoside (similar to Rutin)20 mg/kgSignificant anti-inflammatory effect[6]
LPS-induced Acute Lung Injury RatZaluzanin D (as a model compound)IntravenousReduced macrophage infiltration and inflammatory changes[7]
Adjuvant-induced Arthritis RatRutinNot specifiedInhibition of acute and chronic inflammation[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-inflammatory effects. Below are generalized protocols for common in vitro and in vivo assays used to assess the anti-inflammatory properties of compounds like flavonoids.

In Vitro Assay: Measurement of Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Quercetin, or Rutin) and incubated for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200 g) are used for the experiment. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Rats are randomly divided into several groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound under investigation.

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological pathways and experimental designs is essential for a clear understanding of the anti-inflammatory mechanisms and validation processes.

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Cell Membrane Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Transcription Factor Activation cluster_4 Gene Expression cluster_5 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) TNFR->MAPK IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB AP1 AP-1 MAPK->AP1 ProInflammatory_Genes Pro-inflammatory Genes NFkB->ProInflammatory_Genes Nuclear Translocation AP1->ProInflammatory_Genes Nuclear Translocation Cytokines Cytokines (TNF-α, IL-6, IL-1β) ProInflammatory_Genes->Cytokines COX2 COX-2 ProInflammatory_Genes->COX2 iNOS iNOS ProInflammatory_Genes->iNOS Quercetin_Rutin Quercetin / Rutin Quercetin_Rutin->IKK Inhibition Quercetin_Rutin->MAPK Inhibition Quercetin_Rutin->NFkB Inhibition

Caption: Key inflammatory signaling pathways (NF-κB and MAPK) and points of inhibition by flavonoids like Quercetin and Rutin.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Outcome Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with Test Compound Cell_Culture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Analysis_In_Vitro Analysis: - NO Production - Cytokine Levels (ELISA) - Gene Expression (qPCR) - Protein Expression (Western Blot) Stimulation->Analysis_In_Vitro Data_Evaluation Data Evaluation and Mechanism Elucidation Analysis_In_Vitro->Data_Evaluation Animal_Model Animal Model of Inflammation Compound_Admin Compound Administration Animal_Model->Compound_Admin Induction Induction of Inflammation Compound_Admin->Induction Analysis_In_Vivo Analysis: - Edema Measurement - Histopathology - Myeloperoxidase Assay - Cytokine Levels in Tissue Induction->Analysis_In_Vivo Analysis_In_Vivo->Data_Evaluation

Caption: General experimental workflow for validating the anti-inflammatory effects of a test compound.

While direct experimental data on the anti-inflammatory effects of this compound is currently lacking, the extensive research on structurally similar flavonoids, particularly Rutin and Quercetin, provides a strong foundation for inferring its potential. The data presented in this guide demonstrates that these flavonoids effectively modulate key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[9][10] The provided experimental protocols and workflow diagrams serve as a practical guide for researchers aiming to validate the anti-inflammatory properties of novel compounds. Further investigation into this compound is warranted to elucidate its specific mechanisms and therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Azaleatin-3-rutinoside and Quercetin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities, making them a focal point in pharmaceutical research and drug development. Among these, Azaleatin-3-rutinoside and Quercetin-3-rutinoside (commonly known as Rutin) have emerged as compounds of significant interest due to their antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of the biological activities of these two flavonol glycosides, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Structural Comparison

This compound and Quercetin-3-rutinoside share a common quercetin (B1663063) backbone, differing only in the methylation of the hydroxyl group at the 5-position of the A-ring. In this compound, this hydroxyl group is methylated, whereas in Quercetin-3-rutinoside, it remains as a free hydroxyl group. This seemingly minor structural difference can influence the biological activity of these molecules.

Comparative Biological Activity

The primary biological activities attributed to both this compound and Quercetin-3-rutinoside include antioxidant, anti-inflammatory, and anticancer effects. The following sections provide a detailed comparison of these activities based on available experimental data.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Both Azaleatin and its aglycone, as well as Quercetin-3-rutinoside, have demonstrated significant free radical scavenging and reducing power activities.

Table 1: Comparison of In Vitro Antioxidant Activity

AssayAzaleatinQuercetinQuercetin-3-rutinoside (Rutin)Reference Compound
DPPH Radical Scavenging Activity (EC50) 37 µg/mL[1]9 µg/mL[1]--
Superoxide (B77818) Radical Scavenging Activity (EC50) 90 µg/mL[1]24 µg/mL[1]IC50: 29.27 µg/ml[2]-
Reducing Power (EC50) 27 µg/mL[1]12 µg/mL[1]-Ascorbic Acid (Positive Control): 28 µg/mL[1]

EC50: The half maximal effective concentration. IC50: The half maximal inhibitory concentration.

Based on the available data for the aglycones, quercetin exhibits stronger DPPH and superoxide radical scavenging activity and greater reducing power compared to azaleatin.[1] This suggests that the free hydroxyl group at the 5-position in quercetin contributes significantly to its antioxidant potential. While direct comparative data for the rutinoside forms in all assays are not available, it is plausible that this trend in activity is mirrored in their glycosidic forms.

Anti-inflammatory Activity

Both compounds have been shown to modulate inflammatory pathways, primarily through the inhibition of pro-inflammatory cytokines and enzymes.

Table 2: Comparison of Anti-inflammatory Mechanisms

Target/PathwayThis compoundQuercetin-3-rutinoside (Rutin)
NF-κB Pathway -Inhibition of NF-κB activation[3]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) -Downregulation of TNF-α, IL-6, and IL-1β expression[3]
Pro-inflammatory Enzymes (COX-2, iNOS) -Inhibition of COX-2 and iNOS expression

Quercetin-3-rutinoside has been demonstrated to alleviate inflammation by regulating the NF-κB signaling pathway, which in turn suppresses the expression of various pro-inflammatory cytokines and enzymes.[3] While specific data on the anti-inflammatory signaling pathways of this compound are limited, its structural similarity to Quercetin-3-rutinoside suggests it may exert similar effects.

Anticancer Activity

The anticancer effects of these flavonoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways involved in cancer progression.

Table 3: Comparison of Anticancer Activity

Cancer Cell LineAzaleatinQuercetin-3-rutinoside (Rutin)Effect
Human Neuroblastoma (LAN-5)-Reduced cell proliferation and chemotactic potential, induced apoptosis and G2/M cell cycle arrest[4]
Human Cervical Cancer (HPV-C33A)-Induced G0/G1 cell cycle arrest and apoptosis[4]
Human Breast Cancer (MCF-7)-Upregulated p21 and CDK1, induced G2/M arrest and apoptosis via a p53-dependent pathway[4]

Quercetin-3-rutinoside has been shown to exhibit anticancer activity in various cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins.[4] The anticancer potential of this compound is less characterized, but its aglycone, azaleatin, has been noted for its potential in this area.

Experimental Protocols

DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol (B129727) was mixed with various concentrations of the test compounds. The mixture was incubated in the dark at room temperature for a specified period. The absorbance was then measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The EC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, was then determined.

Superoxide Radical Scavenging Assay

The superoxide radical scavenging activity was determined using the nitroblue tetrazolium (NBT) reduction method. Superoxide radicals were generated by a non-enzymatic phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system. The reaction mixture contained NADH, NBT, and the test compound in a buffer solution. The reaction was initiated by adding PMS, and the absorbance was measured at 560 nm. The percentage of inhibition of superoxide radical generation was calculated, and the EC50 value was determined.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cells were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. After treatment, the medium was replaced with fresh medium containing MTT. The cells were then incubated to allow the formazan (B1609692) crystals to form. The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability was calculated relative to the untreated control cells.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and Quercetin-3-rutinoside are mediated through their interaction with various cellular signaling pathways.

Quercetin-3-rutinoside Anti-inflammatory Signaling Pathway

Quercetin-3-rutinoside exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

Quercetin_3_rutinoside_Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS/Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression activates Q3R Quercetin-3-rutinoside Q3R->IKK inhibits IkB_NFkB_complex NF-κB/IκBα complex Quercetin_3_rutinoside_Anticancer_Pathway Q3R Quercetin-3-rutinoside p53 p53 Q3R->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Comparative Efficacy of Azaleatin Derivatives in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of azaleatin (B191873) and its related flavonoid derivatives, with a focus on their effects on various cancer cell lines. Due to the limited direct research on azaleatin, this guide draws comparative data from its parent compound, quercetin (B1663063), and its derivatives, which share structural and functional similarities. The information presented herein is supported by experimental data from multiple studies and is intended to guide further research and drug development efforts.

Data Presentation: Comparative Cytotoxicity and Apoptotic Effects

The in vitro efficacy of flavonoid derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the cytotoxic and pro-apoptotic effects of quercetin and its derivatives, serving as a proxy for the potential activity of azaleatin derivatives.

Table 1: Comparative IC50 Values of Quercetin and its Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
QuercetinHuman Lung Cancer (A-549)1.02 (24h)[1]
QuercetinHuman Lung Cancer (A-549)1.41 (48h)[1]
QuercetinHuman Lung Cancer (A-549)1.14 (72h)[1]
QuercetinColon Carcinoma (CT-26)-[2]
QuercetinProstate Adenocarcinoma (LNCaP)-[2]
QuercetinHuman Prostate (PC3)-[2]
QuercetinBreast Cancer (MCF-7)-[2]
QuercetinAcute Lymphoblastic Leukemia (MOLT-4)-[2]
QuercetinHuman Myeloma (U266B1)-[2]
QuercetinHuman Lymphoid (Raji)-[2]
QuercetinOvarian Cancer (CHO)-[2]
Quercetin Schiff Base (W1)Hepatocellular Carcinoma (HepG2)186.1[3]
Quercetin Schiff Base (W2)Hepatocellular Carcinoma (HepG2)213.7[3]
Quercetin Schiff Base (W3)Hepatocellular Carcinoma (HepG2)244.3[3]
Methylated Quercetin Derivative 1Colon Cancer (HCT-116)33 ± 1.25[4]
Methylated Quercetin Derivative 2Colon Cancer (HCT-116)36 ± 2.25[4]
Methylated Quercetin Derivative 3Colon Cancer (HCT-116)34 ± 2.15[4]
Methylated Quercetin Derivative 5Colon Cancer (HCT-116)34 ± 2.65[4]
Taxifolin (Dihydroquercetin)Colon Cancer (HCT-116)32 ± 2.35[4]

Table 2: Apoptosis Induction by Quercetin in Cancer Cell Lines

Cancer Cell LineTreatmentApoptotic EffectReference
Colon Carcinoma (CT-26)QuercetinSignificant induction of apoptosis[2]
Prostate Adenocarcinoma (LNCaP)QuercetinSignificant induction of apoptosis[2]
Acute Lymphoblastic Leukemia (MOLT-4)QuercetinSignificant induction of apoptosis[2]
Human Lymphoid (Raji)QuercetinSignificant induction of apoptosis[2]
Human Lung Cancer (A-549)1.2 µmol/l Quercetin (48h)12.96% apoptotic subpopulation[1]
Human Lung Cancer (A-549)1.2 µmol/l Quercetin (72h)24.58% apoptotic subpopulation[1]
Triple-Negative Breast Cancer (MDA-MB-231)20 µM Quercetin (48h)15% increase in apoptotic cells[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to evaluate the anti-cancer effects of flavonoid derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Materials:

  • 96-well microplate

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[7]

  • Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat cells with various concentrations of the test compounds (e.g., azaleatin derivatives) and include a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]

Western Blot for Apoptosis Markers (Bcl-2 and Caspase-3)

Western blotting is used to detect specific proteins in a sample. For apoptosis studies, key markers include the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.[11][12]

Materials:

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and control cells in ice-cold RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[13]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Caspase-3) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13] A decrease in Bcl-2 expression and an increase in cleaved Caspase-3 are indicative of apoptosis.[14]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptotic and necrotic cells.[9][15]

Materials:

  • Flow cytometer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • PBS

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from the treated and control cultures.[15]

  • Washing: Wash the cells with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells[9]

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the key signaling pathways implicated in the anti-cancer effects of flavonoid derivatives.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Treatment with Azaleatin Derivatives A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis - Annexin V/PI) B->D E Western Blot (Protein Expression) B->E F IC50 Determination C->F G Quantification of Apoptosis D->G H Analysis of Protein Levels (e.g., Bcl-2, Caspase-3) E->H

Caption: General experimental workflow for evaluating azaleatin derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Azaleatin Azaleatin/Quercetin Derivatives Azaleatin->PI3K inhibits Azaleatin->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoid derivatives.

MAPK_ERK_Pathway GF Growth Factors Receptor Receptor GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Azaleatin Azaleatin/Quercetin Derivatives Azaleatin->ERK inhibits

Caption: Modulation of the MAPK/ERK signaling pathway by flavonoid derivatives.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor DeathLigand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DNA_Damage DNA Damage, Oxidative Stress Bax Bax (Pro-apoptotic) DNA_Damage->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Azaleatin Azaleatin/Quercetin Derivatives Azaleatin->Bcl2 inhibits Azaleatin->Bax activates

Caption: Induction of apoptosis through intrinsic and extrinsic pathways.

References

A Comparative Guide to the Validation of Quercetin-3-O-rutinoside: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the validation of quercetin-3-O-rutinoside (rutin). The information presented is supported by experimental data from various studies, offering a comprehensive overview to aid in the selection of the most appropriate analytical method for your research and development needs.

Superior Sensitivity and Selectivity with LC-MS/MS

LC-MS/MS has emerged as the premier analytical technique for the quantification of flavonoids like quercetin-3-O-rutinoside, offering significant advantages in sensitivity and selectivity over traditional methods such as HPLC-UV.[1][2] The ability of mass spectrometry to differentiate compounds based on their mass-to-charge ratio, in addition to their chromatographic retention time, provides a higher degree of certainty in identification and quantification, especially in complex matrices like plant extracts and biological fluids.[2]

Performance Characteristics: A Quantitative Comparison

The following tables summarize the key validation parameters for the analysis of quercetin-3-O-rutinoside using LC-MS/MS and HPLC-UV, compiled from multiple studies.

Table 1: LC-MS/MS Method Validation Parameters for Quercetin-3-O-rutinoside

ParameterReported RangeUnitReferences
Linearity (r²)0.991 - 0.9999-[1][3]
Limit of Detection (LOD)0.03 - 0.36ng/mL[1][4]
Limit of Quantification (LOQ)0.11 - 1.25ng/mL[1][4]
Accuracy (Recovery)87 - 104.6%[1]
Precision (RSD)< 10.4%[1][4]

Table 2: HPLC-UV Method Validation Parameters for Quercetin-3-O-rutinoside

ParameterReported RangeUnitReferences
Linearity (r²)0.9907 - 0.9999-[5][6]
Limit of Detection (LOD)0.00854 - 6.36µg/mL[5][7]
Limit of Quantification (LOQ)0.0259 - 19.28µg/mL[5][7]
Accuracy (Recovery)96 - 102.4%[5][8]
Precision (RSD)< 2.2%[8]

As evidenced by the data, LC-MS/MS methods consistently demonstrate significantly lower limits of detection and quantification, often in the picogram to low nanogram per milliliter range, making it the ideal choice for trace-level analysis.

Experimental Protocols: A Detailed Look

LC-MS/MS Method for Quercetin-3-O-rutinoside Quantification

A common approach for the LC-MS/MS analysis of quercetin-3-O-rutinoside involves the following steps:

  • Sample Preparation: Plant material is typically extracted with a solvent mixture such as 40% methanol (B129727) in water.[1][3] The extract is then homogenized, filtered through a 0.20 µm syringe filter, and diluted for injection into the LC-MS/MS system.[3] For biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be employed to remove interferences.[9]

  • Chromatographic Separation: A C18 reversed-phase column is frequently used for separation.[1][3] A typical mobile phase consists of a gradient elution with water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency.[4]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is commonly utilized for the analysis of flavonoids like rutin (B1680289).[1][3] The precursor ion for quercetin-3-O-rutinoside is [M-H]⁻ at m/z 609.[1][3] Quantification is typically performed in the Multiple Reaction Monitoring (MRM) mode, tracking specific product ions. Common product ions for quercetin-3-O-rutinoside include m/z 301, which corresponds to the quercetin (B1663063) aglycone.[1]

HPLC-UV Method for Quercetin-3-O-rutinoside Quantification

A standard HPLC-UV method for rutin analysis includes the following:

  • Sample Preparation: Similar to LC-MS/MS, extraction from plant matrices is often performed with methanol or ethanol-based solvents. The resulting solution is filtered before injection.[10]

  • Chromatographic Separation: A C18 column is the standard choice.[10] The mobile phase is typically a mixture of an aqueous solvent (often with an acid modifier like acetic or formic acid) and an organic solvent like methanol or acetonitrile, run in either isocratic or gradient mode.[5][10]

  • UV Detection: The detection wavelength for quercetin-3-O-rutinoside is generally set between 254 nm and 370 nm, corresponding to its UV absorbance maxima.[11]

Visualizing the Processes and Comparisons

To further clarify the methodologies and their comparative advantages, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis Plant_Material Plant Material / Biological Matrix Extraction Extraction Plant_Material->Extraction Filtration Filtration / SPE Extraction->Filtration Injection Injection Filtration->Injection C18_Column C18 Column Separation Injection->C18_Column ESI Electrospray Ionization (ESI) C18_Column->ESI Quadrupole1 Q1: Precursor Ion Selection (m/z 609) ESI->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection (e.g., m/z 301) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Quantification Quantification Detector->Quantification

Experimental workflow for LC-MS/MS validation.

Quercetin-3-O-rutinoside Quercetin-3-O-rutinoside Quercetin Quercetin Quercetin-3-O-rutinoside->Quercetin Hydrolysis of Rutinoside Further Metabolites Further Metabolites Quercetin->Further Metabolites Phase II Metabolism

Metabolic pathway of Quercetin-3-O-rutinoside.

cluster_lcmsms LC-MS/MS Advantages cluster_hplcuv HPLC-UV Characteristics Analytical Method Analytical Method LC-MS/MS LC-MS/MS Analytical Method->LC-MS/MS HPLC-UV HPLC-UV Analytical Method->HPLC-UV High Sensitivity High Sensitivity (ng/mL - pg/mL) LC-MS/MS->High Sensitivity High Selectivity High Selectivity (Mass-based) LC-MS/MS->High Selectivity Structural Info Structural Information LC-MS/MS->Structural Info Complex Matrices Ideal for Complex Matrices LC-MS/MS->Complex Matrices Lower Sensitivity Lower Sensitivity (µg/mL) HPLC-UV->Lower Sensitivity Good for QC Suitable for Routine QC HPLC-UV->Good for QC Cost-Effective More Cost-Effective HPLC-UV->Cost-Effective Simpler Operation Simpler Operation HPLC-UV->Simpler Operation

Comparison of LC-MS/MS and HPLC-UV features.

Conclusion

For the validation of quercetin-3-O-rutinoside, LC-MS/MS stands out as the superior method, particularly when high sensitivity and specificity are paramount, such as in pharmacokinetic studies or the analysis of low-concentration samples. While HPLC-UV remains a viable and cost-effective option for routine quality control where analyte concentrations are higher, the unparalleled performance of LC-MS/MS in terms of detection limits and confirmatory power makes it the gold standard for demanding research and drug development applications.

References

Confirming the Structure of Isolated Azaleatin-3-rutinoside by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of natural products is a cornerstone of drug discovery and development. For flavonoid glycosides such as Azaleatin-3-rutinoside, a compound with potential pharmacological activities, unambiguous structural confirmation is paramount. This guide provides a comparative framework for confirming the structure of isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing its predicted NMR data with the well-established spectral data of the structurally similar flavonoids, Quercetin-3-rutinoside (rutin) and Kaempferol-3-O-rutinoside, researchers can confidently verify the identity and purity of their isolated compound.

Comparative NMR Data Analysis

The primary structural difference between this compound and the more common Quercetin-3-rutinoside is the methylation of the hydroxyl group at the C-5 position of the A-ring. This modification induces predictable shifts in the NMR spectrum, particularly for the protons and carbons in the A-ring. Below is a comparison of the predicted ¹H and ¹³C NMR chemical shifts for this compound with the experimental data for Quercetin-3-rutinoside and Kaempferol-3-O-rutinoside. The data for the rutinoside moiety is expected to be nearly identical across all three compounds.

Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental, in DMSO-d₆)

PositionPredicted this compound (δ ppm)Experimental Quercetin-3-rutinoside (δ ppm)Experimental Kaempferol-3-O-rutinoside (δ ppm)Key Differences
Aglycone
2'~7.55 (d)7.54 (d)8.04 (d)B-ring substitution
5'~6.84 (d)6.84 (d)6.89 (d)
6'~7.57 (dd)7.57 (dd)8.04 (d)B-ring substitution
6~6.40 (d)6.20 (d)6.21 (d)5-OCH₃ causes downfield shift
8~6.70 (d)6.39 (d)6.42 (d)5-OCH₃ causes downfield shift
5-OCH₃~3.80 (s)--Presence of methoxy (B1213986) group
Rutinoside
Glc-1''~5.34 (d)5.34 (d)5.30 (d)
Rha-1'''~4.39 (d)4.39 (d)4.39 (d)
Rha-CH₃~1.00 (d)1.00 (d)0.99 (d)

Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental, in DMSO-d₆)

PositionPredicted this compound (δ ppm)Experimental Quercetin-3-rutinoside (δ ppm)Experimental Kaempferol-3-O-rutinoside (δ ppm)Key Differences
Aglycone
2~156.5156.4156.4
3~133.4133.3133.3
4~177.5177.4177.4
5~161.0161.2161.2
6~99.098.798.7
7~164.5164.2164.2
8~94.093.693.6
9~157.0156.5156.5
10~104.1104.0104.0
1'~121.2121.2121.6B-ring substitution
2'~115.3115.2130.8B-ring substitution
3'~144.9144.8115.1B-ring substitution
4'~148.5148.5159.9B-ring substitution
5'~116.2116.1115.1B-ring substitution
6'~121.7121.7130.8B-ring substitution
5-OCH₃~56.0--Presence of methoxy group
Rutinoside
Glc-1''~101.3101.3101.3
Rha-1'''~100.8100.8100.8
Rha-CH₃~17.817.817.8

Experimental Protocols

A comprehensive NMR analysis is crucial for the structural confirmation of this compound. The following is a detailed protocol for acquiring the necessary 1D and 2D NMR spectra.

Sample Preparation
  • Isolation and Purification: Isolate this compound from the plant source using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to achieve high purity (>95%).

  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent, typically DMSO-d₆ or Methanol-d₄, as flavonoids are generally soluble in these solvents. Ensure the solvent is of high purity to avoid interfering signals.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments, particularly for observing hydroxyl protons, degassing the sample by the freeze-pump-thaw method can remove dissolved oxygen, which can cause line broadening.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR - COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings (³JHH), revealing adjacent protons.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Data Points: 2048 in F2 and 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and carbons.

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: Same as 1D ¹H and ¹³C spectra.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

    • Number of Scans: 4-16 per increment.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).

    • Number of Scans: 16-64 per increment.

Workflow for Structural Confirmation

The logical flow for confirming the structure of isolated this compound using NMR is depicted in the following diagram.

structure_confirmation cluster_isolation Isolation and Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Comparison cluster_confirmation Structure Confirmation Isolation Isolation & Purification of this compound Preparation NMR Sample Preparation Isolation->Preparation NMR_1D 1D NMR (¹H, ¹³C) Preparation->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_Aglycone Assign Aglycone Signals NMR_2D->Assign_Aglycone Assign_Sugar Assign Rutinoside Signals NMR_2D->Assign_Sugar HMBC_Correlations Analyze HMBC for Glycosylation Site & Connectivity Assign_Aglycone->HMBC_Correlations Assign_Sugar->HMBC_Correlations Comparison Compare with Quercetin-3-rutinoside Data HMBC_Correlations->Comparison Confirmation Confirm Structure of this compound Comparison->Confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

By following this comprehensive guide, researchers can systematically acquire and interpret the necessary NMR data to unequivocally confirm the structure of isolated this compound. This rigorous structural verification is an indispensable step in advancing the study of this and other natural products for potential therapeutic applications.

Cross-validation of different quantification methods for Azaleatin-3-rutinoside.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Azaleatin-3-rutinoside

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, efficacy, and safety of natural products and derived pharmaceuticals. This compound, a flavonoid glycoside with potential therapeutic properties, requires robust analytical methods for its determination in various matrices. This guide provides an objective comparison of three widely employed analytical techniques for the quantification of this compound and other similar flavonoid glycosides: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

While direct cross-validation studies for this compound are not extensively published, this guide collates and compares representative validation data from studies on structurally analogous compounds, such as other flavonol glycosides like rutin (B1680289) (quercetin-3-O-rutinoside).[1][2][3] This comparative analysis is designed to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, sample complexity, and available resources.

Data Presentation: A Comparative Overview of Analytical Methods

The choice of an analytical technique is a critical decision in the drug development pipeline. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of flavonoid glycosides, providing a clear basis for comparison.

Performance ParameterHPLC-UV / HPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[4][5]> 0.991 - 0.999[1][4][6]> 0.99[4][7][8]
Accuracy (% Recovery) 97 - 105%[4][9]87 - 103%[1][4]90 - 105%[4][8]
Precision (% RSD) < 2%[4]< 15%[1][4]< 5%[4]
Limit of Detection (LOD) 0.006 - 0.17 µg/mL[4][8]0.03 - 2.81 ng/mL[1][6]~1 µg/mL (~0.01 mg/mL)[4][8]
Limit of Quantitation (LOQ) 0.020 - 0.17 µg/mL[4][8]0.11 - 8.76 ng/mL[1][6]~3 µg/mL (~0.03 mg/mL)[4][8]
Specificity HighVery HighLow to Moderate
Cost ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Reproducibility and cross-validation of analytical results depend on detailed and accurate methodologies. Below are representative protocols for each of the discussed techniques, based on established methods for flavonoid glycoside analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a cornerstone for routine analysis and quality control, offering a balance of specificity, precision, and cost.[5]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode-Array Detector (DAD).

  • Sample Preparation :

    • Accurately weigh the sample (e.g., powdered plant material) and extract the flavonoids using a suitable solvent such as methanol (B129727) or ethanol, often with sonication.[4]

    • Filter the resulting extract through a 0.45 µm membrane filter.[3]

    • Dilute the filtered extract to an appropriate concentration that falls within the established calibration range.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase : A gradient elution is typically employed using a two-solvent system.[5]

      • Solvent A: 0.1-0.5% Acetic or Formic acid in water.[5][10]

      • Solvent B: Acetonitrile or Methanol.[5]

    • Flow Rate : 1.0 mL/min.[4][5]

    • Column Temperature : 25-30 °C.[5]

    • Detection : UV detector set at the maximum absorption wavelength for this compound (typically around 265 nm and 350 nm for flavonols).[5]

    • Injection Volume : 5-10 µL.[2][10]

  • Quantification : A calibration curve is generated by injecting standard solutions of this compound at known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the ideal choice for analyzing complex matrices, trace-level quantification, and pharmacokinetic studies.[5][6]

  • Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[1][11]

  • Sample Preparation :

    • Sample extraction is performed similarly to the HPLC-UV method, using solvents like ethanol/water mixtures.[12]

    • For complex biological samples, a solid-phase extraction (SPE) clean-up step may be required to remove interfering compounds.[12]

    • The final extract is filtered through a 0.2 µm filter before injection.[11]

  • LC-MS/MS Conditions :

    • Column : A high-resolution reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 1.7 µm particle size).[1]

    • Mobile Phase :

      • Solvent A: 0.1% Formic acid or 0.5% acetic acid in water.[11][12]

      • Solvent B: Acetonitrile or Methanol.[11]

    • Flow Rate : 0.3 - 0.5 mL/min.[1][11]

    • Ionization Mode : Electrospray Ionization (ESI) in negative mode is typically used for flavonoids.[1]

    • MS/MS Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification.[1][12]

  • Quantification : Similar to HPLC-UV, quantification is achieved using a calibration curve prepared with authentic standards. The method provides excellent limits of detection and quantification, often in the low ng/mL range.[1][6]

UV-Visible (UV-Vis) Spectrophotometry

This technique is often used for the determination of total flavonoid content due to its simplicity, high throughput, and low operational cost.[7] It is less specific than chromatographic methods.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Principle : The aluminum chloride (AlCl₃) colorimetric method is commonly used. Flavonoids with specific structural features form a stable, colored complex with AlCl₃, and the absorbance of this complex is measured.[7][13][14]

  • Procedure :

    • Prepare a calibration curve using a standard flavonoid like rutin or quercetin (B1663063).[7]

    • Extract flavonoids from the sample using a suitable solvent (e.g., 80% ethanol).[8]

    • Mix an aliquot of the sample extract with an AlCl₃ solution (e.g., 5% w/v).[7]

    • Allow the reaction to proceed for a set time (e.g., 25-30 minutes) to allow for color development.[7][8]

    • Measure the absorbance at the wavelength of maximum absorption (typically around 400-430 nm).[7][8]

  • Quantification : The total flavonoid content in the sample is calculated from the calibration curve and is typically expressed as equivalents of the standard used (e.g., mg of rutin equivalents per gram of sample).[7]

Visualizations: Workflows and Relationships

To better illustrate the processes and logic involved in the quantification of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_quant Quantification & Data Analysis Sample Raw Material (e.g., Plant Tissue) Extraction Solvent Extraction (Methanol/Ethanol) Sample->Extraction Filtration Filtration (0.2-0.45 µm) Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC HPLC-UV Dilution->HPLC LCMS LC-MS/MS Dilution->LCMS UVVIS UV-Vis Spec. Dilution->UVVIS Analysis Inject Sample & Acquire Data HPLC->Analysis LCMS->Analysis UVVIS->Analysis StdCurve Prepare Standard Calibration Curve StdCurve->Analysis Calculation Calculate Concentration (Peak Area / Absorbance) Analysis->Calculation Validation Method Validation (Accuracy, Precision) Calculation->Validation

Caption: General experimental workflow for the quantification of this compound.

G Start Start: Need to Quantify This compound Total Quantify Total Flavonoids Only? Start->Total Matrix Is the Sample Matrix Complex? Sensitivity Is Ultra-High Sensitivity Required? Matrix->Sensitivity No LCMS Select LC-MS/MS Matrix->LCMS Yes Specificity Need to Separate from Isomers? Sensitivity->Specificity No Sensitivity->LCMS Yes Specificity->LCMS Yes HPLC Select HPLC-UV Specificity->HPLC No Total->Matrix No UVVIS Select UV-Vis Total->UVVIS Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Acylated vs. Non-Acylated Flavonoids: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of flavonoids through acylation has emerged as a significant strategy to enhance their therapeutic potential. This guide provides an objective comparison of the bioactivity of acylated versus non-acylated flavonoids, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.

Enhanced Bioactivity Through Acylation: The Rationale

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant, anti-inflammatory, and anticancer properties. However, their clinical utility is often hampered by poor bioavailability, stemming from low lipophilicity and extensive metabolism. Acylation, the process of adding an acyl group (such as an acetyl or a fatty acid group) to a flavonoid molecule, is a chemical modification that can significantly alter its physicochemical properties. By increasing lipophilicity, acylation can improve a flavonoid's ability to cross cell membranes, leading to enhanced absorption, distribution, and ultimately, greater bioactivity.[1]

Quantitative Comparison of Bioactivity

The following tables summarize quantitative data from various studies, offering a direct comparison of the bioactivity of non-acylated flavonoids and their acylated counterparts.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their health benefits. Acylation can influence this activity, as demonstrated by various in vitro assays.

Flavonoid DerivativeAssayIC50 / % Inhibition / ORAC ValueReference
Rutin DPPH-[2]
Rutin PalmitateDPPH78.3% inhibition[2]
Rutin StearateDPPH63.8% inhibition[2]
Rutin LinolenateDPPH60.7% inhibition[2]
Quercetin DPPH-[3]
Acylated QuercetinDPPHIC50 values vary with acylation
Various Flavonoids ORACValues range from 0.21 to 12.85 µmol TE/µmol[3]

Note: IC50 is the half maximal inhibitory concentration. A lower IC50 value indicates greater potency. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.

Anti-inflammatory Activity

Flavonoids can mitigate inflammation by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Acylation has been shown to enhance these inhibitory effects.

Flavonoid DerivativeTarget EnzymeIC50Reference
Diosmetin, Hesperetin, Kaempferol, Astragalin --[2]
Acylated derivatives-Up to 30 times more active[2]
Epigallocatechin-3-gallate (EGCG) 5α-reductase6.29 µM[2]
Epigallocatechin-3-O-palmitoleate5α-reductase0.53 µM[2]
Isoorientin NF-κB8.9 µg/mL[4]
Orientin NF-κB12 µg/mL[4]
Isovitexin NF-κB18 µg/mL[4]
Apigenin NO Production23 µM[4]
Luteolin NO Production27 µM[4]
Anticancer Activity

The antiproliferative effects of flavonoids against various cancer cell lines can be significantly improved through acylation.

FlavonoidCell LineIC50 (Non-acylated)IC50 (Acetylated)Fold ChangeReference
Kaempferol MDA-MB-23146.7 µM33.6 µM1.39[5]
Quercetin MDA-MB-23124.3 µM17.4 µM1.40[5]
Apigenin HCT-11625.8 µM6.5 µM3.97[5]
Luteolin HCT-11610.2 µM12.4 µM0.82[5]
Bioavailability

The impact of acylation on flavonoid bioavailability is complex and appears to be dependent on the specific flavonoid and the nature of the acyl group. While increased lipophilicity is expected to enhance absorption, some studies report lower plasma concentrations and urinary excretion of acylated forms, particularly for anthocyanins.

Flavonoid TypeStudy DesignKey FindingsReference
Anthocyanins (from purple carrots) Human feeding study11-14-fold decrease in urinary recovery and 8-10-fold decrease in plasma recovery of acylated vs. non-acylated forms.[6]
Anthocyanins (from red cabbage) Human feeding studyUrinary recovery of non-acylated anthocyanins was >4-fold that of acylated anthocyanins.[7]
Anthocyanins (from purple carrot juice) Human feeding studyPeak plasma concentrations of non-acylated anthocyanins were 4-fold higher than for acylated anthocyanins.[8]

Signaling Pathways and Molecular Mechanisms

Acylation can enhance the interaction of flavonoids with cellular targets and modulate key signaling pathways involved in inflammation and cancer. The increased lipophilicity of acylated flavonoids facilitates their passage through the cell membrane, allowing for higher intracellular concentrations and greater access to cytoplasmic and nuclear targets.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events Acylated_Flavonoid Acylated Flavonoid Membrane Cell Membrane Acylated_Flavonoid->Membrane Increased Permeability MAPK_p MAPK (p38, JNK, ERK) Acylated_Flavonoid->MAPK_p Inhibits Phosphorylation IKK IKK IκBα IκBα IKK->IκBα Inhibits Phosphorylation NFκB_complex NF-κB (p50/p65) IκBα->NFκB_complex Sequesters NFκB_active Active NF-κB NFκB_complex->NFκB_active Translocation AP1 AP-1 MAPK_p->AP1 Activates Gene_Expression Gene Expression (COX-2, iNOS, Cytokines) NFκB_active->Gene_Expression Activates AP1->Gene_Expression Activates DPPH_Workflow A Prepare DPPH solution in methanol B Add flavonoid sample (acylated or non-acylated) to DPPH solution A->B C Incubate in the dark at room temperature B->C D Measure absorbance at ~517 nm C->D E Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] x 100 D->E CAA_Workflow A Seed cells (e.g., HepG2) in a 96-well plate B Treat cells with flavonoid and DCFH-DA probe A->B C Induce oxidative stress with AAPH or other radical initiator B->C D Measure fluorescence of DCF over time C->D E Calculate CAA value relative to a standard (e.g., quercetin) D->E COX2_Workflow A Prepare reaction mixture with COX-2 enzyme and heme B Add flavonoid inhibitor (acylated or non-acylated) A->B C Initiate reaction with arachidonic acid B->C D Measure production of prostaglandin E2 (PGE2) by ELISA or other methods C->D E Calculate % inhibition and IC50 D->E Caco2_Workflow A Culture Caco-2 cells on permeable supports to form a monolayer B Add flavonoid to the apical (AP) chamber (representing the intestinal lumen) A->B C Incubate and collect samples from the basolateral (BL) chamber (representing the blood) at different time points B->C D Analyze flavonoid concentration in AP and BL samples by HPLC or LC-MS C->D E Calculate the apparent permeability coefficient (Papp) D->E

References

In Silico Docking Analysis of Azaleatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in silico docking performance of Azaleatin with its structural analogs against key protein targets. The information presented is based on available experimental data, offering insights into the binding affinities and potential inhibitory activities of these flavonoids. Detailed experimental protocols are included to facilitate the replication and extension of these findings.

Comparative Docking Performance

The following table summarizes the binding affinities of Azaleatin and its closely related flavonoids against human pancreatic α-amylase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic therapies.

CompoundTarget ProteinDocking Score (kcal/mol)Interacting Residues
Azaleatin α-Amylase-8.8Gln63, Arg195, Asp197[1]
Quercetin α-Amylase-7.54Not specified in the same study
Isorhamnetin α-AmylaseData not availableNot applicable
Tamarixetin α-AmylaseData not availableNot applicable

Note: The docking score for Azaleatin is from a specific study that also tested Quercetin, Isorhamnetin, and Tamarixetin but did not report their docking scores.[1][2] The docking score for Quercetin is from a separate in silico study.[3] A lower docking score indicates a higher binding affinity.

Experimental Protocols

The following is a detailed methodology for a typical in silico molecular docking study of flavonoids with α-amylase, based on common practices and the available information on Azaleatin studies.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Tools (Version 1.5.6 or similar) is a widely used suite for molecular docking.[4]

  • Protein Data Bank (PDB): The 3D crystal structure of the target protein (e.g., human pancreatic α-amylase, PDB ID: 1HNY) is retrieved from the PDB.

  • Ligand Structure: The 3D structure of Azaleatin and other flavonoids can be obtained from databases like PubChem.

2. Protein Preparation:

  • The downloaded protein structure is prepared by removing water molecules, co-factors, and any existing ligands.

  • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock.

3. Ligand Preparation:

  • The 3D structures of the ligands (Azaleatin, Quercetin, etc.) are prepared.

  • Gasteiger charges are computed, and non-polar hydrogens are merged.

  • The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.

  • The prepared ligand structures are also saved in the PDBQT file format.

4. Grid Box Generation:

  • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are crucial parameters. For α-amylase, the grid box is typically centered on the catalytic residues.

  • Example Grid Parameters (for illustrative purposes):

    • Grid box center: x, y, z coordinates defining the center of the active site.

    • Grid box dimensions: 60 x 60 x 60 Å (or as appropriate to cover the active site).

    • Grid spacing: 0.375 Å.

5. Molecular Docking:

  • The Lamarckian Genetic Algorithm (LGA) is commonly employed for the docking calculations in AutoDock.

  • The number of genetic algorithm runs is typically set to 100 or more to ensure a thorough search of the conformational space.

  • Other parameters such as population size, maximum number of evaluations, and crossover rate are set to default or optimized values.

6. Analysis of Results:

  • The results are analyzed based on the binding energy (docking score) and the binding pose of the ligand in the active site.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizations

In Silico Docking Workflow

G Figure 1. General Workflow for In Silico Molecular Docking. cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (from PDB) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (from PubChem) dock Molecular Docking (e.g., AutoDock) l_prep->dock grid->dock results Result Analysis (Binding Energy & Pose) dock->results interactions Interaction Analysis (H-bonds, etc.) results->interactions

Caption: Figure 1. General Workflow for In Silico Molecular Docking.

Potential Signaling Pathway Inhibition

Inhibition of α-amylase by Azaleatin can impact downstream signaling related to glucose metabolism. This is particularly relevant in the context of type 2 diabetes, where reducing post-prandial hyperglycemia is a key therapeutic goal.

G Figure 2. Postulated Inhibition of Glucose Metabolism Pathway by Azaleatin. starch Dietary Starch amylase α-Amylase starch->amylase Hydrolysis oligo Oligosaccharides glucose Glucose oligo->glucose Further Digestion absorption Intestinal Absorption glucose->absorption hyperglycemia Post-prandial Hyperglycemia absorption->hyperglycemia amylase->oligo azaleatin Azaleatin azaleatin->amylase Inhibition

Caption: Figure 2. Postulated Inhibition of Glucose Metabolism Pathway by Azaleatin.

References

Head-to-head comparison of different extraction techniques for flavonoids.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of flavonoid extraction techniques is crucial for researchers and drug development professionals seeking to optimize the isolation of these valuable bioactive compounds from natural sources. The choice of extraction method significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of conventional and modern extraction techniques, supported by experimental data and detailed methodologies.

Overview of Extraction Techniques

Flavonoid extraction methods can be broadly categorized into conventional and modern (or "green") techniques.

  • Conventional Methods: These are traditional, well-established methods that often rely on simple principles of solvent extraction.

    • Maceration: This simple technique involves soaking the plant material in a suitable solvent for an extended period at room temperature.[1][2]

    • Soxhlet Extraction: A continuous extraction method where fresh solvent is repeatedly passed over the sample material, ensuring a high extraction efficiency.[1][3][4]

  • Modern "Green" Methods: These advanced techniques aim to improve efficiency, reduce extraction time, lower solvent consumption, and minimize environmental impact.[5]

    • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration.[1][6][7]

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant material, causing cell rupture and accelerating the release of target compounds.[3][8][9]

    • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be fine-tuned for selective extraction.[10][11][12]

Quantitative Performance Comparison

The efficiency of an extraction technique is evaluated based on several key metrics, including flavonoid yield, extraction time, and solvent consumption. The following table summarizes experimental data from various studies, comparing the performance of different methods. It is important to note that direct comparison can be challenging as results vary depending on the plant matrix, specific flavonoid, and precise experimental conditions.

Extraction TechniquePlant MaterialTotal Flavonoid Content (TFC) / YieldExtraction TimeSolvent & VolumeKey Findings & Citations
Maceration Ageratum conyzoides0.22% (b/v)>24 hours96% Ethanol (B145695)Lower yield compared to Soxhlet.[2]
Pisum sativum L.Highest flavonoid content vs. Soxhlet & UAE24 hoursWaterMaceration yielded the highest levels of flavonoids and tannins. [No specific mg/g value]
Soxhlet Extraction Radix Astragali1.292 ± 0.033 mg/g4 hoursMethanolYield was slightly higher than optimized MAE.[9]
Ageratum conyzoides0.32% (b/v)~3 hours (6 cycles)96% EthanolHigher yield than maceration but not statistically significant in one study.[2]
Spirulina platensis0.65% (g quercetin/g biomass)Not specifiedEthanolHigher yield and SPF value compared to maceration. [No specific mg/g value]
Ultrasound-Assisted (UAE) Pteris cretica L.4.71 ± 0.04%46 min57% EthanolHigher yield than heat reflux extraction.[6]
Lactuca indica L.48.01 mg/g30 min59% EthanolUAE had the best extraction capacity compared to solvent extraction and MAE.[13]
Moringa oleifera23.18 ± 0.44 mg QE/gNot specified70% Hydro-ethanolicHigher TFC than Maceration and Soxhlet.[14]
Microwave-Assisted (MAE) Radix Astragali1.190 ± 0.042 mg/g25 min90% EthanolComparable yield to 4-hour Soxhlet, but significantly faster.[9]
Phyllostachys heterocycla4.67%25 min78% EthanolIncreased yield and dramatically shorter time compared to traditional Soxhlet.[15]
Sea Fennel89.61 - 102.95 mg RE/g4.5 min50% EthanolMAE showed the highest extraction efficiency compared to UAE and CSE. [No specific mg/g value]
Supercritical Fluid (SFE) Hops (Humulus lupulus L.)7.8 mg/gNot specifiedscCO₂ with 80% EthanolSFE was shown to be a feasible method for flavonoid extraction.[11]
Medicago sativa2.12 mg RE/g DWNot specifiedscCO₂ with 20% EthanolTFC varied significantly with changes in pressure, temperature, and co-solvent.[10]
Spearmint60.57 mg/g (crude extract)60 minscCO₂Lower crude yield than Soxhlet (257.67 mg/g) but higher selectivity for specific flavonoids.[1]

Experimental Workflows and Methodological Principles

The selection of an extraction technique depends on a balance between desired efficiency, available resources, and the chemical nature of the target flavonoids.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction Processing plant Plant Material dry Drying (Air/Oven) plant->dry grind Grinding & Sieving (Increase Surface Area) dry->grind maceration Maceration grind->maceration soxhlet Soxhlet grind->soxhlet uae UAE grind->uae mae MAE grind->mae sfe SFE grind->sfe filter Filtration / Centrifugation (Remove Solid Residue) maceration->filter soxhlet->filter uae->filter mae->filter sfe->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap extract Crude Flavonoid Extract evap->extract

Caption: General experimental workflow for flavonoid extraction.

The diagram below illustrates the core principles and key characteristics of each extraction method.

G cluster_conv Conventional Methods cluster_green Modern (Green) Methods center Flavonoid Extraction Techniques Maceration Maceration center->Maceration Soxhlet Soxhlet center->Soxhlet UAE UAE center->UAE MAE MAE center->MAE SFE SFE center->SFE M_Principle Principle: Soaking & Diffusion Maceration->M_Principle M_Pros Pros: Simple, Low Cost Cons: Slow, Large Solvent Volume Maceration->M_Pros S_Principle Principle: Continuous Reflux Soxhlet->S_Principle S_Pros Pros: Efficient Cons: Thermolabile Compound Degradation, Flammable Solvents Soxhlet->S_Pros U_Principle Principle: Acoustic Cavitation UAE->U_Principle U_Pros Pros: Fast, Efficient Cons: Potential Free Radical Formation UAE->U_Pros MA_Principle Principle: Dielectric Heating MAE->MA_Principle MA_Pros Pros: Very Fast, Reduced Solvent Cons: Risk of Local Overheating MAE->MA_Pros SF_Principle Principle: Supercritical Fluid SFE->SF_Principle SF_Pros Pros: Highly Selective, Solvent-free Product Cons: High Initial Equipment Cost SFE->SF_Pros

Caption: Comparison of principles, pros, and cons of extraction techniques.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for each key extraction method. Researchers should optimize these parameters for their specific plant material and target flavonoids.

Maceration Protocol

Maceration is a straightforward process based on soaking the plant material in a solvent to leach out the desired compounds.[2][16]

  • Preparation: Weigh 10 g of dried, powdered plant material.

  • Soaking: Place the powder into a sealed container (e.g., an Erlenmeyer flask) and add 100 mL of solvent (e.g., 70% ethanol), ensuring the material is fully submerged (a 1:10 solid-to-solvent ratio).

  • Extraction: Seal the container and let it stand at room temperature for a period ranging from 24 hours to 3 days, with occasional shaking or stirring to enhance diffusion.

  • Filtration: Separate the extract from the solid residue by filtering through Whatman No. 1 filter paper.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude flavonoid extract.

Soxhlet Extraction Protocol

This method provides a more exhaustive extraction by continuously washing the sample with fresh, condensed solvent.[3][17]

  • Preparation: Weigh about 10-20 g of dried, powdered plant material and place it inside a porous cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with approximately 250-300 mL of a suitable solvent (e.g., 80% ethanol) and attach it to the bottom of the extractor. Connect a condenser to the top.

  • Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble, immersing the sample. Once the solvent level reaches the top of the siphon arm, the entire liquid content of the chamber is siphoned back into the flask.

  • Duration: Allow this process to repeat for 4-6 hours, ensuring 4-6 cycles per hour.

  • Solvent Removal: After extraction, cool the apparatus and collect the solvent from the flask. Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE uses the energy of ultrasound to accelerate extraction at lower temperatures.[6][18]

  • Preparation: Place 5 g of dried, powdered plant material into a 250 mL glass flask.

  • Solvent Addition: Add the extraction solvent (e.g., 168 mL of 57% ethanol for a liquid/solid ratio of ~34:1 mL/g).[6]

  • Sonication: Place the flask in an ultrasonic water bath. Set the operating parameters. Typical conditions can be:

    • Ultrasonic Power/Frequency: 200 W, 40 kHz[6]

    • Temperature: 60-75 °C[6]

    • Time: 30-45 minutes[6][13]

  • Filtration & Recovery: After sonication, filter the mixture. The residue can be re-extracted two more times under the same conditions to maximize yield.

  • Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE leverages microwave energy for rapid, efficient extraction.[9][15][19]

  • Preparation: Weigh 10 g of dried, powdered plant material and place it in a specialized microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 250 mL of 90% ethanol for a 25:1 solvent-to-material ratio).[9]

  • Extraction: Place the vessel in a microwave extractor. Set the operating parameters. Optimized conditions from studies include:

    • Microwave Power: 200-600 W[15][19]

    • Temperature: 110 °C (in a closed-vessel system)[9]

    • Time: 5-25 minutes[9][19]

  • Cooling & Filtration: After the extraction cycle, allow the vessel to cool to a safe temperature before opening. Filter the extract to separate the solid residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a highly tunable and green technique that uses a fluid above its critical temperature and pressure.[10][11]

  • Preparation: Load approximately 10-20 g of dried, powdered plant material into the SFE extractor vessel.

  • Apparatus Setup: Seal the vessel and set up the SFE system. The most common fluid is CO₂, often mixed with a polar co-solvent (modifier) like ethanol to enhance flavonoid solubility.

  • Extraction: Pressurize and heat the system to the desired setpoints. Pump the supercritical fluid (e.g., CO₂ with 10-20% ethanol) through the vessel at a constant flow rate. Optimal conditions vary widely but can be in the range of:

    • Pressure: 20-30 MPa (200-300 bar)[10][11]

    • Temperature: 50-60 °C[10][11]

    • Co-solvent: 10-20% ethanol[10]

    • Time: 60-90 minutes[1]

  • Collection: The extract is separated from the supercritical fluid in a collector vessel by depressurization, where the CO₂ returns to a gaseous state and is recycled, leaving behind the solvent-free extract.

  • Recovery: Collect the crude extract from the separator. If a co-solvent was used, a further evaporation step may be needed.

Conclusion

The choice of an extraction technique for flavonoids is a critical decision that balances efficiency, cost, and environmental considerations.

  • Conventional methods like maceration and Soxhlet extraction are simple and low-cost but are often slow and solvent-intensive, with the latter posing a risk to thermolabile compounds.

  • Modern "green" methods offer significant advantages. MAE and UAE provide rapid extractions with reduced solvent use, making them highly efficient for laboratory-scale operations.[20] MAE often demonstrates the highest yields in the shortest time.[20] SFE stands out for its high selectivity and the ability to produce a completely solvent-free extract, which is highly desirable in the pharmaceutical and nutraceutical industries, though it requires a significant initial investment.[12]

For researchers, the optimal strategy often involves selecting a modern technique like UAE or MAE for initial screening and process optimization due to their speed and efficiency. For industrial-scale production where purity and selectivity are paramount, SFE presents a compelling, albeit more costly, alternative. Ultimately, the methodologies and data presented in this guide should serve as a foundation for developing a tailored and optimized extraction protocol.

References

Safety Operating Guide

Navigating the Disposal of Azaleatin-3-rutinoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is critical to note that a specific Safety Data Sheet (SDS) detailing the hazards and explicit disposal instructions for Azaleatin-3-rutinoside is not publicly available. In the absence of this key document, researchers and laboratory personnel must adopt a precautionary approach, managing the compound as a potentially hazardous substance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste, synthesized from general laboratory chemical safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to consult your institution's specific chemical hygiene plan and to wear appropriate Personal Protective Equipment (PPE).

Recommended PPE includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A flame-resistant lab coat.

  • Closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a systematic process designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the point of generation is the most critical step to prevent dangerous reactions.[1] Never mix incompatible waste streams.

  • Solid Waste: Collect pure this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a designated, compatible, and clearly labeled solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[1]

  • Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

  • Contaminated Glassware: Broken glassware should be collected in a rigid, puncture-proof container specifically designated for broken glass.

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Container Requirements: Containers must be in good condition, with no leaks or cracks, and made of a material compatible with the chemical waste. They must be kept closed except when actively adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added (the accumulation start date).

  • Storage Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel. Ensure incompatible wastes are segregated within the SAA.

Step 3: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should chemical waste be disposed of down the drain or in the regular trash.

  • Contact EHS: Follow your institution's specific procedures for requesting a waste pickup from your laboratory's SAA.

  • Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for the disposal manifest.

Step 4: Decontamination of Empty Containers and Labware

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: The standard procedure is to rinse the container three times with a suitable solvent capable of dissolving the residue.

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste. Given the lack of data on this compound, it is prudent to collect all three rinsates as hazardous liquid waste.

  • Drying and Final Disposal: Allow the rinsed container to air dry completely. Deface the original label before disposing of the container in the regular trash or recycling bin, as per institutional policy. Reusable labware should undergo the same triple-rinse process before washing for reuse.[2]

III. Data Presentation: General Laboratory Waste Guidelines

The following table summarizes key quantitative parameters from general hazardous waste management guidelines. These are not specific to this compound but provide a framework for safe laboratory operations.

ParameterGuidelineCitation
SAA Storage Time Limit Maximum of 12 months from the accumulation start date, provided quantity limits are not exceeded.
SAA Quantity Limit A maximum of 55 gallons of hazardous waste may be stored.
Acutely Toxic Waste Limit For "P-listed" acutely toxic waste, a maximum of 1 quart (liquid) or 1 kg (solid) may be accumulated.
Container Headspace Leave at least one inch of headroom in liquid waste containers to allow for vapor expansion.
Neutralization pH Range For in-lab neutralization (where permitted), the final pH must be between 5 and 9 before sewer disposal.

IV. Mandatory Visualizations

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

G cluster_0 Point of Generation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Experiment Using This compound B Identify Waste Type A->B C Solid Waste (e.g., contaminated gloves) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Sharps Waste (e.g., needles) B->E Sharps F Store in Labeled, Closed Container in SAA C->F D->F E->F G Contact EHS for Waste Pickup F->G H Final Disposal by Licensed Contractor G->H

Caption: Waste Disposal Workflow for this compound.

G A Empty Container (this compound) B Rinse 1 with Suitable Solvent A->B C Collect Rinsate 1 as Hazardous Waste B->C D Rinse 2 with Suitable Solvent B->D E Collect Rinsate 2 as Hazardous Waste D->E F Rinse 3 with Suitable Solvent D->F G Collect Rinsate 3 as Hazardous Waste F->G H Air Dry Container Completely F->H I Deface Original Label H->I J Dispose of Container as Regular Trash I->J

Caption: Triple Rinse Decontamination Protocol for Empty Containers.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azaleatin-3-rutinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Azaleatin-3-rutinoside. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the precautionary principle and data from the closely related flavonoid glycoside, Rutin.[1][2][3][4][5] Always handle this compound with the utmost care, assuming it may be irritating to the eyes, respiratory system, and skin.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety during the handling of this compound. The following table outlines the recommended PPE based on general laboratory safety protocols and data for similar compounds.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[6][7] Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contaminated. Wash hands thoroughly after removing gloves.[8][9]
Eyes Safety gogglesUse tightly fitting safety goggles that provide a complete seal around the eyes to protect from dust and splashes.[8]
Face Face shield (in addition to goggles)A face shield should be worn when there is a significant risk of splashes or aerosol generation.
Body Laboratory coatA full-length laboratory coat should be worn and kept fastened to protect skin and clothing.
Respiratory NIOSH-approved respiratorUse a respirator when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust.[2] The specific cartridge type should be determined by a qualified safety professional based on the potential for aerosolization and the quantity of substance being handled.
Feet Closed-toe shoesNever wear open-toed shoes, sandals, or perforated shoes in the laboratory.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured operational plan minimizes the risk of exposure and contamination. This workflow outlines the key stages of handling this compound, from preparation to disposal.

Operational Workflow for Handling this compound prep Preparation - Assemble all necessary PPE - Prepare workspace in a designated area (e.g., fume hood) - Verify functionality of safety equipment (eyewash, shower) handling Handling - Weigh and handle the solid compound in a fume hood to minimize dust inhalation - Use appropriate tools (spatulas, weigh paper) - Keep containers tightly closed when not in use prep->handling solution Solution Preparation - Add solid to solvent slowly - Work in a well-ventilated area or fume hood - Avoid splashing handling->solution experiment Experimentation - Conduct all procedures involving this compound in a designated and controlled area - Prevent contact with skin and eyes solution->experiment cleanup Cleanup - Decontaminate work surfaces with an appropriate solvent - Clean all equipment thoroughly experiment->cleanup disposal Disposal - Dispose of waste according to institutional and local regulations - Segregate waste streams (solid, liquid, sharps) cleanup->disposal

Caption: Operational Workflow for Handling this compound.

Disposal Plan: Responsible Management of Waste

Proper disposal of chemical waste is paramount for environmental protection and laboratory safety. As this compound is not classified as a hazardous waste by available information, it should be disposed of in accordance with institutional guidelines for non-hazardous chemical waste.[10][11][12][13]

Waste Segregation and Disposal Procedures:

Waste Type Disposal Procedure
Solid Waste - Collect in a designated, labeled container for non-hazardous solid chemical waste. - Avoid mixing with other waste streams.
Liquid Waste (Solutions) - Depending on the solvent and concentration, small quantities may be eligible for drain disposal with copious amounts of water, subject to institutional approval.[11][12] - For larger volumes or solutions with hazardous solvents, collect in a labeled container for non-hazardous liquid waste.
Contaminated PPE - Dispose of gloves and other disposable PPE in the regular laboratory trash, unless grossly contaminated. - If heavily contaminated, treat as chemical waste.
Empty Containers - Rinse empty containers thoroughly with a suitable solvent. - The rinsate should be collected and disposed of as liquid chemical waste. - Deface the label of the empty container before disposal in the regular trash.[11]

Important Considerations:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[10][11][12]

  • Never dispose of chemical waste down the drain without prior approval from your EHS department.[11][12]

  • Maintain a clear and accurate record of all waste generated.

In Case of Exposure: Immediate First Aid Measures

Prompt and appropriate first aid is crucial in the event of an accidental exposure.

First Aid Procedures for this compound Exposure exposure Exposure Event skin Skin Contact - Immediately flush skin with plenty of water for at least 15 minutes - Remove contaminated clothing - Seek medical attention if irritation persists exposure->skin eye Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally - Seek immediate medical attention exposure->eye inhalation Inhalation - Move to fresh air - If not breathing, give artificial respiration - Seek medical attention exposure->inhalation ingestion Ingestion - Do NOT induce vomiting - Wash out mouth with water - Seek immediate medical attention exposure->ingestion

Caption: First Aid Procedures for this compound Exposure.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.